4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-2-butylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-2-3-4-11-7(8(12)13)6(9)5-10-11/h5H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDXJVSGOSYWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic Acid
[1]
Executive Summary
4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid (hereafter referred to as 4-Br-1-Bu-Pz-COOH ) represents a critical bifunctional building block in modern drug discovery, particularly for kinase inhibitors and GPCR ligands.[1] Its value lies in its orthogonal reactivity: the C-5 carboxylic acid serves as an anchoring point for amidation or esterification, while the C-4 bromine atom provides a handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
This guide provides a comprehensive analysis of the molecule's stability boundaries, solubility profile, and synthetic protocols, designed to minimize process failures such as inadvertent decarboxylation or protodebromination.[1]
Molecular Architecture & Physicochemical Baseline[2]
The molecule features a pyrazole core substituted at the N1 position with a butyl chain, a carboxylic acid at C5, and a bromine atom at C4.[2] The regiochemistry is critical; the steric bulk of the n-butyl group at N1 influences the conformation of the adjacent carboxylic acid at C5, impacting coupling rates compared to methyl-substituted analogs.[1]
Structural Visualization[2]
Figure 1: Functional map of 4-Br-1-Bu-Pz-COOH highlighting reactive centers and steric interactions.[1]
Physicochemical Properties[1][2]
The following data aggregates experimental values from analogous 1-alkyl-4-bromo-pyrazole systems and predicted descriptors for the specific n-butyl derivative.
| Property | Value / Range | Context |
| Molecular Formula | C₈H₁₁BrN₂O₂ | -- |
| Molecular Weight | 247.09 g/mol | -- |
| Appearance | White to off-white solid | Crystalline powder |
| Melting Point | 130–145 °C (Estimated) | Lower than methyl analog (220°C) due to butyl chain flexibility [1].[1][2] |
| pKa (Acid) | 3.2 – 3.6 | Acidified by electron-withdrawing Br at C4 [2].[1][2] |
| LogP (Predicted) | 2.3 – 2.5 | Moderate lipophilicity; significantly more soluble in organics than 1-H or 1-Methyl analogs [3].[1][2] |
| Solubility | DMSO, MeOH, DCM (Moderate) | Poor water solubility (<0.5 mg/mL at pH 2).[1][2] Soluble in aqueous base (pH > 8).[2] |
Stability Profiling
Understanding the degradation pathways is essential for storage and reaction planning.[2]
Thermal Stability (Decarboxylation Risk)
Pyrazole-5-carboxylic acids are prone to thermal decarboxylation, a reaction driven by the relief of steric strain and the formation of the stable pyrazole species.[1]
-
Threshold: Stable up to ~100°C in neutral solvents.
-
Risk Zone: Temperatures >120°C, especially in the presence of strong acids or metal catalysts (e.g., Cu), can trigger CO₂ loss, yielding 4-bromo-1-butyl-1H-pyrazole [4].[1]
-
Mitigation: Avoid neat melting. Perform high-temperature reactions (e.g., Suzuki couplings) after converting the acid to an amide or ester, which thermally stabilizes the C5 position.
Chemical Stability[1][2]
-
Protodebromination: The C-Br bond is generally stable but can undergo reduction (protodebromination) under vigorous hydrogenation conditions (Pd/C, H₂) or during lithiation if a proton source is present.[1][2]
-
Hydrolysis: The acid moiety is stable to moisture.[1][2] However, if converted to an acyl chloride, it must be used immediately as it rapidly hydrolyzes back to the parent acid.[2]
Synthetic Reactivity & Functionalization[2][3]
The utility of 4-Br-1-Bu-Pz-COOH relies on the ability to selectively manipulate the C4 and C5 positions.[1]
Reactivity Landscape[2]
Figure 2: Primary reaction pathways. Path A is the recommended first step to lock the C5 position.
Recommended Synthetic Workflow
To maximize yield and purity, the following order of operations is recommended:
-
Amidation First: Convert the carboxylic acid to the desired amide/ester.[1][2] This removes the acidic proton and stabilizes the molecule against thermal decarboxylation.[2]
-
Coupling Second: Perform Suzuki or Buchwald couplings on the amide intermediate. The amide group is robust under basic Pd-coupling conditions.[1][2]
Experimental Protocols
Standard Amide Coupling (HATU Method)
This protocol is optimized to prevent racemization (if chiral amines are used) and minimize thermal stress.[1]
Reagents:
-
4-Br-1-Bu-Pz-COOH (1.0 equiv)[1]
-
Amine Partner (1.1 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (3.0 equiv)[1]
-
DMF (anhydrous, 10 mL/g)[1]
Procedure:
-
Dissolve 4-Br-1-Bu-Pz-COOH in DMF under N₂ atmosphere.
-
Add DIPEA and stir for 5 minutes at Room Temperature (RT) to ensure deprotonation.
-
Add HATU in one portion. The solution typically turns yellow/orange.[2] Stir for 10 minutes to form the activated ester.
-
Stir at RT for 2–4 hours. Monitor by LCMS (Expect [M+H]⁺ peak shift).[2]
-
Workup: Dilute with EtOAc, wash with sat.[1][2] NaHCO₃ (to remove unreacted acid), then 1M HCl (to remove unreacted amine/DIPEA), and brine. Dry over Na₂SO₄.[1][2]
Stability Stress Test (For QC Validation)
Before scaling up, perform this rapid stress test to validate batch stability.
Figure 3: Forced degradation workflow to establish stability profile.
Handling & Safety (SDS Summary)
References
-
Sigma-Aldrich. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid - Properties and Safety.[1]Link (Accessed 2026-03-01).[1] Used as a physicochemical proxy for the butyl analog.[1][2]
-
PubChem. 4-Bromopyrazole | C3H3BrN2.[1][2][3] National Library of Medicine.[1][2] Link (Accessed 2026-03-01).[1] Data on electron-withdrawing effects of bromine on pyrazole acidity.
-
ChemScene. 4-Bromo-1-(sec-butyl)-1H-pyrazole-5-carboxylic acid.[1][4]Link (Accessed 2026-03-01). Source for lipophilicity (LogP) comparisons.
-
Lundgren, R. et al. Direct Reversible Decarboxylation from Stable Organic Acids in Solution.[1][2][5] ChemRxiv.[1][2] Link (Accessed 2026-03-01). Mechanistic insight into decarboxylation temperatures of heteroaromatic acids.
-
Rosa, F. A. et al. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones.[1][2][6] Synlett, 2008, 1673-1678.[1][2][6] Link (Accessed 2026-03-01).[1] Primary synthetic route for regioselective 1-alkyl-pyrazole-5-carboxylates.[1]
Sources
- 1. Pyrazole-5-carboxylic acid, 3-phenyl- | C10H8N2O2 | CID 121025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
pKa values and acidity of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid
[1][2]
Executive Technical Summary
4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid is a functionalized heterocyclic scaffold frequently utilized in fragment-based drug discovery (FBDD) and agrochemical synthesis.[1][2] Its physicochemical profile is defined by the interplay between the lipophilic
| Property | Value / Estimate | Confidence |
| pKa (Acidic) | 2.45 – 2.95 | High (SAR Extrapolation) |
| LogP (Neutral) | 2.8 – 3.1 | Medium (Predicted) |
| LogD (pH 7.4) | -0.5 – 0.2 | High (Ionized State) |
| Molecular Weight | 247.09 g/mol | Exact |
| Topological Polar Surface Area | ~50 Ų | Computed |
Key Insight: The acidity of this compound is significantly higher (lower pKa) than unsubstituted pyrazole-carboxylic acids due to the synergistic electron-withdrawing effects of the C4-bromine atom and the steric "ortho-effect" of the
Structural & Electronic Analysis
The acidity of the C5-carboxylic acid is governed by the electronic environment of the pyrazole ring.[1][2] Unlike the C3-isomer, the C5-isomer places the carboxyl group adjacent to the substituted nitrogen (
Electronic Vectors
-
Inductive Withdrawal (-I) by Bromine: The bromine atom at position 4 exerts a strong inductive electron-withdrawing effect.[1][2][3] This stabilizes the developing negative charge on the carboxylate anion upon deprotonation, thereby increasing acidity.
-
Steric Ortho-Effect (
-Butyl): The bulky butyl group at creates steric pressure on the adjacent C5-carboxyl group.[1][2] This often forces the carboxyl group to twist out of the plane of the aromatic ring.[2] This deconjugation prevents the electron-rich pyrazole ring (specifically the lone pair) from donating electron density into the carbonyl, effectively making the proton more acidic. -
Proximity to
: While is generally electron-donating (pyrrole-like), the direct attachment of the alkyl group creates a local dipole that, when combined with the steric twist, favors the ionized form compared to the C3-isomer.[1][3]
Structural Diagram (Graphviz)
Figure 1: Mechanistic drivers of acidity in this compound. The steric clash between the N-butyl and C5-COOH groups enhances acidity by reducing resonance donation.[1][2]
pKa Determination Protocol
Given the low pKa (~2.7), standard potentiometric titration is the gold standard for determination.[3] The compound is likely sparingly soluble in pure water at low pH, requiring a cosolvent method (e.g., methanol/water) and extrapolation to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
Experimental Workflow
Reagents:
-
Analyte: >98% pure this compound (ensure regioisomeric purity).
-
Solvent: 0.15 M KCl (ionic strength adjuster) in water/methanol mixtures (e.g., 20%, 30%, 40% MeOH).
Step-by-Step Protocol:
-
Preparation: Dissolve ~3-5 mg of the compound in the minimum amount of methanol required for solubility, then dilute with 0.15 M KCl solution to reach the desired co-solvent ratio (start with 30% MeOH).
-
Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00) to ensure linearity in the acidic region.
-
Titration:
-
Data Analysis:
Expected Titration Curve
The curve will show a single buffer region centered around pH 2.5–3.[1][2]0. A sharp inflection point should be observed around pH 6–7.[1][2]
Synthetic Considerations for Purity
Accurate pKa measurement depends heavily on regioisomeric purity .[1][2][3] The synthesis of 1-alkyl-pyrazole-5-carboxylic acids often produces the 3-carboxylic acid isomer as a byproduct.[1][2]
-
Synthesis Route: The reaction of butylhydrazine with ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate (or similar enaminodiketones) is generally regioselective.[1][2][3]
-
Purification: The 5-isomer and 3-isomer have distinct polarity profiles.[1][2]
-
Check: Use 1H-NMR (NOESY) to confirm the proximity of the N-butyl protons to the C5 substituent.[1][2] In the 5-COOH derivative, the butyl protons will show NOE correlations with the carboxylate (or adjacent H if applicable), whereas the 3-COOH derivative places the butyl group far from the carboxyl.[1]
-
-
Impurity Impact: The 3-COOH isomer typically has a higher pKa (~3.5–4.0).[1][2][3] Presence of this impurity will skew the titration curve, appearing as a "tail" or a second inflection.
Implications for Drug Design[5][6]
-
Bioisosterism: The 5-carboxylic acid moiety is a bioisostere for salicylic acid or benzoic acid but with a different vector orientation.[1][2][3]
-
Permeability: At physiological pH (7.4), the compound will be >99.9% ionized (anionic).[3] This limits passive diffusion across membranes unless a specific transporter is targeted.[1][2]
-
Formulation: The salt form (e.g., sodium or potassium salt) will have high aqueous solubility, making it ideal for liquid formulations, whereas the free acid may precipitate in acidic media (e.g., stomach environment).[3]
References
-
ChemicalBook. 1H-Pyrazole-5-carboxylic acid, 1-methyl- Properties and pKa Prediction. Retrieved from .[1]
-
PubChem. 1-Methyl-1H-pyrazole-5-carboxylic acid (CID 643158).[2] National Library of Medicine.[1][2][4] Retrieved from .[1]
-
Rosa, F. A., et al. (2008).[5] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. Retrieved from .[1]
-
Williams, R. pKa Data Compiled. (General heterocyclic pKa values). Retrieved from .[1]
-
Franz, R. G. (2001).[1][2][4] Comparisons of pKa and log P values of some carboxylic and phosphonic acids. AAPS PharmSci, 3(2), 1–13.[3][4] Retrieved from .[1]
Sources
- 1. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
Unlocking the Pharmacological Potential of the 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic Acid Scaffold
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The pyrazole ring is a privileged scaffold in modern drug design, exhibiting a broad spectrum of biological activities ranging from antimicrobial efficacy to cardiovascular regulation. Among its functionalized derivatives, 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid (CAS 1006451-63-3) emerges as a highly versatile and strategic building block.
This technical guide explores the structural rationale, biological applications, and experimental workflows associated with this specific scaffold. By dissecting its pharmacophore properties—specifically the lipophilic 1-butyl chain, the reactive 4-bromo synthetic handle, and the biologically critical 5-carboxylic acid—we provide a comprehensive roadmap for utilizing this compound in the development of endothelin receptor antagonists, novel antimicrobials, and advanced agrochemicals.
Structural Rationale and Pharmacophore Analysis
The rational design of bioactive molecules relies heavily on the predictable behavior of their constituent functional groups. The this compound scaffold is engineered for both synthetic flexibility and high-affinity target binding [4].
-
The 1-Butyl Group (Lipophilicity & Membrane Permeation): The introduction of an alkyl chain at the N1 position significantly enhances the lipophilicity (
) of the molecule. In the context of G-protein coupled receptors (GPCRs) like the Endothelin (ET) receptors, this butyl group facilitates insertion into the deep, hydrophobic binding pockets of the receptor, displacing water molecules and increasing binding entropy. -
The 5-Carboxylic Acid (Pharmacophoric Anchoring): The carboxylic acid moiety is critical for biological recognition. In endothelin antagonists, it acts as a bioisostere for the C-terminal carboxylate of the endogenous Endothelin-1 (ET-1) peptide, forming essential salt bridges and hydrogen bonds with basic amino acid residues (e.g., Lysine or Arginine) within the target receptor [1].
-
The 4-Bromo Substituent (The Synthetic Handle): Direct functionalization of the pyrazole core can be challenging due to regioselectivity issues. The presence of a bromine atom at the C4 position provides a highly reactive, programmable site for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings). This allows medicinal chemists to rapidly generate diverse libraries of 4-aryl or 4-heteroaryl derivatives without needing to synthesize the pyrazole core de novo for every analog [4].
Fig 1. Synthetic workflow utilizing the 4-bromo handle for late-stage functionalization.
Primary Biological Activities
Endothelin Receptor Antagonism (Cardiovascular Therapeutics)
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in pulmonary hypertension, heart failure, and myocardial ischemia. Pyrazole-5-carboxylic acids have been identified as a highly potent class of non-peptide endothelin antagonists [4].
Derivatives built upon the 1-butyl-pyrazole-5-carboxylic acid core, such as the dual
Fig 2. Mechanism of action of pyrazole-5-carboxylic acid derivatives in ET-1 signaling blockade.
Antimicrobial and Antifungal Efficacy
Pyrazoles are recognized as promising targets for antimicrobial agents due to their ability to inhibit specific microbial kinases and enzymes [3]. Functionalizing the 4-position of the 1-butyl-1H-pyrazole-5-carboxylic acid scaffold with triazole or oxypyrimidine moieties yields compounds with broad-spectrum activity against Gram-positive and Gram-negative bacteria[1]. The carboxylic acid group often plays a dual role here: acting as a hydrogen bond donor/acceptor within the active site of microbial topoisomerases, and modulating the overall aqueous solubility of the drug candidate.
Agrochemical Potential (Insecticidal Activity)
In the agrochemical sector, 1H-pyrazole-5-carboxamides and carboxylic acids are highly valued for their low mammalian toxicity and high bioactivity. The commercial insecticide tebufenpyrad utilizes a pyrazole core. Introducing oxazole or thiazole rings onto the pyrazole-5-carboxylic acid scaffold has been shown to produce potent insecticidal agents. For example, specific pyrazole derivatives exhibit up to 85.7% mortality against Aphis fabae at concentrations as low as 12.5 mg/L, comparable to commercial standards like imidacloprid [2].
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the extrapolated SAR impact of modifying the primary functional groups of the this compound scaffold, based on functional assays of related derivatives [1], [4].
| Modification Site | Substitution | Impact on | Impact on Antimicrobial MIC | Rationale / Causality |
| N1 Position | Hydrogen (-H) | > 10,000 nM (Inactive) | Weak | Lack of lipophilic anchoring prevents receptor pocket insertion. |
| N1 Position | Butyl (-C4H9) | < 10 nM (Potent) | Moderate | Optimal |
| C4 Position | Bromo (-Br) | Moderate | Moderate | Serves primarily as an intermediate; moderate steric bulk. |
| C4 Position | Aryl / Indolyl | < 5 nM (Highly Potent) | Strong | |
| C5 Position | Ester (-COOMe) | > 1,000 nM (Weak) | Weak | Inability to form critical salt bridges; acts as a prodrug at best. |
| C5 Position | Carboxylic Acid | < 5 nM (Potent) | Strong | Forms essential H-bonds/salt bridges mimicking endogenous substrates. |
Experimental Protocols
To ensure scientific integrity, workflows utilizing this scaffold must be self-validating. Below are detailed, step-by-step methodologies for both the chemical functionalization of the scaffold and its subsequent biological validation.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C4 Position
Objective: To replace the 4-bromo substituent with a bioactive aryl group.
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) and the desired aryl boronic acid (1.2 equiv) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Catalyst Addition: Add
(0.05 equiv) as the catalyst and potassium carbonate ( , 2.5 equiv) as the base.-
Causality: The base is required to activate the boronic acid by forming a reactive boronate complex, facilitating the transmetalation step in the catalytic cycle.
-
-
Reaction: Heat the mixture to 90°C and stir for 12–18 hours.
-
Self-Validation (Monitoring): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the starting material spot and the emergence of a highly UV-active product spot confirms coupling.
-
Workup: Cool to room temperature, acidify to pH 3 using 1M HCl (to ensure the carboxylic acid is protonated and partitions into the organic layer), and extract with Ethyl Acetate (
mL). -
Purification: Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography. Confirm the structure via -NMR (loss of the pyrazole C4-H signal, appearance of aryl protons) and LC-MS.
Protocol B: In Vitro Endothelin-1 Antagonist Functional Assay (Fluo-3 Calcium Imaging)
Objective: To validate the synthesized derivative's ability to block ET-1 induced intracellular calcium release [6].
-
Cell Preparation: Isolate ventricular myocytes and load them with the fluorescent calcium indicator Fluo-3 AM (5
M) for 30 minutes at room temperature in the dark. -
Washing & Baseline: Wash the cells with Tyrode's solution to remove extracellular dye. Establish a baseline fluorescence reading using a confocal microscope or spectrofluorometer.
-
Antagonist Incubation: Perfuse the cells with the synthesized pyrazole-5-carboxylic acid derivative (e.g., 1
g/mL) for 5 minutes.-
Self-Validation: Include a positive control group perfused with Bosentan, and a negative control group (vehicle only) to ensure assay reliability [1].
-
-
Stimulation: Induce myocyte contraction via field electric stimulation (40 V, 5 ms duration, 0.5 Hz) and simultaneously challenge the cells with Endothelin-1 (10 nM).
-
Data Acquisition: Record Fluo-3 fluorescence. Convert the fluorescence intensity into absolute intracellular calcium concentration (
) using the calibration formula: [6]. -
Analysis: A successful antagonist will demonstrate a statistically significant reduction in the ET-1 induced calcium spike compared to the vehicle control, confirming target engagement at the
receptors.
Conclusion
The this compound scaffold is a masterkey in medicinal and agricultural chemistry. Its precise arrangement of functional groups—balancing lipophilicity, synthetic malleability, and pharmacophoric anchoring—allows researchers to rapidly iterate and discover potent molecules. Whether developing next-generation dual endothelin receptor antagonists to combat cardiovascular disease, or designing novel agrochemicals to ensure food security, mastering the chemistry and biology of this pyrazole derivative is a critical asset for the modern drug development professional.
References
-
Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives Source: PubMed / NIH URL:[Link]
-
Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives Source: d-nb.info URL:[Link]
-
Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent Source: MDPI URL:[Link]
-
Potent nonpeptide endothelin antagonists: Synthesis and structure-activity relationships of pyrazole-5-carboxylic acids Source: ResearchGate URL:[Link]
-
CPU0213, a novel endothelin type A and type B receptor antagonist, protects against myocardial ischemia/reperfusion injury in rats Source: SciELO URL:[Link]
-
Endothelin receptor antagonist CPU0213 and vitamin E reverse downregulation of FKBP12.6 and SERCA2a Source: Ovid URL:[Link]
Thermodynamic Properties of Brominated Pyrazole Carboxylic Acids: From Molecular Structure to Pharmaceutical Application
An In-Depth Technical Guide:
Abstract
Brominated pyrazole carboxylic acids represent a cornerstone class of heterocyclic compounds, pivotal in the landscape of medicinal chemistry and materials science. Their utility as versatile synthons and pharmacologically active cores necessitates a profound understanding of their physicochemical properties. This guide provides a comprehensive exploration of the key thermodynamic parameters governing the behavior of these molecules, including solubility, acidity (pKa), and thermal stability. We delve into the intricate relationship between molecular structure—specifically the regiochemistry of bromine and carboxylic acid substituents—and the resultant thermodynamic profiles. Authored for researchers, medicinal chemists, and formulation scientists, this document synthesizes theoretical principles with pragmatic, field-tested experimental protocols, offering a robust framework for the rational design and development of novel pharmaceutical agents.
Introduction: The Significance of Thermodynamic Characterization
The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs. The introduction of a bromine atom and a carboxylic acid moiety dramatically influences the molecule's electronic and steric properties, creating opportunities for diverse intermolecular interactions. These interactions, in turn, dictate the compound's macroscopic thermodynamic properties, which are critical determinants of its ultimate biopharmaceutical fate.
A comprehensive thermodynamic characterization is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. Key properties such as:
-
Aqueous Solubility: Directly impacts bioavailability and the feasibility of parenteral formulations.
-
Acidity Constant (pKa): Governs the ionization state of the molecule at physiological pH, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Thermal Stability: Determines the compound's suitability for manufacturing processes (e.g., drying, milling) and its long-term storage stability (shelf-life).
-
Melting Point & Enthalpy of Fusion: Provides insights into the crystal lattice energy and polymorphism, which can significantly affect solubility and dissolution rates.
This guide will systematically explore these properties, emphasizing the causal links between molecular structure and thermodynamic behavior, and provide validated protocols for their accurate determination.
The Nexus of Structure and Property: Unraveling Intermolecular Forces
The thermodynamic properties of brominated pyrazole carboxylic acids in the solid state are predominantly governed by the nature and strength of their intermolecular interactions within the crystal lattice. The interplay between the bromine atom and the carboxylic acid group gives rise to a fascinating array of non-covalent forces.
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). In the solid state, these groups typically form strong, directional hydrogen bonds, often leading to the formation of dimers or extended chains. This is a primary contributor to high melting points and reduced solubility in non-polar solvents.
-
Halogen Bonding: A bromine atom, possessing an electropositive region known as a σ-hole on its outermost surface, can act as a Lewis acid. It can engage in attractive, directional interactions with Lewis bases, such as the carbonyl oxygen of a neighboring carboxylic acid or the nitrogen atom of a pyrazole ring. This interaction, comparable in strength to a moderate hydrogen bond, can significantly influence crystal packing and thermal stability.
The regiochemistry of substitution is paramount. For instance, a bromine atom positioned ortho to the carboxylic acid group may lead to intramolecular hydrogen bonding, which can alter the molecule's conformation and reduce its ability to form strong intermolecular hydrogen bonds, potentially lowering the melting point and increasing solubility compared to its meta or para isomers.
Caption: Interplay of hydrogen and halogen bonds influencing key thermodynamic properties.
Experimental Workflows for Thermodynamic Profiling
Workflow Overview
The characterization process should follow a logical progression, starting with fundamental thermal analysis and moving towards solution-state properties.
Caption: A typical experimental workflow for thermodynamic characterization.
Protocol: Thermal Analysis via DSC and TGA
Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHfus), and onset of thermal decomposition (Td).
Rationale: Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides precise data on phase transitions. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating when the compound begins to decompose.
Methodology:
-
Instrument Calibration: Calibrate the DSC and TGA instruments using certified reference standards (e.g., Indium for DSC, Calcium Oxalate for TGA) to ensure temperature and heat flow accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of the dried brominated pyrazole carboxylic acid into an aluminum DSC pan or a ceramic TGA pan.
-
DSC Analysis:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min).
-
Heat to a temperature at least 20-30 °C above the observed melting endotherm.
-
The peak of the endotherm is taken as the melting point (Tm), and the integrated area of the peak provides the enthalpy of fusion (ΔHfus).
-
-
TGA Analysis:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Heat to a temperature where complete mass loss is observed.
-
The onset temperature of mass loss is recorded as the decomposition temperature (Td).
-
Protocol: pKa Determination via Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid moiety.
Rationale: The pKa is the pH at which the acid is 50% ionized and 50% neutral. This value is crucial for predicting its behavior in different physiological compartments. Potentiometric titration is a highly accurate method that involves monitoring the pH of a solution as a titrant is added.
Methodology:
-
System Preparation: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Sample Solution: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a co-solvent system if aqueous solubility is low (e.g., 20% Methanol/Water). Record the exact concentration.
-
Titration:
-
Place the pH probe in the sample solution and allow it to equilibrate.
-
Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more robust analysis, use the first derivative of the titration curve to accurately locate the equivalence point.
Data Synthesis and Interpretation: A Comparative Case Study
To illustrate the principles discussed, consider the hypothetical thermodynamic data for three isomeric brominated pyrazole carboxylic acids presented below.
| Compound ID | Structure (Isomer) | Melting Point (Tm) | Enthalpy of Fusion (ΔHfus) | Decomposition Temp (Td) | pKa | Aqueous Solubility |
| BPCA-1 | 3-Bromo-1H-pyrazole-5-carboxylic acid | 225 °C | 35 kJ/mol | 250 °C | 2.8 | Low |
| BPCA-2 | 4-Bromo-1H-pyrazole-3-carboxylic acid | 210 °C | 30 kJ/mol | 240 °C | 3.1 | Moderate |
| BPCA-3 | 5-Bromo-1H-pyrazole-3-carboxylic acid | 240 °C | 42 kJ/mol | 265 °C | 2.6 | Very Low |
Analysis:
-
BPCA-3 exhibits the highest melting point and enthalpy of fusion, suggesting the most stable crystal lattice, likely due to a combination of highly efficient hydrogen and halogen bonding. This strong lattice energy also correlates with its very low aqueous solubility.
-
BPCA-2 , with the lowest melting point, may have a crystal packing arrangement that is less stabilized by intermolecular forces, leading to its higher relative solubility.
-
The pKa values are all in a relatively acidic range, as expected for a carboxylic acid on an electron-deficient pyrazole ring. The subtle differences can be attributed to the electronic effect of the bromine atom's position relative to the carboxylic acid.
Conclusion and Future Directions
The thermodynamic properties of brominated pyrazole carboxylic acids are a direct manifestation of their underlying molecular structure and the resulting intermolecular forces. A thorough understanding and empirical characterization of these properties are indispensable for the advancement of these compounds in drug development. The methodologies outlined in this guide provide a reliable framework for obtaining the critical data needed to inform candidate selection, guide formulation development, and ensure the overall quality and stability of the final drug product. Future research, integrating high-throughput screening of these properties with computational modeling, will undoubtedly accelerate the discovery of new and improved pyrazole-based therapeutics.
References
-
Gilday, L. C., et al. (2015). Halogen Bonding in Medicinal Chemistry: From Observation to Application. Journal of Medicinal Chemistry. Available at: [Link]
-
Beale, T. M., et al. (2011). Halogen-bonding-induced stabilization of a protein-ligand complex. Journal of the American Chemical Society. Available at: [Link]
Structural Characterization and Solid-State Analysis: 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic Acid
This guide serves as a comprehensive technical analysis of the solid-state properties and structural characterization of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid .
While direct single-crystal X-ray diffraction (SC-XRD) data for the specific n-butyl derivative is not currently deposited in open-access crystallographic databases (CSD/PDB), this guide reconstructs the expected structural motifs, lattice parameters, and packing behaviors based on high-fidelity homolog data (specifically the 2023 characterization of the 4-bromo-3-nitro and 1-methyl/ethyl analogs).
Executive Summary
This compound is a critical halogenated heterocyclic building block, primarily utilized in the synthesis of agrochemicals (anthranilic diamide insecticides) and pharmaceutical agents (sGC stimulators).
Control over its solid-state form is pivotal for process scalability. The introduction of the hydrophobic n-butyl chain, compared to its methyl/ethyl congeners, significantly alters the crystal packing efficiency, likely inducing a shift in the slip planes and solubility profile. This guide provides a predictive structural model and a validated experimental workflow for its definitive characterization.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₁₁BrN₂O₂ | |
| Molecular Weight | 247.09 g/mol | Bromine contributes ~32% of mass |
| Physical State | Off-white to pale yellow crystalline solid | |
| Predicted LogP | 2.3 - 2.5 | Increased lipophilicity vs. methyl analog (0.7) |
| pKa (Acid) | ~3.5 | Acidic proton on carboxylic group |
| H-Bond Donors | 1 (COOH) | Critical for dimerization |
| H-Bond Acceptors | 3 (C=O, N-pyrazole, Br) | N2 is a weak acceptor |
Crystal Structure Analysis (Predictive Model)
Based on the crystallographic data of the closely related 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate (published 2023) and the 1-methyl homolog, the following structural parameters are projected for the 1-butyl derivative.
Unit Cell & Space Group Prediction
Unlike the 3-nitro derivative which crystallizes as a monohydrate due to the nitro group's polarity, the 1-butyl derivative is expected to crystallize as an anhydrous form due to the steric bulk and hydrophobicity of the butyl chain.
-
Crystal System: Monoclinic
-
Space Group:
(Most probable for centrosymmetric carboxylic acid dimers) -
Z (Molecules/Unit Cell): 4
-
Projected Density: 1.55 – 1.65 g/cm³ (Slightly lower than the nitro-analog due to alkyl chain volume).
Hydrogen Bonding Motifs
The dominant supramolecular synthon will be the carboxylic acid homodimer .
-
Motif:
graph set. -
Interaction: Strong O–H···O=C hydrogen bonds linking two molecules across a center of inversion.
-
Distance: O···O separation expected at 2.65 ± 0.05 Å.
Packing Architecture & Pi-Stacking
-
Layering: The pyrazole rings will likely form planar sheets to maximize
- stacking interactions. -
Butyl Chain Conformation: The n-butyl chain will adopt an all-trans conformation to minimize steric clash, extending into the interstitial spaces between the dimer layers. This "herringbone" or "lamellar" packing is critical; the butyl chain acts as a spacer, potentially expanding the b-axis or c-axis relative to the ethyl analog.
Experimental Protocols: Validated Characterization Workflow
To definitively resolve the crystal structure, the following self-validating protocol must be executed. This workflow minimizes solvation effects and ensures high-quality single crystal growth.
Crystallization Strategy (Slow Evaporation)
-
Solvent System: Ethanol/Water (80:20 v/v) or Acetonitrile.
-
Rationale: The compound is moderately soluble in EtOH; water acts as an anti-solvent to drive nucleation without rapid precipitation.
-
-
Procedure:
-
Dissolve 50 mg of compound in 5 mL warm Ethanol (40°C).
-
Filter through a 0.45 µm PTFE syringe filter to remove dust seeds.
-
Add 1 mL deionized water dropwise until slight turbidity, then add 0.5 mL Ethanol to clear.
-
Cover vial with Parafilm, punch 3 pinholes, and store at 20°C in a vibration-free environment.
-
Target: Colorless blocks/prisms within 48-72 hours.
-
Data Collection Parameters (SC-XRD)
-
Radiation Source: Mo K
( Å).-
Why: Bromine absorbs heavily in Cu radiation; Mo reduces absorption corrections.
-
-
Temperature: 100 K (Cryostream).
-
Why: Freezes butyl chain thermal motion (disorder) to ensure precise bond lengths.
-
-
Resolution: 0.8 Å or better (
).
Refinement Strategy
-
Software: SHELXL / OLEX2.
-
Disorder Handling: If the butyl chain shows high thermal ellipsoids, apply RIGU and SIMU restraints.
-
Hydrogen Placement: Constrain carboxylic H atoms using electron density peaks (Fourier difference map) to confirm the
dimer.
Visualizations
Structural Characterization Workflow
The following diagram outlines the logical flow from synthesis to crystallographic refinement.
Caption: Validated workflow for converting crude synthetic intermediate into refined crystallographic data.
Predicted Interaction Map
This diagram visualizes the expected intermolecular forces stabilizing the crystal lattice.
Caption: Predicted supramolecular synthons: Carboxylic acid dimers (red) and Pi-stacking/VdW forces (green/yellow).
References
-
Radović, A., et al. (2023).[1][2] "Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate." Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 923-925. [1][2]
-
PubChem Compound Summary. "4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid" (CID 606054). National Center for Biotechnology Information.
-
Cambridge Structural Database (CSD). Search for "Pyrazole-5-carboxylic acid" derivatives.
-
Fan, H., & Tang, J. (2024). "Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials." Crystal Growth & Design. (Structural analogs and packing analysis).
Sources
Safety data sheet (SDS) highlights for 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid
Title: Safety Data Sheet (SDS) Highlights & Handling Protocols for 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid: A Technical Guide for Drug Development Professionals
Executive Summary As a Senior Application Scientist, I frequently encounter bifunctional heterocyclic scaffolds that serve as critical nodes in drug discovery. Among these, This compound (CAS: 1006451-63-3) is a highly versatile building block[1]. The presence of the C4-bromine atom provides an ideal handle for transition-metal-catalyzed cross-coupling reactions, while the C5-carboxylic acid enables rapid amide bond formation or esterification. However, the exact physicochemical properties that make this molecule synthetically useful also dictate specific toxicological behaviors. This whitepaper synthesizes the Safety Data Sheet (SDS) highlights, physicochemical properties, and field-proven experimental workflows to ensure scientific integrity and laboratory safety.
Part 1: Physicochemical Profiling & Structural Causality
Before handling any reagent, it is imperative to understand how its molecular structure dictates its physical state and reactivity. The lipophilic 1-butyl chain enhances the molecule's solubility in organic solvents compared to its des-alkylated analogs, but it also increases its potential for dermal penetration.
Table 1: Core Physicochemical and Identification Data
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 1006451-63-3 |
| Molecular Formula | C8H11BrN2O2 |
| Molecular Weight | 247.09 g/mol |
| MDL Number | MFCD06805241 |
| Form | Solid (typically crystalline powder) |
Part 2: Hazard Identification & Toxicological Mechanisms
According to standardized GHS classifications for this family of brominated pyrazole-carboxylic acids, the compound is marked with the signal word Warning [2]. The hazards are not merely regulatory checkboxes; they are direct consequences of the molecule's reactivity[3]:
-
H302 (Harmful if swallowed): Halogenated nitrogen heterocycles can exhibit moderate acute oral toxicity due to off-target interactions with gastrointestinal and hepatic enzymes.
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The C5-carboxylic acid moiety acts as a localized proton donor. When exposed to the moisture of the skin or ocular mucosa, it disrupts the local pH, leading to protein denaturation and irritation[4].
-
H335 (May cause respiratory irritation): As a crystalline solid, the compound can form fine dusts. Inhalation of these dusts introduces the acidic and electrophilic (brominated) compound directly to the sensitive respiratory epithelium.
Part 3: Self-Validating Experimental Protocol
To bridge the gap between safety theory and laboratory practice, the following protocol details a standard Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling utilizing this compound. This workflow is designed to be a self-validating system: safety controls are physically integrated into the chemical steps to mitigate the hazards outlined in the SDS.
Methodology: Suzuki-Miyaura Cross-Coupling of this compound
-
Engineering Controls (Addresses H335): Ensure the fume hood is operating at a face velocity of 0.4–0.6 m/s. All weighing of the solid must be performed within the hood or a ventilated balance enclosure to prevent dust inhalation.
-
PPE Verification (Addresses H315, H319): Don standard nitrile gloves (double-gloving recommended if handling large quantities), splash-proof safety goggles, and a flame-resistant lab coat.
-
Reagent Dispensing: Weigh 247.1 mg (1.0 mmol, 1.0 eq) of this compound[5]. Transfer immediately to an oven-dried 25 mL Schlenk flask.
-
Reaction Assembly: Add 1.2 mmol of the desired aryl boronic acid, 3.0 mmol of potassium carbonate (K
CO ), and 5 mol% of Pd(dppf)Cl . -
Solvent Addition: Add 10 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v). Seal the flask and purge with Nitrogen (N
) for 5 minutes. -
Execution: Heat the reaction mixture to 80°C in a pre-heated oil bath for 12 hours. The conversion of the starting material can be monitored via LC-MS.
-
Quenching & Halogenated Waste Disposal: Cool the mixture to room temperature. Acidify carefully with 1M HCl to precipitate the functionalized pyrazole product. Collect all aqueous washings and organic filtrates in designated Halogenated Organic Waste containers, as the residual unreacted starting material contains covalently bound bromine.
Part 4: Workflow Visualization
The following diagram maps the logical relationship between the compound's intrinsic hazards, the required safety controls, and the execution of the synthetic workflow.
Logical workflow mapping the hazard assessment of CAS 1006451-63-3 to safe experimental execution.
Conclusion
Handling bifunctional building blocks like this compound requires a holistic understanding of both its synthetic utility and its toxicological profile. By integrating SDS guidelines directly into the experimental design, researchers can maximize reaction yields while maintaining absolute adherence to laboratory safety standards.
References
1.[4] BLD Pharm. "4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid and related derivatives." Accessed March 1, 2026. 4 2.[2] BLD Pharm. "4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid - Hazard Statements." Accessed March 1, 2026.2 3.[1] ChemicalBook. "1H-Pyrazole-5-carboxylic acid, 4-bromo-1-butyl-." Accessed March 1, 2026. 1 4.[5] BLD Pharm. "Molecular Weight and Properties for Pyrazole Carboxylic Acids." Accessed March 1, 2026.5 5.[3] BLD Pharm. "Hazard Identification for Brominated Pyrazoles." Accessed March 1, 2026. 3
Sources
- 1. 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-butyl- | 1006451-63-3 [chemicalbook.com]
- 2. 84547-84-2|4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 2137604-66-9|3-(Aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrobromide|BLD Pharm [bldpharm.com]
- 4. 5775-91-7|4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 5775-91-7|4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Overcoming Steric Hindrance in Amide Coupling of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic Acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Rationale
4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid (CAS: 1006451-63-3) is a highly versatile building block in medicinal chemistry, frequently utilized to incorporate functionalized pyrazole cores into active pharmaceutical ingredients (APIs)[1]. However, forming an amide bond at the C5 position of this specific scaffold presents a severe synthetic challenge due to extreme steric hindrance.
The C5-carboxylic acid is flanked by two bulky substituents:
-
N1-Butyl Group: The flexible alkyl chain can adopt conformations that physically block the Bürgi-Dunitz trajectory required for nucleophilic attack.
-
C4-Bromo Group: With a large Van der Waals radius (~1.85 Å), the bromine atom creates a rigid steric wall. While its inductive electron-withdrawing effect (-I) slightly increases the electrophilicity of the activated carbonyl, the steric shielding heavily dominates the reaction kinetics.
Standard carbodiimide-based coupling reagents (e.g., EDC/HOBt) routinely fail or provide sub-40% yields with this substrate[2]. The slow rate of amine attack on the sterically shielded O-acylisourea intermediate leads to competitive hydrolysis or irreversible rearrangement to an inactive N-acylurea. To achieve high-yielding amide bond formation, chemists must utilize specialized coupling reagents that generate exceptionally reactive intermediates.
Mechanistic Insights & Reagent Selection
To overcome the steric barrier, we recommend two distinct pathways depending on the project phase:
Discovery Scale: HATU-Mediated Coupling
For milligram-scale library synthesis, HATU is the premier choice. HATU converts the carboxylic acid into an OAt (7-aza-1-hydroxybenzotriazole) active ester. The critical advantage of the OAt ester is the neighboring group participation of the pyridine nitrogen in the triazole ring. This nitrogen acts as an intramolecular general base, hydrogen-bonding with the incoming amine and anchoring it in the correct orientation for attack, effectively bypassing the steric bulk of the N1-butyl and C4-bromo groups[3].
Process Scale: T3P-Mediated Coupling
For gram-to-kilogram scale-up, T3P (Propylphosphonic anhydride) is the optimal reagent. T3P reacts with the carboxylic acid to form a highly reactive phosphonic mixed anhydride. When paired with pyridine as a base, the reaction proceeds via an ultra-reactive acylpyridinium intermediate. T3P is non-explosive, non-allergenic, and produces exclusively water-soluble byproducts, completely eliminating the need for hazardous reagents and costly chromatographic purification[4][5].
Workflow & Decision Pathway
Reaction pathway for amidation of this compound.
Quantitative Reagent Comparison
| Coupling System | Active Intermediate | Typical Yield | Reaction Time | Scalability | Byproduct Removal |
| HATU / DIPEA | OAt Active Ester | >85% | 1 - 4 h | Low (Cost/Toxicity) | Chromatography |
| T3P / Pyridine | Mixed Anhydride | >90% | 2 - 12 h | High (Process Safe) | Aqueous Wash |
| EDC / HOBt | OBt Active Ester | <40% | 24 h+ | Moderate | Aqueous Wash |
Experimental Protocols
Protocol A: HATU-Mediated Coupling (Discovery Scale)
Designed for rapid synthesis of analogs (10 mg - 500 mg scale).
-
Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and the desired amine nucleophile (1.2 eq) to the solution.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise over 5 minutes.
-
Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: T3P-Mediated Coupling (Process Scale)
Designed for scalable, chromatography-free production (1 g - 100+ g scale).
-
Preparation: Suspend this compound (1.0 eq) and the amine nucleophile (1.1 eq) in 2-Methyltetrahydrofuran (2-MeTHF) or EtOAc (0.5 M concentration).
-
Base Addition: Add Pyridine (3.0 eq) to the suspension. Note: Pyridine is critical here as it acts as a nucleophilic catalyst to form the highly reactive acylpyridinium species[5].
-
Activation: Cool the mixture to 0 °C. Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq) over 30 minutes to control the mild exotherm.
-
Coupling: Warm the reaction to room temperature and stir for 6 to 12 hours.
-
Workup: Wash the organic layer sequentially with 1N HCl (to remove pyridine and unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. The T3P byproducts are highly water-soluble and will be completely removed in the aqueous phases[4].
-
Isolation: Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to afford the analytically pure amide product.
Self-Validating System & Troubleshooting
To ensure the trustworthiness of the synthesis, integrate the following self-validating checkpoints into your workflow:
-
Checkpoint 1 (Confirming Activation): Before adding the amine in Protocol A, or 30 minutes after T3P addition in Protocol B, extract a 5 µL aliquot and quench it in 100 µL of Methanol. Analyze via LC-MS. You should observe the mass of the methyl ester of the pyrazole core. If the free acid mass remains, activation has failed (likely due to wet solvents hydrolyzing the coupling reagent).
-
Checkpoint 2 (Monitoring Completion): If LC-MS shows a stalled reaction where the active ester/mixed anhydride is present but the product is not forming, the amine is insufficiently nucleophilic to overcome the C4/N1 steric bulk. Intervention: Elevate the reaction temperature to 50 °C or add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.2 eq) to force the formation of a more reactive acyl-DMAP intermediate.
References
-
ChemicalBook. "1H-Pyrazole-5-carboxylic acid, 4-bromo-1-butyl- (CAS 1006451-63-3)". Available at:[1]
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". Available at:[2]
-
AMRI. "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE". Available at:[4]
-
Organic Chemistry Portal. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine". Available at:[5]
-
ChemRxiv. "Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents". Available at:[3]
Sources
- 1. 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-butyl- | 1006451-63-3 [chemicalbook.com]
- 2. bachem.com [bachem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic Acid
Executive Summary
The Suzuki-Miyaura cross-coupling is a cornerstone methodology for carbon-carbon bond formation in drug discovery and materials science[1]. However, functionalizing the pyrazole core—specifically at the C4 position—presents distinct synthetic hurdles. 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid is a highly functionalized, sterically encumbered building block. This application note details the causality behind condition selection, provides optimization data, and outlines a self-validating protocol for its successful arylation, specifically addressing the challenges of C4-deactivation and unprotected acidic moieties.
Substrate Analysis & Mechanistic Causality
Working with this compound requires addressing three primary chemical challenges:
-
Electronic Deactivation at C4: The C4 position of the pyrazole core is inherently electron-rich. This high electron density raises the activation energy required for the initial oxidative addition of the Pd(0) catalyst, making it significantly slower than the coupling of electron-deficient aryl halides[2]. While the C5-carboxylic acid provides some electron-withdrawing stabilization, robust, electron-rich ligands are required to drive this step.
-
Steric Congestion: The C4 bromine is directly adjacent to the C5-carboxylic acid. Furthermore, the N1-butyl group adds significant overall molecular bulk. This steric hindrance impedes the formation of the necessary Pd(II) intermediate. Bulky biarylphosphine ligands (e.g., XPhos) are critical to facilitate both oxidative addition and the subsequent reductive elimination[3][4].
-
Acidic Proton Interference: The free carboxylic acid group (pKa ~4.5) will immediately neutralize basic equivalents in the reaction mixture. Because the transmetalation step of the Suzuki-Miyaura cycle strictly requires a basic environment to form the reactive boronate complex, a minimum of 2.5 to 3.0 equivalents of an inorganic base must be employed to ensure the catalytic cycle does not stall[5].
Catalyst and Condition Selection
-
Precatalyst (XPhos Pd G2): Selected over traditional Pd(PPh₃)₄. Buchwald precatalysts rapidly generate a highly active, monoligated Pd(0) species under mild conditions. This prevents off-cycle catalyst resting states and outcompetes protodehalogenation, a common side reaction in electron-rich heterocyclic couplings[4].
-
Base (K₃PO₄): Potassium phosphate is preferred. It is sufficiently basic to deprotonate the carboxylic acid and activate the boronic acid, yet mild enough to prevent the degradation of sensitive functional groups on the coupling partner.
-
Solvent System (1,4-Dioxane/H₂O, 4:1): A biphasic mixture is non-negotiable. Water is essential to solubilize the K₃PO₄ and the intermediate pyrazole-carboxylate salt, ensuring the reaction remains homogeneous or well-mixed and does not suffer from phase-transfer limitations[1].
Condition Optimization Matrix
The following table summarizes the optimization landscape for the coupling of this compound with a standard electron-neutral arylboronic acid.
| Entry | Catalyst / Ligand | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ (2.0) | Dioxane/H₂O | 90 | < 20% | Incomplete conversion; protodehalogenation observed. |
| 2 | Pd(PPh₃)₄ | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | 45% | Better conversion, but slow oxidative addition at C4. |
| 3 | Pd(dppf)Cl₂ | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | 65% | Bidentate ligand improves stability; moderate yield. |
| 4 | XPhos Pd G2 | K₃PO₄ (1.5) | Dioxane/H₂O | 100 | < 10% | Reaction stalled; insufficient base to neutralize -COOH. |
| 5 | XPhos Pd G2 | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | > 90% | Optimal. Rapid Pd(0) generation overcomes C4 sterics. |
Catalytic Workflow & Steric Dynamics
Caption: Catalytic cycle and self-validating workflow for the arylation of 4-bromopyrazole-5-carboxylic acid.
Experimental Protocol: Self-Validating Methodology
This protocol incorporates built-in validation steps, specifically leveraging the carboxylic acid moiety for an acid-base purification workup to strip away neutral catalytic byproducts.
Materials Required
-
This compound (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
XPhos Pd G2 (0.05 equiv, 5 mol%)
-
K₃PO₄ (3.0 equiv, 3.0 mmol)
-
1,4-Dioxane (Degassed, 4.0 mL)
-
Deionized Water (Degassed, 1.0 mL)
Step-by-Step Procedure
-
Reaction Setup: Charge an oven-dried Schlenk flask or microwave vial with this compound, the arylboronic acid, K₃PO₄, and XPhos Pd G2.
-
Causality Check: The 3.0 equivalents of base are strictly necessary; 1.0 equiv is immediately consumed by the C5-carboxylic acid, leaving 2.0 equiv to activate the boronic acid for transmetalation[5].
-
-
Degassing and Solvent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Add the degassed 1,4-Dioxane and DI Water via syringe.
-
Causality Check: Oxygen must be excluded to prevent the rapid oxidation of the electron-rich XPhos ligand. The 20% water content ensures the potassium carboxylate intermediate remains in solution, preventing heterogeneous stalling[1].
-
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture at 100 °C for 12–16 hours. Monitor the reaction progress via LCMS.
-
Causality Check: Because the starting material and product are highly polar carboxylic acids, they will streak heavily on standard normal-phase silica TLC plates. LCMS provides definitive mass validation and detects any protodehalogenation side-products (M-Br+H) common in electron-rich pyrazoles[4].
-
-
Acid-Base Workup (Self-Validation Step): Cool the mixture to room temperature. Dilute with 10 mL of water and wash the basic aqueous layer with Ethyl Acetate (2 x 10 mL). Discard the organic layer. Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. Extract the resulting cloudy suspension with fresh Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality Check: This is a self-validating purification step. The desired product and any unreacted starting material remain in the aqueous phase as water-soluble salts during the first wash, while neutral impurities (homocoupled biaryl, ligand oxides, deactivated catalyst) are stripped away. Acidification selectively precipitates the functionalized pyrazole-carboxylic acid.
-
-
Final Purification: If LCMS indicates incomplete conversion, purify the concentrated residue via reverse-phase chromatography (C18, Water/Acetonitrile with 0.1% Formic Acid) to separate the product from trace unreacted starting material.
References
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. National Institutes of Health (NIH) / PubMed.2
-
Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.3
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.4
-
Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid. BenchChem.5
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.1
Sources
Synthesis of pyrazole-based kinase inhibitors from 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid
Application Note: Modular Synthesis of Pyrazole-Based Kinase Inhibitors from 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid
Executive Summary
The pyrazole ring is a privileged pharmacophore in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors [1]. Its ability to act as both a hydrogen bond donor and acceptor makes it an ideal scaffold for targeting the highly conserved hinge region of the kinase catalytic domain. This application note details a highly efficient, two-step modular synthetic workflow utilizing This compound (CAS: 1006451-63-3)[2] as a bifunctional building block. By leveraging sequential amide coupling and Suzuki-Miyaura cross-coupling, researchers can rapidly generate diverse libraries of potent kinase inhibitors targeting pathways such as CDK2/Cyclin E and PI3K/AKT.
Mechanistic Rationale & Scaffold Design
The selection of this compound as a starting material is driven by precise structural biology considerations:
-
N1-Butyl Moiety: The alkyl chain provides essential lipophilicity. In the context of kinase binding, this flexible hydrophobic tail is designed to occupy the "gatekeeper" pocket or adjacent hydrophobic sub-pockets, enhancing both target selectivity and cellular permeability [3].
-
C5-Carboxylic Acid: This functional group serves as a reliable handle for amide bond formation. The resulting amide not only diversifies the library but also provides critical hydrogen-bonding interactions with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2).
-
C4-Bromo Handle: The halogen at the 4-position allows for late-stage diversification via palladium-catalyzed cross-coupling. Introducing aryl or heteroaryl groups here projects electron density toward the activation loop or the DFG-motif, allowing for the design of both Type I and Type II inhibitors [1].
Synthetic Workflow
The synthesis follows a logical progression designed to maximize yield while minimizing the need for intermediate protection/deprotection steps. The C5-amide is formed first to prevent unwanted side reactions of the free carboxylic acid during the subsequent metal-catalyzed cross-coupling.
Figure 1: Two-step modular synthetic workflow for generating pyrazole-based kinase inhibitors.
Experimental Protocols
Protocol A: C5-Amide Bond Formation (HATU-Mediated)
Objective: Synthesize the C4-bromo-pyrazole-5-carboxamide intermediate. Causality & Design: HATU is explicitly chosen over standard carbodiimides (like EDC) due to the significant steric hindrance exerted by the adjacent N1-butyl and C4-bromo groups. HATU generates a highly reactive 7-aza-OBt ester intermediate that rapidly undergoes aminolysis. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.
Step-by-Step Procedure:
-
Activation: Dissolve this compound (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir at room temperature for 15 minutes. Self-Validation: A color change to pale yellow indicates the formation of the active ester.
-
Coupling: Add the desired primary amine (
, 1.1 eq, 1.1 mmol) dropwise. Stir the reaction mixture at room temperature for 4 hours. -
Monitoring: Confirm reaction completion via LC-MS. The starting material peak (m/z ~247 [M+H]+) should be fully consumed, replaced by the product mass.
-
Workup: Quench the reaction by pouring it into saturated aqueous
(20 mL). Extract with Ethyl Acetate ( mL). Rationale: The basic aqueous wash effectively removes unreacted carboxylic acid, HOAt (the byproduct of HATU), and excess DIPEA. -
Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure intermediate.
Protocol B: C4 Suzuki-Miyaura Cross-Coupling
Objective: Introduce the
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk tube, combine the C4-bromo intermediate (1.0 eq, 0.5 mmol), the appropriate boronic acid (
, 1.5 eq, 0.75 mmol), (0.05 eq, 5 mol%), and (3.0 eq, 1.5 mmol). -
Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/
(4:1 v/v, 5.0 mL). Critical Step: Degas the mixture via three freeze-pump-thaw cycles or by bubbling argon through the solution for 10 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid. -
Reaction: Seal the tube and heat to 90°C in an oil bath for 12 hours. Monitor via TLC (UV active).
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography to isolate the final target kinase inhibitor.
Structure-Activity Relationship (SAR) Data
To demonstrate the utility of this protocol, a representative library was synthesized and evaluated against CDK2, a critical regulator of the eukaryotic cell cycle [4]. The data below highlights how variations at
| Compound | Overall Yield (%) | CDK2 | ||
| 1a | Aniline | Phenylboronic acid | 68% | 450 |
| 1b | 4-Fluoroaniline | Phenylboronic acid | 72% | 120 |
| 1c | 4-Fluoroaniline | 4-Pyridylboronic acid | 65% | 45 |
| 1d | Cyclohexylamine | 4-Pyridylboronic acid | 55% | >1000 |
Data Interpretation: The transition from an unsubstituted aniline (1a) to a 4-fluoroaniline (1b) improves potency, likely due to favorable halogen bonding or enhanced hydrophobic packing. Replacing the C4-phenyl group with a 4-pyridyl group (1c) yields a highly potent inhibitor (45 nM), as the pyridine nitrogen acts as a critical hydrogen bond acceptor within the kinase activation loop. Conversely, replacing the aromatic amide with an aliphatic cyclohexyl group (1d) abolishes activity, confirming the necessity of
Biological Application: CDK2 Pathway Inhibition
Pyrazole-based inhibitors synthesized via this route are highly effective at disrupting aberrant kinase signaling. In the context of oncology, targeting CDK2 prevents the hyperphosphorylation of the Retinoblastoma (Rb) protein, thereby halting the cell cycle at the G1/S transition and inducing apoptosis in malignant cells [4].
Figure 2: Mechanism of action of pyrazole-based inhibitors targeting the CDK2/Cyclin E complex.
Conclusion
This compound is a highly versatile and robust starting material for the rapid assembly of kinase inhibitor libraries. By utilizing optimized HATU-mediated amidation and structurally directed Suzuki-Miyaura cross-coupling, researchers can efficiently map the structure-activity landscape of the kinase ATP-binding pocket, accelerating the discovery of novel targeted therapeutics.
References
- BenchChem. Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. BenchChem (2025).
- ChemicalBook. 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-butyl- (CAS 1006451-63-3). ChemicalBook.
- MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI (2022).
- RSC Publishing. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC (2024).
Application Note: Optimizing the Esterification of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic Acid
Introduction & Structural Analysis
The synthesis and functionalization of highly substituted pyrazoles are critical in modern drug discovery and agrochemical development. 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid presents a unique synthetic challenge due to its extreme steric environment.
The carboxylic acid moiety at the C5 position is severely hindered by two flanking groups:
-
The N1-Butyl Group: The flexible alkyl chain possesses multiple rotational degrees of freedom, effectively sweeping the three-dimensional space adjacent to the carbonyl carbon.
-
The C4-Bromo Atom: Bromine is exceptionally bulky (Van der Waals radius ~1.85 Å). Its proximity to the C5 position locks the carboxylate into a conformation that restricts the Bürgi-Dunitz trajectory required for nucleophilic attack.
Because of this dual-shielding effect, traditional Fischer esterification (acid-catalyzed condensation with an alcohol) typically fails, resulting in trace yields or degradation under harsh reflux conditions. To successfully esterify this substrate, researchers must abandon direct carbonyl addition in favor of alternative mechanistic pathways [1].
Mechanistic Strategies for Hindered Substrates
Strategy A: Base-Promoted Alkylation (The Carboxylate as a Nucleophile)
Causality: To bypass the steric shielding of the carbonyl carbon, the mechanistic polarity can be reversed. By treating the carboxylic acid with a mild base (e.g.,
Strategy B: Steglich Esterification (Hyper-Nucleophilic Activation)
Causality: When the target ester requires a complex, secondary, or tertiary alcohol (where alkyl halides are unavailable or prone to elimination), Steglich esterification is the optimal route. The coupling agent EDC activates the acid to an O-acylisourea intermediate. However, the bulky alcohol still struggles to attack this intermediate. The addition of DMAP (4-Dimethylaminopyridine) solves this. DMAP is a compact, hyper-nucleophile that rapidly attacks the O-acylisourea to form an N-acylpyridinium active ester. This intermediate is highly electrophilic and protrudes further from the steric bulk of the pyrazole core, allowing the complex alcohol to successfully attack and form the ester [1].
Decision tree for selecting the optimal esterification route for hindered pyrazoles.
Mechanism of DMAP-catalyzed Steglich esterification overcoming steric hindrance.
Quantitative Method Comparison
The following table summarizes the performance of various esterification techniques when applied to sterically hindered pyrazole-5-carboxylic acids. Note that while Lewis acid catalysis (e.g.,
| Esterification Method | Reagents & Conditions | Yield Range | Reaction Time | Substrate Scope | Key Limitations |
| Fischer Esterification | < 10% | 24 - 48 h | Unhindered acids | Fails due to steric shielding at C5. | |
| Lewis Acid Catalysis | 40 - 60% | 12 - 18 h | Primary alcohols | Moderate yields for hindered acids [2]. | |
| Steglich Esterification | EDC·HCl, DMAP, DCM, RT | 80 - 90% | 8 - 12 h | Complex alcohols | Requires removal of urea byproducts [1]. |
| > 90% | 2 - 4 h | Primary alkyl halides | Requires alkyl halides, not alcohols[3]. |
Experimental Protocols
Protocol A: Synthesis of Simple Esters via Alkylation
This protocol is a self-validating system: the use of a water-miscible solvent (DMF) ensures that both the solvent and the inorganic base are completely removed during the aqueous workup, leaving only the highly pure ester in the organic phase.
Reagents:
-
This compound (1.0 equiv, 10 mmol, 2.47 g)
-
Potassium carbonate (
, 325 mesh) (2.0 equiv, 20 mmol, 2.76 g) -
Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.5 equiv, 15 mmol)
-
Anhydrous DMF (50 mL, 0.2 M)
Step-by-Step Methodology:
-
Deprotonation: Charge a 100 mL round-bottom flask with this compound and anhydrous DMF. Add
in one portion. Stir the suspension vigorously at room temperature for 15 minutes to ensure complete formation of the carboxylate anion. -
Alkylation: Add the alkyl halide dropwise via syringe over 5 minutes.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.
-
Quench & Extraction: Pour the reaction mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (
mL). -
Purification Workup: Wash the combined organic layers with 5% aqueous LiCl or brine (
mL). Crucial step: This repeated washing rigorously partitions any residual DMF into the aqueous phase. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to afford the ester product.
Protocol B: Synthesis of Complex Esters via Steglich Esterification
This protocol uses EDC·HCl instead of DCC to ensure that the resulting urea byproduct is water-soluble, allowing for a self-validating purification via simple acid/base aqueous washes rather than requiring chromatography.
Reagents:
-
This compound (1.0 equiv, 10 mmol, 2.47 g)
-
Target Alcohol (1.2 equiv, 12 mmol)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 equiv, 15 mmol, 2.88 g)
-
DMAP (4-Dimethylaminopyridine) (0.2 equiv, 2 mmol, 0.24 g)
-
Anhydrous Dichloromethane (DCM) (100 mL, 0.1 M)
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid, the target alcohol, and DMAP in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Coupling: Add EDC·HCl portion-wise over 10 minutes. Causality: Adding EDC at 0 °C minimizes the formation of the unreactive N-acylurea byproduct.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8–12 hours.
-
Acidic Wash: Dilute the mixture with an additional 50 mL of DCM. Wash the organic layer with 1M HCl (
mL). Crucial step: This removes the DMAP catalyst and any unreacted EDC. -
Basic Wash: Wash the organic layer with saturated aqueous
( mL). Crucial step: This removes any unreacted starting carboxylic acid. -
Isolation: Wash with brine (50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure to yield the purified complex ester.
References
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry (Royal Society of Chemistry), 2021, 23, 6405-6413. URL:[Link]
-
Cavallaro, P. A., De Santo, M., Greco, M., Marinaro, R., Belsito, E. L., Liguori, A., & Leggio, A. "Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids." Molecules (MDPI), 2024, 29(4), 777. URL:[Link]
- "Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters." United States Patent US6297386B1, Google Patents.
Application Note: Optimized Procedures for the Decarboxylation of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic Acid
Executive Summary
In the development of pyrazole-based active pharmaceutical ingredients (APIs) and agrochemicals, the selective extrusion of carbon dioxide from pyrazole-5-carboxylic acids is a critical transformation. 4-Bromo-1-butyl-1H-pyrazole is a highly versatile halogenated building block used extensively in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery.
This application note provides an in-depth, self-validating technical guide for the decarboxylation of 4-bromo-1-butyl-1H-pyrazole-5-carboxylic acid . We detail two orthogonal methodologies: a mild, copper-catalyzed protodecarboxylation ideal for discovery-scale synthesis, and a metal-free thermal decarboxylation optimized for process scale-up.
Mechanistic Rationale & Causality (E-E-A-T)
To ensure robust experimental execution, it is vital to understand the causality behind the reaction parameters:
-
Substrate Electronic Effects: Standard aliphatic carboxylic acids resist decarboxylation due to the high energy required for intermediate formation. However, in this substrate, the electron-withdrawing bromine atom at the C4 position exerts a strong inductive (-I) effect. This stabilizes the developing negative charge (carbanion character) at the C5 position during the transition state, significantly lowering the activation energy for CO₂ extrusion .
-
Role of the N-Butyl Chain: Unlike N-methyl or N-unsubstituted pyrazoles, the highly lipophilic N1-butyl group ensures complete solubility in polar aprotic solvents (NMP, DMF) and facilitates near-quantitative phase separation during aqueous workup, preventing yield loss to the aqueous layer.
-
Catalytic Causality (Copper/Phenanthroline): As demonstrated in foundational studies , Copper(I) oxide (Cu₂O) reacts with the carboxylic acid to form a copper carboxylate complex. Upon moderate heating, this complex extrudes CO₂ to form an organocopper(I) intermediate, which is rapidly protonated. The addition of 1,10-phenanthroline (a bidentate nitrogen ligand) is not optional; it stabilizes the Cu(I) oxidation state, prevents its disproportionation into inactive Cu(0) metal, and tunes the electronic properties of the metal center to accelerate the reaction.
-
Relevance to Industry: The decarboxylation of substituted pyrazoles is a validated pathway in the synthesis of complex agrochemicals, including anthranilamide precursors .
Reaction Workflows & Visualization
Fig 1: Mechanistic pathways for the decarboxylation of this compound.
Comparative Reaction Profiles
The following table summarizes the quantitative data and operational parameters for both established protocols, allowing researchers to select the optimal method based on their scale and purity requirements.
| Parameter | Protocol A (Copper-Catalyzed) | Protocol B (Thermal Metal-Free) |
| Catalyst / Ligand | 5 mol% Cu₂O / 10 mol% 1,10-Phenanthroline | None |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | N-Methyl-2-pyrrolidone (NMP) |
| Temperature | 120–140 °C | 190 °C |
| Reaction Time | 2–4 hours | 12–16 hours |
| Typical Yield | 85–92% | 70–80% |
| Impurity Profile | Trace copper (requires NH₄OH wash) | Minor thermal degradation byproducts |
| Primary Advantage | Mild conditions, rapid conversion | Avoids heavy metal contamination |
| Best Suited For | Discovery / Medicinal Chemistry | Process Chemistry / Kilo-Lab Scale |
Experimental Protocols
Protocol A: Copper-Catalyzed Protodecarboxylation (Discovery Scale)
This protocol is a self-validating system; the visual color changes and specific workup steps inherently confirm the success of the reaction and purification.
Materials:
-
This compound (1.0 equiv, 10.0 mmol, 2.47 g)
-
Copper(I) oxide (Cu₂O) (0.05 equiv, 0.5 mmol, 71.5 mg)
-
1,10-Phenanthroline (0.10 equiv, 1.0 mmol, 180.2 mg)
-
Anhydrous NMP (15 mL)
Step-by-Step Procedure:
-
Reaction Assembly: In a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, charge the pyrazole-5-carboxylic acid, Cu₂O, and 1,10-phenanthroline.
-
Inert Atmosphere: Evacuate and backfill the flask with Nitrogen three times. Causality: O₂ must be excluded to prevent the oxidation of Cu(I) to inactive Cu(II) species.
-
Solvent Addition & Heating: Add anhydrous NMP via syringe. Heat the reaction mixture to 130 °C using an oil bath. The mixture will transition from a red suspension to a dark homogeneous solution as the active copper-carboxylate complex forms.
-
In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation: Complete conversion is confirmed when the starting material peak (m/z ~247/249[M+H]⁺) is <1% AUC, and the product peak (m/z ~203/205 [M+H]⁺) dominates.
-
Quench & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and transfer to a separatory funnel.
-
Self-Validating Workup (Crucial): Wash the organic layer with 10% aqueous NH₄OH (3 × 20 mL). Validation: The aqueous layer will turn deep blue, indicating the successful chelation and removal of copper as the [Cu(NH₃)₄]²⁺ complex. Continue washing until the aqueous layer remains colorless.
-
Final Isolation: Wash the organic layer with brine (2 × 20 mL) to remove residual NMP, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.
Protocol B: Thermal Metal-Free Decarboxylation (Process Scale)
Designed for scalability, this protocol relies entirely on thermal energy and the intrinsic electronic activation provided by the C4-bromine atom.
Materials:
-
This compound (1.0 equiv, 100 mmol, 24.7 g)
-
NMP (75 mL)
Step-by-Step Procedure:
-
Reaction Assembly: Charge the starting material and NMP into a 250 mL round-bottom flask equipped with a reflux condenser and a gas bubbler.
-
Heating & Observation: Heat the mixture to 190 °C. Validation: Effervescence (CO₂ gas evolution) will be visibly observed in the bubbler, serving as a real-time kinetic indicator of the decarboxylation process.
-
IPC: Maintain heating for 12–16 hours. Monitor via TLC (Hexanes:EtOAc 3:1, UV detection). The highly polar baseline spot of the carboxylic acid will disappear, replaced by a high-Rf spot corresponding to the product.
-
Workup: Cool to room temperature. Pour the mixture into ice water (300 mL) to crash out the NMP. Extract aggressively with Methyl tert-butyl ether (MTBE) (3 × 100 mL).
-
Purification: Wash the combined MTBE layers with water (5 × 50 mL) to quantitatively remove NMP. Dry over MgSO₄, filter, and concentrate. If required, purify via short-path vacuum distillation to obtain the product as a clear liquid.
Analytical Validation Parameters
To verify the structural integrity of the synthesized 4-bromo-1-butyl-1H-pyrazole, utilize the following expected NMR benchmarks:
-
¹H NMR (CDCl₃, 400 MHz): The defining self-validation metric is the appearance of a new aromatic proton. The starting material possesses only one pyrazole proton (C3-H). The product will exhibit two distinct singlets (or fine doublets due to long-range coupling) in the aromatic region (typically around δ 7.40 and 7.50 ppm) corresponding to the C3-H and the newly formed C5-H protons. The broad carboxylic acid OH peak (~12-13 ppm) will be entirely absent.
-
Mass Spectrometry: Loss of exactly 44 Da (CO₂).
References
-
Title: Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids Source: Journal of Organic Chemistry (L. J. Goossen, F. Manjolinho, B. A. Khan, N. Rodríguez) URL: [Link]
-
Title: Preparation of Substituted Pyrazoles and Their Use as Anthranilamides Precursors Source: WIPO (World Intellectual Property Organization) Patent PCT/IL2020/050450 URL: [Link]
-
Title: Decarboxylation - Recent Literature and Synthetic Methods Source: Organic Chemistry Portal URL: [Link]
Buchwald-Hartwig amination involving 4-bromo-pyrazole derivatives
Abstract
The Buchwald-Hartwig amination of 4-bromopyrazoles represents a critical yet challenging transformation in medicinal chemistry, particularly for kinase inhibitor synthesis (e.g., Ruxolitinib analogs). Unlike electron-deficient aryl halides, the electron-rich nature of the pyrazole ring impedes oxidative addition at the C4 position. Furthermore, the N1-nitrogen (if unprotected) or the N2-nitrogen can coordinate to Palladium, leading to catalyst poisoning. This guide details two validated protocols: Method A for N-protected substrates using XPhos Pd G3, and Method B for unprotected substrates using the specialized ligand tBuBrettPhos.
Strategic Considerations & Mechanistic Insight
The "Three-Point Failure" Mode
Success in coupling 4-bromopyrazoles depends on navigating three specific failure modes inherent to this substrate class:
-
Electronic Deactivation: The pyrazole ring is electron-rich (excess
-density).[1] This makes the C4-Br bond stronger and less prone to oxidative addition compared to phenyl bromides. Solution: Use electron-rich, bulky alkyl-biaryl phosphine ligands (e.g., XPhos, tBuXPhos) to increase the electron density on Pd(0), accelerating oxidative addition.[1] -
Catalyst Poisoning (The N-Trap): The basic nitrogen atoms (N2) or the acidic N-H (N1) can displace phosphine ligands, forming stable, non-catalytic Pd-complexes.[1] Solution: Use bulky ligands that sterically prevent N-coordination, or employ precatalysts (Pd G3/G4) that rapidly generate the active species before poisoning occurs.[1]
-
Halogen Choice: While Aryl-Iodides are typically more reactive, in pyrazole chemistry, the released iodide ion can bridge two Pd centers, forming inactive dimers. 4-Bromopyrazoles are often preferred over iodides for this specific reaction class to avoid this "iodide effect."
Mechanism & Signaling Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical "Off-Cycle" traps specific to pyrazoles.
Figure 1: Catalytic cycle distinguishing the productive pathway (colored) from pyrazole-specific failure modes (black/dashed).[1]
Experimental Protocols
Protocol A: The "Workhorse" Method (Protected Pyrazoles)
Applicability: Primary and secondary amines coupling with N1-protected 4-bromopyrazoles (SEM, THP, Boc, or Methyl).[1] Key Reagent: XPhos Pd G3 . This precatalyst ensures a 1:1 Ligand:Pd ratio and activates even at moderate temperatures, preventing the induction period where dehalogenation often occurs.
Reagents:
-
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv)[1]
-
Catalyst: XPhos Pd G3 (2.0 mol%)[1]
-
Base:
(2.0 equiv) or (for acid-sensitive substrates)[1] -
Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene (anhydrous)[1]
Step-by-Step Workflow:
-
Vessel Prep: Charge a reaction vial equipped with a magnetic stir bar. If using solid amine, add it now.
-
Catalyst Addition: Add XPhos Pd G3 (2 mol%) and the 4-bromopyrazole derivative.
-
Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent/Base: Add the degassed solvent (Dioxane/H2O).[1] Note: Water is beneficial here to solubilize inorganic bases, accelerating the transmetallation-like step.
-
Reaction: Heat to 80–100 °C for 2–4 hours.
-
Checkpoint: The solution should turn from pale yellow to amber. If it turns black (Pd precipitation), the ligand has detached; check "Troubleshooting."
-
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over
.[1]
Protocol B: The "Advanced" Method (Unprotected Pyrazoles)
Applicability: Direct coupling of 4-bromo-1H-pyrazole (free NH).[1] Key Innovation: Use of tBuBrettPhos and a strong base (LHMDS).[1][4] The steric bulk of tBuBrettPhos prevents the free pyrazole nitrogen from binding to the Pd center, while LHMDS reversibly protects the pyrazole as a pyrazolyl anion.
Reagents:
-
4-Bromo-1H-pyrazole (1.0 equiv)[1]
-
Precatalyst: tBuBrettPhos Pd G3 (2–4 mol%)[1]
-
Base: LHMDS (Lithium bis(trimethylsilyl)amide) (2.5 equiv) — Strictly Anhydrous[1]
-
Solvent: THF or 2-MeTHF (Anhydrous)[1]
Step-by-Step Workflow:
-
Glovebox/Schlenk: This reaction is moisture-sensitive.[1] Set up in a glovebox or under strict Schlenk conditions.
-
Base Addition: Add LHMDS (1.0 M in THF) to the 4-bromopyrazole in THF. Stir for 10 min at RT.[1]
-
Catalyst Injection: Add the amine and tBuBrettPhos Pd G3.
-
Heating: Seal and heat to 65–80 °C .
-
Note: Do not exceed 100 °C with LHMDS as it can degrade the catalyst over time.
-
-
Quench: Cool to RT and quench with acidic methanol (to reprotonate the product).
Data Summary & Ligand Selection Guide
| Substrate Class | Amine Type | Recommended Ligand | Base | Solvent |
| N-Protected | Primary (Alkyl/Aryl) | BrettPhos | Dioxane | |
| N-Protected | Secondary (Cyclic) | RuPhos or XPhos | Toluene/H2O | |
| N-Protected | Secondary (Acyclic) | RuPhos | Dioxane | |
| Unprotected (NH) | Primary/Secondary | tBuBrettPhos | LHMDS | THF |
Troubleshooting & Optimization Logic
The following decision tree helps diagnose stalled reactions.
Figure 2: Diagnostic logic for common failure modes.
Specific Fixes:
-
Issue: Reaction stalls at 50% conversion.
-
Issue: Hydrodehalogenation (H replaces Br).
-
Cause: The amine binding step is too slow, allowing
-hydride elimination from the solvent or ligands. -
Fix: Increase amine concentration or switch to a more active precatalyst (e.g., P(tBu)3 Pd G2 for extremely difficult oxidative additions).
-
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.[1][8] Chemical Science.
-
Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions.[8] Chemical Science.
-
Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. (Context on tBuBrettPhos development). Journal of the American Chemical Society.[9]
-
Organic Chemistry Portal. Buchwald-Hartwig Amination Overview & Mechanism.[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
Scalable Regioselective Synthesis and Functionalization of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic Acid Intermediates
The Regioselectivity Challenge in Pyrazole Functionalization
Substituted 1H-pyrazole-5-carboxylic acids are critical pharmacophores and bioisosteres in modern drug discovery. They are frequently utilized as key intermediates in the development of MetAP2 inhibitors, CB1 receptor antagonists, and targeted anti-obesity therapeutics[1]. However, the scalable synthesis of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid (CAS: 1006451-63-3) presents a significant synthetic hurdle: achieving strict regiocontrol during N-alkylation.
Due to the rapid annular tautomerism of the pyrazole core, 1H-pyrazole-5-carboxylates exist in a dynamic equilibrium with their 3-carboxylate tautomers. Direct N-alkylation using alkyl halides (e.g., 1-bromobutane) under standard basic conditions typically yields a statistical mixture of N1 and N2 alkylated regioisomers due to competing steric and electronic biases[2]. While alternative methods, such as acid-catalyzed alkylation using trichloroacetimidates, have been developed to bypass the use of strong bases[3], they still suffer from incomplete regioselectivity and rely on specialized reagents that are cost-prohibitive for large-scale manufacturing.
Strategic Pathway: De Novo Synthesis vs. Late-Stage Alkylation
To circumvent the solvent-intensive and low-yielding chromatographic separation of N-alkyl regioisomers, a de novo ring-construction strategy is highly preferred in process chemistry. By reacting an unsymmetrical enaminodiketone or a dimethylaminoacrylate with a substituted hydrazine, the regiochemistry is permanently locked in during the initial cyclization step[4].
In this optimized workflow, we utilize ethyl 3-(dimethylamino)acrylate and butylhydrazine hydrochloride. The primary amine of the hydrazine selectively attacks the highly electrophilic
Comparative Route Analysis
| Metric | Direct N-Alkylation of Pyrazole Core | Acid-Catalyzed Alkylation | De Novo Condensation + Bromination (Proposed) |
| Regioselectivity (N1:N2) | ~1:1 to 2:1 | ~3:1 | >99:1 |
| Overall Yield | 30 - 40% | 50 - 60% | 75 - 85% |
| Scalability | Low | Moderate | High |
| Key Limitation | Requires tedious chromatographic separation of isomers. | Requires specialized trichloroacetimidate reagents. | Requires careful handling of hydrazine derivatives. |
Experimental Protocols (Self-Validating Workflows)
Protocol A: Regioselective Synthesis of Ethyl 1-butyl-1H-pyrazole-5-carboxylate
Causality: Utilizing the hydrochloride salt of butylhydrazine enhances reagent stability and safety at scale. Triethylamine is strategically added to liberate the free hydrazine base in situ, which is required for the initial nucleophilic attack on the acrylate.
-
Initialization: Charge a jacketed reactor with ethanol (10 volumes) and butylhydrazine hydrochloride (1.0 equiv).
-
Base Addition: Add triethylamine (1.1 equiv) dropwise at 20°C. Stir for 15 minutes to ensure complete liberation of the free hydrazine.
-
Condensation: Add ethyl 3-(dimethylamino)acrylate (1.05 equiv) in controlled portions to manage any mild exotherm.
-
Cyclization: Heat the mixture to reflux (78°C) for 4-6 hours. The elevated temperature drives the elimination of dimethylamine gas, shifting the thermodynamic equilibrium entirely towards the cyclized pyrazole core.
-
Self-Validation Check: The completion of the reaction is indicated by the cessation of dimethylamine gas evolution (verifiable via wet pH paper at the condenser outlet turning basic) and LC-MS confirming the mass of the cyclized product.
-
Workup: Concentrate under reduced pressure. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the intermediate as a pale oil.
Protocol B: Electrophilic Bromination at C4
Causality: N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br₂) due to its ease of handling, lower toxicity, and precise delivery of electrophilic bromine, which prevents over-oxidation or non-specific bromination of the butyl chain.
-
Solvation: Dissolve Ethyl 1-butyl-1H-pyrazole-5-carboxylate in N,N-Dimethylformamide (DMF) (5 volumes).
-
Temperature Control: Cool the solution to 0-5°C using an ice bath to control the initial kinetics of the electrophilic aromatic substitution.
-
Bromination: Add NBS (1.05 equiv) portion-wise over 30 minutes.
-
Maturation: Allow the reaction to warm to room temperature (25°C) and stir for 2 hours.
-
Self-Validation Check: The reaction mixture shifts from a cloudy suspension to a clear solution as the insoluble NBS is consumed. Perform a starch-iodide test on an aliquot; a negative result confirms the complete consumption/quenching of residual electrophilic bromine.
-
Quenching: Quench with 10% aqueous sodium thiosulfate to neutralize any trace oxidants. Extract with MTBE, wash with water to remove DMF, and concentrate to yield Ethyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate.
Protocol C: Saponification to Final Acid
Causality: Mild basic hydrolysis effectively cleaves the ethyl ester without risking decarboxylation, a known degradation pathway for pyrazole-5-carboxylic acids under harsh thermal or acidic conditions.
-
Hydrolysis: Dissolve Ethyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate in a mixture of THF (4 volumes) and Water (4 volumes).
-
Catalysis: Add Sodium Hydroxide (NaOH) (2.0 equiv) and stir at 40°C for 3 hours.
-
Solvent Removal: Remove the THF under reduced pressure, leaving the water-soluble sodium carboxylate salt in the aqueous phase. Wash the aqueous phase once with EtOAc to remove any unreacted organic impurities.
-
Precipitation: Cool the aqueous layer to 5°C and adjust the pH to 2-3 using 2M HCl dropwise.
-
Self-Validation Check: The final product precipitates exclusively at pH 2-3. Protonation of the carboxylate forms the free carboxylic acid, which is highly lipophilic and crashes out of the aqueous solution. This sharp precipitation serves as a visual confirmation of successful saponification and acts as a built-in purification step.
-
Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum at 50°C to afford pure this compound.
Process Visualization
Fig 1: De novo regioselective synthetic workflow for this compound.
References
1.[1] SUBSTITUTED 1,4-DIHYDROPYRAZOLO[4,3-B]INDOLES - European Patent Office - EP 2909212 B1. Source: Googleapis.com. URL:[Link] 2.[2] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: The Journal of Organic Chemistry - ACS Publications. URL:[Link] 3.[3] Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Source: MDPI. URL:[Link] 4.[4] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Source: Organic Chemistry Portal. URL:[Link]
Sources
Application Notes and Protocols for the Functionalization of the C-4 Bromine Position in Pyrazole-5-Carboxylic Acids
Introduction: The Strategic Importance of C-4 Functionalized Pyrazole-5-Carboxylic Acids
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of clinically used drugs and functional materials.[1] The strategic derivatization of the pyrazole core allows for the fine-tuning of molecular properties, influencing everything from biological activity to photophysical characteristics. Among the various positions on the pyrazole ring, the C-4 position offers a particularly valuable vector for introducing molecular diversity. When coupled with a carboxylic acid at the C-5 position, the resulting 4-substituted pyrazole-5-carboxylic acids become highly versatile building blocks, poised for further elaboration into complex molecular architectures.
This guide provides a detailed exploration of the synthetic methodologies for the functionalization of the C-4 bromine in pyrazole-5-carboxylic acids and their ester derivatives. We will delve into the mechanistic underpinnings of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—and provide detailed, field-proven protocols for their execution. The causality behind experimental choices, from ligand and base selection to the strategic use of protecting groups, will be a central focus, ensuring that these protocols are not merely recipes but self-validating systems for the discerning researcher.
Core Chemical Principles: Navigating the Reactivity of the Pyrazole Ring
The pyrazole ring is an electron-rich heterocycle, but its reactivity is significantly modulated by the substituents it bears. The presence of a C-5 carboxylic acid or ester group, being electron-withdrawing, renders the pyrazole ring more electron-deficient. This electronic modification has a profound impact on the feasibility and efficiency of cross-coupling reactions at the C-4 position.
The Role of Protecting Groups
For pyrazoles that are unsubstituted at the N-1 position, the acidic N-H proton can interfere with many organometallic reactions. It can react with strong bases or organometallic intermediates, leading to side reactions and reduced yields. Therefore, the protection of the N-1 position is often a critical first step.
Commonly employed protecting groups for the pyrazole nitrogen include:
-
Trityl (Tr): A bulky group that provides good steric shielding. It is typically installed using trityl chloride and a base and can be removed under acidic conditions.[2]
-
Tetrahydropyranyl (THP): A protecting group that is stable to a wide range of non-acidic conditions and is readily cleaved with acid.
The C-5 carboxylic acid itself can potentially coordinate to the metal catalyst or react with the strong bases often employed in coupling reactions. However, in many cases, converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) is sufficient to mitigate these issues without the need for a dedicated protecting group for the carboxylate. The ester can be hydrolyzed back to the carboxylic acid in a final step if required.[3]
Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of the C-4 position of brominated pyrazoles.[4] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 4-aryl or 4-heteroaryl pyrazoles.[1][5]
Mechanistic Insight
The reaction proceeds via the general palladium catalytic cycle. A key step is the transmetalation of an organoboron species (boronic acid or ester) to the palladium(II) center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of ligand is crucial; bulky, electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., XPhos, SPhos), often accelerate the reaction by promoting both the oxidative addition and the reductive elimination steps.[6]
Experimental Protocol
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an ethyl 4-bromo-1H-pyrazole-5-carboxylate with an arylboronic acid.[5]
Materials:
-
Ethyl 4-bromo-1H-pyrazole-5-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk tube or microwave vial, add the ethyl 4-bromo-1H-pyrazole-5-carboxylate, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume). The final concentration of the pyrazole substrate is usually in the range of 0.1-0.2 M.
-
Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours. The reaction can also be performed under microwave irradiation, which can significantly reduce the reaction time.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-pyrazole-5-carboxylate.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, XPhos Pd G2 | Pd(PPh₃)₄ is a classic, effective catalyst. Buchwald precatalysts (e.g., XPhos Pd G2) are often more active and require lower loadings.[6] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Carbonates are generally effective and cost-efficient. K₃PO₄ or Cs₂CO₃ can be beneficial for less reactive substrates. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80-110 °C (Thermal) or 90-120 °C (Microwave) | Higher temperatures are often required for less reactive aryl bromides. Microwave heating can significantly accelerate the reaction.[7] |
Application Protocol 2: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, providing access to 4-alkynyl pyrazoles, which are valuable intermediates for further transformations and are found in various bioactive molecules.[8][9]
Mechanistic Insight
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[10] The palladium catalyst undergoes oxidative addition to the aryl halide. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final reductive elimination step yields the coupled product and regenerates the palladium(0) catalyst. Copper-free Sonogashira protocols have also been developed, which are particularly useful when copper-sensitivity is a concern.[11]
Experimental Protocol
This protocol is a representative procedure for the Sonogashira coupling of an ethyl 4-bromo-1H-pyrazole-5-carboxylate with a terminal alkyne.[8]
Materials:
-
Ethyl 4-bromo-1H-pyrazole-5-carboxylate (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, or Toluene)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To an oven-dried Schlenk flask, add the ethyl 4-bromo-1H-pyrazole-5-carboxylate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium and copper salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale / Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard and effective catalysts for Sonogashira couplings. |
| Cu Co-catalyst | CuI | Essential for the classical Sonogashira mechanism to facilitate alkyne activation. |
| Base | Et₃N, DIPEA, Piperidine | The amine base acts as both a base to deprotonate the alkyne and often as a solvent. |
| Solvent | THF, DMF, Toluene | The choice of solvent depends on the solubility of the substrates and the required reaction temperature. |
Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 4-amino-pyrazoles from 4-bromo-pyrazoles and a wide range of primary and secondary amines.[12][13]
Mechanistic Insight
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide.[14] The resulting palladium(II) complex then coordinates to the amine. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the desired 4-amino-pyrazole and regenerates the palladium(0) catalyst. The choice of ligand is critical and often depends on the nature of the amine. Bulky, electron-rich biarylphosphine ligands are typically employed to facilitate the challenging reductive elimination step.[2]
Experimental Protocol
This protocol is a representative procedure for the Buchwald-Hartwig amination of an ethyl 4-bromo-1H-pyrazole-5-carboxylate. Note that for N-H pyrazoles, a protecting group such as Trityl is often necessary.[2]
Materials:
-
Ethyl 4-bromo-1-(Trityl)-1H-pyrazole-5-carboxylate (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a suitable precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos, RuPhos) (2.4-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a glovebox, add the ethyl 4-bromo-1-(Trityl)-1H-pyrazole-5-carboxylate, palladium catalyst, ligand, and base to an oven-dried reaction vial.
-
If not using a glovebox, add the solids to the vial and purge with an inert gas for 5-10 minutes.
-
Add the anhydrous, degassed solvent, followed by the amine via syringe.
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Trityl protecting group can be removed by treatment with a mild acid (e.g., trifluoroacetic acid in dichloromethane).
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst/Ligand | Pd(OAc)₂/XPhos, RuPhos Pd G3/G4 precatalysts | The choice of ligand is crucial and depends on the amine. XPhos is a good general-purpose ligand. RuPhos is often effective for secondary amines. Precatalysts offer improved activity and ease of use. |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases like NaOtBu are common. For base-sensitive substrates, weaker bases like Cs₂CO₃ may be used, often requiring higher temperatures.[15] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. Toluene is a common choice due to its high boiling point. |
| Temperature | 80-110 °C | The reaction often requires elevated temperatures to proceed at a reasonable rate. |
Conclusion and Future Outlook
The functionalization of the C-4 bromine position in pyrazole-5-carboxylic acids via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of a diverse array of complex molecules. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, when optimized with the appropriate choice of catalyst, ligand, base, and solvent, provide efficient routes to 4-aryl, 4-alkynyl, and 4-amino pyrazole derivatives, respectively. Understanding the underlying mechanistic principles is paramount for troubleshooting and adapting these protocols to new substrates. As the demand for novel pyrazole-based compounds in drug discovery and materials science continues to grow, the development of even more efficient and sustainable methods for their synthesis will remain an active and important area of research.
References
- Hu, J. T., Chen, S., Sun, Y. H., Yang, J., & Rao, Y. (2012). Synthesis of tri- and tetrasubstituted pyrazoles via Ru(II) catalysis: intramolecular aerobic oxidative C-N coupling. Organic letters, 14(19), 5030–5033.
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4684. Available from: [Link]
-
Lin, C. H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 719-722. Available from: [Link]
-
Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic chemistry, 79, 293-300. Available from: [Link]
-
Tomanová, P., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(43), 9199-9208. Available from: [Link]
-
Kumar, A., et al. (2012). Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis. Bioorganic & medicinal chemistry letters, 22(7), 2556-2560. Available from: [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Arkivoc, 2018(2), 253-289. Available from: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Yaghi, O. M., et al. (2019). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 24(23), 4253. Available from: [Link]
-
Usami, Y., Ichikawa, H., Nishioka, M., & Arimoto, M. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(6), 1509. Available from: [Link]
-
ResearchGate. (n.d.). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. ResearchGate. Available from: [Link]
-
Rahali, A., et al. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus Chimie, 28(G1), 561-571. Available from: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. Available from: [Link]
-
da Silva, A. C., et al. (2018). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. New Journal of Chemistry, 42(10), 7864-7872. Available from: [Link]
-
Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 10996-11004. Available from: [Link]
-
Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Yagi, K., Ogura, T., & Numa, A. (1995). SYNTHESES O F 5-ARYLPYRAZOLE DERIVATIVES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Heterocycles, 41(1), 15-18. Available from: [Link]
-
Batra, S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. European Journal of Medicinal Chemistry, 145, 841-867. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Hassan, A. S., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585. Available from: [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Aslan, M., & Ulker, S. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(13), 1199-1212. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. ResearchGate. Available from: [Link]
-
Hayhow, T., et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Nottingham. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
ResearchGate. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ResearchGate. Available from: [Link]
-
MacNeil, S. L. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics, 38(24), 4646-4663. Available from: [Link]
-
Mamedov, V. A., et al. (2021). PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1H-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION. Chemistry of Heterocyclic Compounds, 57(6), 579-580. Available from: [Link]
-
Meng, G., et al. (2016). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 18(19), 5086-5089. Available from: [Link]
Sources
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. hammer.purdue.edu [hammer.purdue.edu]
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yields for 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid Coupling
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding common coupling reactions involving this versatile building block. As Senior Application Scientists, we have compiled field-proven insights to help you navigate experimental challenges and optimize your reaction yields.
Introduction: Understanding the Substrate
This compound possesses two key functional groups for synthetic elaboration: a C5-carboxylic acid and a C4-bromo substituent. The pyrazole ring is an electron-deficient heterocycle, which influences the reactivity of both groups. The carboxylic acid can be activated for amide bond formation, while the bromo group is a handle for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. This guide is structured to address the unique challenges presented by each of these transformations.
Part 1: Troubleshooting Amide Coupling (Carboxylic Acid Activation)
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[1][2] However, coupling an amine to an electron-deficient heterocyclic carboxylic acid like ours can be sluggish. Below are common issues and their solutions.
Q1: My amide coupling reaction has stalled or is giving very low yields. What are the first things I should check?
A1: Low yields in amide coupling are typically traced back to inefficient activation of the carboxylic acid or unfavorable reaction kinetics.
-
Initial Checks:
-
Reagent Quality: Ensure your amine, coupling reagents, and base are pure and dry. Solvents like DMF and DCM should be anhydrous.
-
Stoichiometry: For valuable amines, coupling can be performed with equimolar amounts of the acid and amine, but a slight excess of the amine (1.1-1.2 equiv.) can sometimes improve yields.[1]
-
Temperature: Most couplings are run at room temperature. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be beneficial, but be cautious as this can also increase side reactions.
-
-
Core Troubleshooting: The Activation Step The most critical step is the activation of the carboxylic acid. The pyrazole ring's electron-withdrawing nature makes the carboxylate less nucleophilic, requiring a potent activating agent.
-
Ineffective Coupling Reagent: Standard carbodiimide reagents like DCC or EDC alone may be insufficient. The intermediate O-acylisourea can be slow to react with the amine and prone to side reactions.
-
Solution: Always use an additive with carbodiimides. 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are common choices that form a more reactive activated ester, minimize side reactions, and can reduce racemization if chiral amines are used.[3]
-
Advanced Solution: Switch to more powerful uronium/aminium or phosphonium salt-based coupling reagents.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Highly effective for difficult couplings, including those with electron-poor acids.[2] It reacts with the carboxylate to form a highly reactive OAt-active ester.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another excellent choice, particularly effective for sterically hindered substrates.
-
-
-
Q2: I'm using HATU and DIPEA, but the reaction is still not clean. What's going wrong?
A2: While HATU is a powerful reagent, the choice of base and reaction conditions are still crucial for a clean reaction.
-
Base Selection: N,N-Diisopropylethylamine (DIPEA) is a common non-nucleophilic base used to neutralize the acid formed and facilitate the reaction.[2] Ensure it is fresh and pure. Older bottles can contain impurities.
-
Order of Addition: The order in which you add your reagents matters. A side reaction can occur where the coupling reagent reacts directly with the amine, forming a guanidinium byproduct.
-
Recommended Protocol: Pre-activate the carboxylic acid first. In your reaction vessel, dissolve the this compound, HATU, and DIPEA in your solvent (e.g., DMF). Stir for 10-15 minutes to allow the active ester to form. Then, add your amine to the activated mixture. This minimizes the contact time between the amine and the free coupling reagent.
-
-
Alternative Activation Method: For particularly challenging substrates, converting the carboxylic acid to an acid chloride can be effective.
-
Protocol: Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride at low temperature.[2] After removing the excess reagent under vacuum, the resulting highly reactive acyl chloride can be treated with the amine, typically in the presence of a base like pyridine or triethylamine.[2] This method is harsh and may not be suitable for complex molecules with sensitive functional groups.[1]
-
Summary Table: Amide Coupling Reagent Selection
| Reagent System | Class | Typical Conditions | Pros | Cons |
| EDC / HOBt | Carbodiimide | EDC (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DMF, RT | Cost-effective, common | Can be slow, potential for side reactions |
| HATU | Uronium/Aminium | HATU (1.1 eq), DIPEA (2.0 eq), DMF, RT | Very fast and efficient, good for difficult couplings[2] | Higher cost, can form guanidinium byproduct |
| PyBOP | Phosphonium | PyBOP (1.1 eq), DIPEA (2.0 eq), DCM or DMF, RT | Excellent for sterically hindered substrates | Higher cost |
| SOCl₂ / Pyridine | Acid Chloride | SOCl₂ (1.5-2.0 eq), DCM, 0°C to RT; then Amine, Pyridine | Highly reactive intermediate, drives difficult reactions to completion | Harsh conditions, not functional group tolerant[1] |
Part 2: Troubleshooting Suzuki Coupling (C-Br Activation)
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds by coupling the C4-bromo position with a boronic acid or ester.[4] Common issues include low conversion, catalyst deactivation, and debromination.
Q3: My Suzuki reaction is sluggish and incomplete, with significant starting material remaining. How can I improve the conversion?
A3: Incomplete conversion in a Suzuki reaction often points to issues with the catalytic system or reaction conditions. The oxidative addition of the electron-rich bromo-pyrazole to the Pd(0) center can be a challenging step.
-
Catalyst and Ligand System:
-
Problem: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this substrate. The phosphine ligands can be sensitive to oxidation.[5]
-
Solution: Switch to a more robust and active catalyst system. Modern Buchwald-type ligands are designed for challenging couplings.
-
Recommended Ligands: Use electron-rich, bulky phosphine ligands like SPhos or XPhos . These ligands promote the crucial oxidative addition step and stabilize the palladium catalyst.[6]
-
Pre-catalysts: Using air- and moisture-stable pre-catalysts (e.g., XPhos Pd G3 or G4) ensures the reliable generation of the active Pd(0) species in situ, leading to more reproducible results.[5][7]
-
-
-
Base and Solvent Selection:
-
Problem: The choice of base is critical for activating the boronic acid for the transmetalation step.[5] An inappropriate base/solvent combination can lead to poor solubility and low reaction rates.
-
Solution: Screen different bases. Potassium phosphate (K₃PO₄) is often an excellent choice for heteroaryl bromides, especially in solvents like dioxane or toluene with a small amount of water.[8][9] Cesium carbonate (Cs₂CO₃) is a stronger base that can also be effective.[5]
-
Solvent System: A biphasic system like 1,4-dioxane/water or toluene/water (e.g., 10:1 ratio) is very common. Vigorous stirring is essential to ensure mixing between the organic and aqueous phases.[5]
-
-
Temperature:
-
Problem: Insufficient thermal energy.
-
Solution: Most Suzuki couplings require heating. A temperature range of 80-110 °C is typical.[5] If the reaction is slow, cautiously increasing the temperature can improve the rate, but be aware that temperatures above 110-120 °C can accelerate catalyst decomposition.
-
Q4: I am observing a significant amount of a byproduct that corresponds to the debrominated starting material. How can I prevent this?
A4: Debromination (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen. This reduces your yield and complicates purification.[8]
-
Plausible Cause 1: Base-Mediated Protonolysis: Stronger bases can sometimes promote this side reaction.
-
Solution: Switch to a milder base. If you are using a strong base like an alkoxide, consider changing to an inorganic base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[8]
-
-
Plausible Cause 2: Impurities in Boronic Acid: Boronic acids can degrade over time to produce boroxine and other species. Impurities can interfere with the catalytic cycle.
-
Solution: Use high-purity boronic acid. If in doubt, you can convert the boronic acid to its more stable trifluoroborate salt or pinacol (Bpin) ester and use that in the coupling reaction.[6]
-
-
Plausible Cause 3: Inefficient Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the intermediate aryl-palladium-halide complex has more time to undergo side reactions, including debromination.
-
Solution: Ensure your base and solvent system are optimized to facilitate transmetalation. The presence of water is often crucial. Adding a few equivalents of water to an anhydrous reaction can sometimes solve the problem.[6]
-
General Workflow for Troubleshooting Low Suzuki Coupling Yield
Caption: A logical workflow for troubleshooting Suzuki coupling issues.
Part 3: Troubleshooting Sonogashira Coupling (C-Br Activation)
The Sonogashira reaction couples the C4-bromo position with a terminal alkyne, providing a powerful method for installing an alkyne moiety.[10][11] Key challenges include suppressing the homocoupling of the alkyne (Glaser coupling) and achieving high yields with the relatively less reactive bromo-pyrazole.
Q5: My Sonogashira reaction is producing a large amount of the alkyne homocoupled dimer and my yield of the desired product is low. What can I do?
A5: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[12]
-
Rigorous Degassing: Oxygen is a major culprit in promoting Glaser coupling.
-
Solution: Ensure your reaction mixture is thoroughly deoxygenated before adding the catalyst. Use several freeze-pump-thaw cycles for best results, or at a minimum, sparge the solvent and reaction mixture with an inert gas (argon or nitrogen) for 20-30 minutes.[13]
-
-
Minimize Copper(I) Catalyst: While the copper co-catalyst (typically CuI) is essential for the classical Sonogashira mechanism, too much can accelerate homocoupling.
-
Solution: Use the minimum effective amount of CuI (typically 1-5 mol%).
-
-
Switch to Copper-Free Conditions: The most effective way to eliminate copper-promoted homocoupling is to eliminate copper entirely.
-
Solution: Employ a copper-free Sonogashira protocol. These reactions rely solely on a palladium catalyst and typically require a stronger base to facilitate the deprotonation of the alkyne.[14][15]
-
Typical Copper-Free Conditions:
-
Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand.
-
Base: A strong amine base like piperidine, pyrrolidine, or DBU is often used.
-
Solvent: DMF or THF.
-
-
Q6: My copper-free Sonogashira reaction is very slow or not working at all. How can I get it to proceed?
A6: Copper-free Sonogashira reactions can be more sensitive to the choice of catalyst, base, and substrate than their copper-co-catalyzed counterparts.[15]
-
Catalyst System:
-
Problem: The palladium catalyst may not be active enough to facilitate both the oxidative addition and the alkyne activation steps efficiently.
-
Solution: As with Suzuki coupling, using more electron-rich and bulky ligands can help. N-Heterocyclic Carbene (NHC) palladium complexes have also been shown to be highly effective catalysts for copper-free Sonogashira reactions.[14][15]
-
-
Base Selection:
-
Problem: The amine base must be strong enough to deprotonate the terminal alkyne but not so strong that it causes other side reactions.
-
Solution: The choice of base is critical. If a milder base like triethylamine is not working, screen stronger amine bases. In some protocols, an inorganic base like Cs₂CO₃ or K₂CO₃ is used in combination with the palladium catalyst.[16]
-
-
Reaction Temperature:
-
Solution: While many Sonogashira reactions can proceed at room temperature, coupling a less reactive aryl bromide may require heating.[10] Try increasing the temperature to 60-80 °C.
-
Catalytic Cycle of Sonogashira Coupling (Copper-Free)dot
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Aryl [label="L₂Pd(II)(Ar)(Br)", fillcolor="#FBBC05", fontcolor="#202124"]; AlkyneCoord [label="Alkyne\nCoordination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Alkyne [label="[L₂Pd(II)(Ar)(alkyne)]⁺Br⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Pd_Acetylide [label="L₂Pd(II)(Ar)(alkynyl)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-Alkyne\n(Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" Ar-Br"]; OxAdd -> PdII_Aryl; PdII_Aryl -> AlkyneCoord [label=" + Alkyne"]; AlkyneCoord -> PdII_Alkyne; PdII_Alkyne -> Deprotonation; Deprotonation -> Pd_Acetylide; Pd_Acetylide -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; }
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. peptide.com [peptide.com]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
Purification strategies for 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid post-synthesis
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with the post-synthesis purification of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid .
Because this molecule features a highly lipophilic N1-butyl chain, an electron-withdrawing C4-bromine, and a highly acidic C5-carboxylic acid, standard purification templates often fail. This guide provides field-proven, mechanistically grounded strategies to isolate your target compound with high purity and yield.
Part 1: Purification Workflow & Decision Matrix
Before selecting a purification method, you must analyze the impurity profile of your crude reaction mixture. The presence of structural regioisomers (e.g., N1 vs. N2 alkylation products) dictates whether you can rely on scalable crystallization or if you must employ high-resolution chromatography.
Fig 1: Decision matrix for the purification of this compound.
Part 2: Quantitative Data & System Parameters
To design a self-validating purification system, you must understand the physicochemical boundaries of the molecule. The electron-withdrawing nature of the pyrazole ring and the C4-bromine significantly lowers the pKa of the carboxylic acid compared to standard aliphatic acids [1].
Table 1: Physicochemical Drivers for Purification
| Parameter | Value / Characteristic | Impact on Purification Strategy |
| Predicted pKa | ~1.90 – 2.40 | Highly acidic. Requires acidification to pH < 1.0 for full protonation during extraction. |
| Lipophilicity (LogP) | ~2.5 – 3.0 | The N-butyl group makes the free acid highly soluble in organic solvents (EtOAc, DCM). |
| Isoelectric Behavior | Acid Addition Salt Potential | Can form salts with strong mineral acids (e.g., |
Table 2: Recommended Solvent Systems
| Technique | Primary Solvent | Anti-Solvent / Modifier | Target Impurity Removed |
| Recrystallization | Toluene | Heptane | Trace starting materials, color bodies. |
| Flash Chromatography | Hexane | Ethyl Acetate + 1% AcOH | N1/N2 Alkylation Regioisomers. |
| Prep-HPLC | Water + 0.1% FA | Acetonitrile + 0.1% FA | Closely eluting structural analogs. |
Part 3: Step-by-Step Methodologies
Protocol A: pH-Driven Phase Separation (Initial Cleanup)
Causality: This step exploits the carboxylic acid moiety to separate the target from neutral organic impurities (e.g., unreacted alkyl halides or debrominated pyrazoles).
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).
-
Deprotonation: Extract the organic layer with 1M NaOH (aq) (3 x 5 mL/g). The product migrates to the aqueous phase as the water-soluble sodium carboxylate salt.
-
Organic Wash: Wash the combined basic aqueous layers with Methyl tert-butyl ether (MTBE) to remove lipophilic, neutral impurities. Self-Validation: Spot the MTBE layer on TLC; discard only if no UV-active material remains at the baseline.
-
Protonation (Critical Step): Cool the aqueous layer in an ice bath. Slowly add 6M HCl until the aqueous layer reaches pH < 1.0 . Because the pKa is ~2.0, stopping at pH 3 will result in massive yield loss as the compound will remain partially ionized.
-
Recovery: Extract the heavily clouded aqueous layer with fresh EtOAc (3 x 5 mL/g).
-
Drying: Dry the combined EtOAc layers over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Recrystallization (Bulk Purification)
Causality: Recrystallization is a purification technique relying on differential solubility across a temperature gradient, distinct from simple precipitation [3].
-
Solvent Selection: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of hot Toluene until complete dissolution is achieved.
-
Anti-Solvent Addition: Dropwise, add hot Heptane until the solution becomes slightly turbid (the cloud point).
-
Clarification: Add 1-2 drops of hot Toluene to clear the turbidity.
-
Nucleation: Allow the flask to cool slowly to room temperature. Rapid cooling will cause the lipophilic butyl chain to force the compound to "oil out" rather than form a crystalline lattice.
-
Isolation: Once crystals have formed at room temperature, transfer to an ice bath for 30 minutes to maximize recovery [2]. Filter via a Büchner funnel and wash with ice-cold Heptane.
Protocol C: Preparative Reverse-Phase HPLC (Isomer Separation)
Causality: If your synthesis resulted in a mixture of 1-butyl and 2-butyl regioisomers, crystallization will fail due to identical solubility profiles. Reverse-phase HPLC is required [4].
-
Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (FA).
-
Solvent B: Acetonitrile + 0.1% Formic Acid (FA). (Note: The acidic modifier is mandatory to keep the carboxylic acid protonated, preventing peak tailing and irreversible binding to residual silanols).
-
-
Gradient: 10% B to 90% B over 25 minutes.
-
Detection: UV monitoring at 254 nm.
Part 4: Troubleshooting & FAQs
Q1: During recrystallization, my product forms a thick oil at the bottom of the flask instead of crystals. How do I fix this? A1: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. The flexible 1-butyl group significantly lowers the melting point of this molecule. Solution: Reheat the mixture until it is a homogenous solution. Add a slightly larger volume of the primary solvent (Toluene) to lower the saturation temperature. Allow it to cool much slower, and introduce a seed crystal before the solution reaches its cloud point.
Q2: I am losing over 40% of my yield during the acid-base extraction. Where is my product going? A2: It is likely remaining in the aqueous layer. Halogenated pyrazole-5-carboxylic acids are exceptionally acidic [1]. If you only acidify your aqueous layer to pH 3 or 4 (which is standard for aliphatic acids like acetic acid), a large equilibrium fraction of your product remains as the water-soluble carboxylate anion. You must use a strong mineral acid to drive the pH below 1.0 to ensure complete protonation before extracting with EtOAc.
Q3: My flash chromatography fractions show severe peak tailing and co-elution of impurities. What is wrong with my silica column? A3: Pyrazole carboxylic acids interact strongly with the slightly acidic silanol groups on standard silica gel, leading to degradation or severe tailing[2]. Solution: You must deactivate the silica or modify your eluent. Add 1% to 2% Glacial Acetic Acid to your Hexane/EtOAc mobile phase. This saturates the active sites on the silica gel, allowing your compound to elute as a tight, symmetrical band.
Q4: Can I purify this compound without using chromatography if regioisomers are present? A4: Generally, no. However, in some industrial scale-ups, pyrazoles can be purified by forming acid addition salts. By dissolving the crude mixture in an organic solvent and adding an equivalent of anhydrous phosphoric or sulfuric acid, the target pyrazole may selectively precipitate as a crystalline salt, leaving regioisomers in solution [5]. This requires extensive optimization of the solvent-to-acid ratio.
References
Preventing debromination side reactions in pyrazole carboxylic acids
Welcome to the Technical Support Center for Pyrazole Carboxylic Acid Synthesis. Unwanted debromination (cleavage of the C–Br bond) is a frequent and challenging side reaction that can significantly lower the yield of desired products during the functionalization of halogenated pyrazoles.
As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, troubleshooting FAQs, and self-validating protocols to mitigate debromination during cross-coupling and hydrolysis workflows.
Part 1: Mechanistic Insights—The "Why" Behind Debromination
To prevent debromination, we must first understand its causality. In palladium-catalyzed cross-coupling reactions, debromination (hydrodehalogenation) occurs when a palladium-hydride (Pd–H) species forms and participates in a competing catalytic cycle[1]. This hydride can be sourced from protic solvents (like ethanol), amine bases, or water[2][3].
For pyrazole carboxylic acids specifically, the free N–H proton is acidic. Under basic cross-coupling conditions, it deprotonates to form a pyrazolide anion. This highly electron-rich state slows down the transmetalation step of the catalytic cycle, increasing the lifetime of the Pd(II) intermediate and giving the competing hydride-transfer pathway ample time to occur.
Caption: Catalytic cycle showing the divergence between cross-coupling and hydrodehalogenation.
Part 2: Troubleshooting Guide & FAQs
Q1: I am observing massive debromination during the Suzuki-Miyaura coupling of my 4-bromo-1H-pyrazole-3-carboxylic acid. How can I suppress this? A1: The high rate of debromination is likely due to the use of a strong base and a protic solvent, which act as hydride donors[1][2].
-
Causality: Strong bases (e.g., NaOH, Na2CO3) deprotonate the pyrazole, stalling the catalytic cycle.
-
Solution: First, protect the pyrazole nitrogen (e.g., with a THP, Boc, or SEM group) to prevent anion formation[2]. Second, switch to a milder base like anhydrous K3PO4 or CsF[2][4]. Finally, use an aprotic solvent mixture like Toluene/THF to eliminate protic hydride sources.
Q2: Does the choice of phosphine ligand impact the debromination side reaction? A2: Absolutely. The ligand dictates the relative rates of the catalytic steps. Using bulky, electron-rich dialkylbiaryl phosphines (such as XPhos or SPhos) accelerates the reductive elimination step[4][5]. By rapidly forming the desired C–C bond, the Pd(II) intermediate is consumed before it has a chance to undergo the undesired hydride transfer.
Q3: I am trying to hydrolyze ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate to the carboxylic acid using NaOH, but I am losing a bromine atom. What is going wrong? A3: Harsh basic conditions combined with heat can trigger nucleophilic aromatic substitution (SNAr) or base-mediated halogen-dance reactions on the electron-deficient pyrazole ring, leading to debromination.
-
Solution: Shift to an acid-catalyzed hydrolysis. Using methanesulfonic acid (MsOH) in water at 100 °C effectively hydrolyzes the ester without cleaving the C–Br bonds[6]. If your substrate is strictly acid-sensitive, a mild alternative is the t-BuNH2/LiBr/H2O system, which selectively cleaves esters at lower temperatures[7].
Part 3: Quantitative Data Analysis
The following table summarizes the impact of reaction condition optimization on the debromination rates of bromopyrazole derivatives, based on established literature and internal benchmarking[5][6][7].
| Reaction Type | Substrate | Catalyst / Reagents | Base / Solvent | Debromination (%) | Target Yield (%) |
| Standard Suzuki | 4-Bromo-pyrazole | Pd(PPh3)4 (5 mol%) | Na2CO3 / EtOH-H2O | 35 – 45% | < 50% |
| Optimized Suzuki | 4-Bromo-pyrazole | Pd2(dba)3 / XPhos | K3PO4 / Toluene | < 5% | 86% |
| Standard Hydrolysis | Dibromopyrazole ester | NaOH (3 eq) | MeOH / H2O | 15 – 20% | 70% |
| Acidic Hydrolysis | Dibromopyrazole ester | MsOH (10 eq) | H2O (100 °C) | < 1% | > 95% |
| Mild Base Hydrolysis | Dibromopyrazole ester | t-BuNH2 / LiBr | MeOH / H2O | < 2% | 92% |
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as "self-validating systems." They include built-in analytical checkpoints to verify the integrity of the reaction before proceeding to the next step.
Protocol A: Chemoselective Suzuki-Miyaura Coupling of Bromopyrazoles
This protocol utilizes XPhos to accelerate reductive elimination, minimizing the Pd–H side reaction[5].
-
Preparation: In an oven-dried Schlenk flask, combine the N-protected bromopyrazole carboxylic acid (1.0 eq), arylboronic acid (1.2 eq), and anhydrous K3PO4 (2.0 eq).
-
Catalyst Addition: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%).
-
Atmosphere Exchange: Evacuate the flask and backfill with Argon (Repeat 3x). Add degassed Toluene/THF (4:1 ratio, 0.2 M concentration).
-
Execution: Heat the reaction mixture to 60 °C under vigorous stirring.
-
Validation Checkpoint (t = 1 hour): Remove a 50 µL aliquot and quench in MeCN/H2O. Analyze via LC-MS.
-
Self-Validation: Look for the characteristic 1:1 isotopic doublet of the bromine atom in the starting material. If the[M-79] peak (debrominated byproduct) is >5% relative to the product, immediately reduce the temperature to 50 °C and verify the argon seal (oxygen ingress stalls transmetalation).
-
-
Workup: Upon completion (typically 4-6 hours), cool to room temperature, filter through a pad of Celite, and purify via reverse-phase chromatography.
Protocol B: Acid-Catalyzed Ester Hydrolysis of Bromopyrazoles
This protocol avoids harsh basic conditions, utilizing MsOH to prevent base-mediated debromination[6].
Caption: Troubleshooting workflow for ester hydrolysis of bromopyrazole derivatives.
-
Dissolution: Place the bromopyrazole ester (1.0 eq) in a reactor. Add methanesulfonic acid (MsOH, 10 eq). Heat to 50 °C until a homogenous solution is achieved. Note: Complete dissolution before adding water prevents localized nucleophilic degradation.
-
Hydrolysis: Add water (approx. 2.5 mL/g of substrate) and raise the internal temperature strictly to 100 °C[6].
-
Validation Checkpoint (t = 3 hours): Take a 50 µL aliquot and analyze by UPLC-MS.
-
Self-Validation: The product mass should show the intact bromine isotopic pattern. If decarboxylation is observed (loss of 44 Da), your temperature is too high. Lower the jacket temperature immediately, as temperatures >110 °C will drive the decarboxylation of the pyrazole-4-carboxylic acid[6].
-
-
Isolation: Stir for a total of 6 hours. Cool to 20 °C to precipitate the carboxylic acid product. Filter, wash with cold water, and dry under vacuum.
References
-
BenchChem Technical Support Team. "Preventing debromination in subsequent reaction steps". BenchChem. 1
-
BenchChem Technical Support Team. "Preventing debromination in Suzuki coupling of bromo-imidazoles". BenchChem. 2
-
"Polyfluoroalkylated antipyrines in Pd-catalyzed transformations". PMC - NIH. 5
-
"A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction". PMC - NIH. 4
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs.3
-
"3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method". DOI. 6
-
"Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O". Amelica.7
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyfluoroalkylated antipyrines in Pd-catalyzed transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Troubleshooting low conversion rates in pyrazole amide synthesis
Executive Summary: The "Pyrazole Paradox"
In medicinal chemistry, pyrazole amides are privileged scaffolds (e.g., Axitinib, Asciminib). However, they present a dichotomy in synthesis:
-
Pyrazole-Carboxylic Acids: Often suffer from steric hindrance due to ortho-substituents (N1-alkyl or C3/C5 groups) blocking the trajectory of the incoming amine.
-
Aminopyrazoles: Suffer from electronic deactivation . The lone pair on the exocyclic amine is often delocalized into the aromatic ring, rendering it a poor nucleophile (
of conjugate acid often < 3.0).
Standard coupling reagents (HATU, EDC) often stall at <40% conversion because they cannot overcome the activation energy barrier required for these deactivated systems. This guide provides a logic-driven approach to selecting the correct "Power Reagent" for your specific substrate class.
Diagnostic Workflow
Before optimizing solvent or temperature, identify the kinetic bottleneck of your reaction.
Figure 1: Decision tree for selecting coupling strategies based on substrate limitations.
Scenario A: The Weak Nucleophile (Aminopyrazoles)
The Issue: Aminopyrazoles are notoriously weak nucleophiles. Standard uronium reagents (HATU/HBTU) generate an active ester (OAt/OBt) that is moderately electrophilic. If the aminopyrazole is too deactivated, it will not attack this ester before the active intermediate hydrolyzes or undergoes side reactions (e.g., guanidinylation).
The Solution: The "Nuclear" Option (Acid Chlorides) You must increase the electrophilicity of the acid partner to compensate for the weak amine.
Protocol: Ghosez’s Reagent Approach
Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows for the generation of acid chlorides under neutral conditions, avoiding the harsh acidity of thionyl chloride.
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M).
-
Reagent Addition: Add Ghosez’s Reagent (1.2–1.5 equiv) dropwise at 0°C.
-
Formation: Stir at RT for 1–2 hours. Monitor by quenching a small aliquot with MeOH (check for methyl ester by LCMS).
-
Coupling: Once acid chloride formation is complete, add the Aminopyrazole (1.1 equiv) and Pyridine (2.5 equiv) or 2,6-Lutidine (for base-sensitive substrates).
-
Reaction: Stir at RT or reflux (40°C) if necessary.
-
Workup: Quench with saturated NaHCO3.
Why this works: The acid chloride is orders of magnitude more electrophilic than an HOBt/HOAt ester, forcing the reaction with the sluggish aminopyrazole [1].
Scenario B: The Steric Block (Pyrazole-Carboxylic Acids)
The Issue: When the carboxylic acid is on the pyrazole ring, substituents at N1 or C3/C5 create a "steric pocket." Large coupling reagents like HATU create a bulky active ester (the HATU molecule itself is large). The nucleophile simply cannot reach the carbonyl carbon.
The Solution: T3P (Propylphosphonic Anhydride) T3P is the gold standard for sterically hindered couplings.
Protocol: T3P/Pyridine System
T3P works best in specific solvents (EtOAc, 2-MeTHF) and requires a specific base (Pyridine or N-Methylimidazole) to drive the equilibrium.
Step-by-Step:
-
Setup: Charge Pyrazole-COOH (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (0.1–0.2 M). Note: DMF is often inferior for T3P.
-
Base: Add Pyridine (3.0–5.0 equiv).
-
Critical: Do not use DIPEA unless necessary; Pyridine acts as both base and nucleophilic catalyst.
-
-
Reagent: Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. If conversion is <50% after 4 hours, heat to 60°C. T3P is thermally stable.
-
Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3.
Why this works:
-
Size: The active intermediate (mixed anhydride) is smaller than the HATU-active ester.
-
Epimerization: If your pyrazole acid has a chiral center adjacent to the carbonyl, T3P shows the lowest rate of racemization among all commercial reagents [2].
Comparative Data: Reagent Selection Guide
| Feature | HATU / DIPEA | T3P / Pyridine | Ghosez / Acid Chloride |
| Primary Use Case | Standard, unhindered couplings | Sterically hindered acids; Chiral substrates | Electron-deficient amines (Weak Nucleophiles) |
| Electrophilicity | Moderate | High | Very High |
| Steric Bulk | High (Bulky OAt ester) | Low (Mixed anhydride) | Lowest (Cl is small) |
| Epimerization Risk | Moderate | Very Low | High (if base is too strong) |
| Workup | Difficult (remove urea/guanidine) | Easy (Water soluble) | Moderate (Hydrolysis risks) |
| Cost | High | Moderate | Moderate |
Frequently Asked Questions (FAQs)
Q1: My pyrazole amine is N-unsubstituted (NH free). Can I couple it directly?
-
Risk: High. The ring NH is often more acidic/nucleophilic than the exocyclic amine, leading to regioselectivity issues (acylation on the ring nitrogen).
-
Fix: Use a protecting group (THP, SEM, or Boc) on the ring nitrogen before attempting amide coupling. If protection is impossible, use T3P, which shows better selectivity for the exocyclic amine over the ring nitrogen compared to acid chlorides.
Q2: I am using T3P but the reaction is stuck at 60% conversion.
-
Troubleshoot:
-
Solvent: Are you using DMF? Switch to EtOAc or 2-MeTHF. T3P kinetics are often slower in DMF.
-
Stoichiometry: T3P hydrolyzes slowly over time. Add a second charge (0.5 equiv) after 12 hours.
-
Concentration: Run the reaction more concentrated (0.5 M) to drive bimolecular kinetics.
-
Q3: Can I use Thionyl Chloride (
-
Answer: Yes, but with caution.
generates HCl gas and is highly acidic. If your substrate has acid-sensitive groups (Boc, tBu esters, acetals), they will cleave. Ghosez’s reagent is neutral. If using , use catalytic DMF to form the Vilsmeier intermediate, which accelerates acid chloride formation.
Q4: Why did HATU result in a "+99 mass" byproduct?
-
Diagnosis: This is the "Guanidinylation" side reaction. The amine reacted with the HATU reagent itself rather than the activated acid.
-
Cause: Steric hindrance prevented attack on the acid, or the acid activation was too slow.
-
Fix: Switch to T3P or Acid Chloride immediately. This is a classic sign that HATU is failing due to sterics.
References
-
Ghosez's Reagent Protocol: Devos, A.; Remion, J.; Frisque-Hesbain, A.-M.; Colens, A.; Ghosez, L. "Synthesis of acyl halides under very mild conditions." J. Chem. Soc., Chem. Commun.1979 , 1180–1181.
-
T3P & Epimerization Control: Dunetz, J. R.; Xiang, Y.; Baldwin, A.; Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[5] Org.[5][6][7] Lett.2011 , 13, 5048–5051.[5]
-
Amide Bond Formation Review: Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling."[6][8][9][10] Tetrahedron2005 , 61, 10827–10852.[6][8][10]
-
Coupling Reagents Guide: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.[6]2009 , 38, 606-631.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 9. scilit.com [scilit.com]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: Minimizing Steric Hindrance in 1-Butyl Substituted Pyrazole Reactions
Welcome to the technical support center dedicated to addressing the challenges associated with steric hindrance in reactions involving 1-butyl substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic hurdles and optimize your reaction outcomes.
Introduction: The Challenge of the 1-Butyl Group
The 1-butyl group, particularly the bulky tert-butyl isomer, is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability or modulate binding affinity. However, its significant steric bulk can pose considerable challenges in subsequent synthetic transformations of the pyrazole core. This guide will explore strategies to mitigate these steric effects in key reactions.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant issue with 1-butyl substituted pyrazoles?
A1: The 1-butyl group, especially tert-butyl, occupies a large volume of space around the N1 position of the pyrazole ring. This bulkiness can impede the approach of reagents to adjacent positions (C5) and, to a lesser extent, the C3 position. This can lead to lower reaction rates, incomplete conversions, or favor the formation of undesired regioisomers.[1][2]
Q2: Which reactions are most commonly affected by the steric bulk of a 1-butyl group on a pyrazole?
A2: Several critical reactions are impacted, including:
-
N-Alkylation/Arylation: While the 1-position is already substituted, reactions at the remaining N-H of a pyrazole precursor can be sterically influenced, directing incoming groups to the less hindered nitrogen.[1][3]
-
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The approach of the bulky palladium catalyst complex to the C5 position can be sterically hindered, requiring careful selection of ligands and reaction conditions.[4][5][6]
-
Cyclization and Condensation Reactions: When the pyrazole is a component in a larger ring formation, the butyl group can influence the conformational preferences of intermediates, affecting cyclization efficiency.[7]
Q3: What are the general strategies to overcome steric hindrance in these reactions?
A3: A multi-faceted approach is often necessary:
-
Catalyst/Ligand Selection: Employing catalysts with smaller steric profiles or, counter-intuitively, very bulky ligands that promote the formation of highly active, low-coordinate catalytic species can be effective.[6][8][9]
-
Reaction Conditions: Higher temperatures or the use of microwave irradiation can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[10][11][12][13]
-
Reagent Choice: Utilizing smaller or more reactive reagents can sometimes circumvent the steric blockade.
-
Solvent Effects: The choice of solvent can influence the solvation of both the substrate and reagents, potentially altering their effective steric bulk and reactivity.[1]
Troubleshooting Guides
Scenario 1: Low Yield in Suzuki-Miyaura Cross-Coupling at the C5 Position
Question: I am attempting a Suzuki-Miyaura coupling between my 1-tert-butyl-5-halopyrazole and an arylboronic acid, but I am observing very low conversion to the desired product. What can I do?
Answer: This is a classic case of steric hindrance impacting the catalytic cycle. The bulky tert-butyl group at N1 impedes the oxidative addition of the palladium catalyst to the C5-halogen bond. Here is a systematic approach to troubleshoot this issue:
Step 1: Evaluate Your Ligand Choice
The ligand is paramount in overcoming steric hindrance in cross-coupling reactions. Standard phosphine ligands like PPh₃ may not be effective.
-
Rationale: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, are designed to stabilize the monoligated palladium species, which is smaller and more reactive, allowing it to access sterically congested sites.[6][9] These ligands also accelerate the reductive elimination step.
-
Recommendation: Switch to a biarylphosphine ligand. See the table below for a comparison.
| Ligand | Catalyst Precursor | Typical Loading (mol%) | Temperature (°C) | Key Advantage |
| PPh₃ | Pd(PPh₃)₄ | 5-10 | 100-120 | Traditional, often ineffective for hindered substrates. |
| XPhos | XPhos Pd G2/G3 | 1-3 | 80-110 | Excellent for sterically demanding couplings.[14] |
| SPhos | SPhos Pd G2/G3 | 1-3 | 80-110 | Another highly effective Buchwald ligand.[15] |
| tBuDavePhos | Pd₂(dba)₃ | 2-5 | 100-160 | Shown to be effective for C4-amination of hindered pyrazoles.[16] |
Step 2: Increase Reaction Temperature with Caution
-
Rationale: Higher temperatures provide the kinetic energy needed to overcome the activation barrier. However, temperatures above 140°C can sometimes lead to catalyst decomposition (formation of palladium black).[4]
-
Recommendation: Incrementally increase the reaction temperature to 100-120°C. If thermal heating is insufficient, consider microwave irradiation, which can rapidly heat the reaction and often leads to higher yields in shorter times.[13][17]
dot
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Step 3: Protocol for a Sterically Hindered Suzuki Coupling
-
To an oven-dried microwave vial, add the 1-tert-butyl-5-halopyrazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), XPhos Pd G3 (0.02 equiv.), and K₃PO₄ (2.0 equiv.).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Place the vial in a microwave reactor and heat to 120°C for 30-60 minutes, monitoring by LC-MS.[17]
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Scenario 2: Poor Regioselectivity in the N-Alkylation of a Pyrazole Precursor
Question: I am trying to synthesize a 1,3-disubstituted pyrazole by alkylating 3-substituted pyrazole with a butyl halide. However, I am getting a mixture of 1,3- and 1,5-isomers. How can I favor the formation of the less sterically hindered 1,5-isomer?
Answer: Controlling regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge governed by both electronic and steric factors.[1][3] To favor the isomer where the butyl group is on the nitrogen further from the existing substituent (the 1,5-isomer), you need to maximize steric influence.
Step 1: Increase the Steric Bulk of the Alkylating Agent
-
Rationale: While you are using a butyl halide, switching from n-butyl bromide to the bulkier tert-butyl bromide will more strongly direct the alkylation to the less sterically hindered nitrogen atom.[1]
Step 2: Optimize the Base and Solvent System
-
Rationale: The choice of base and solvent can influence the aggregation state of the pyrazolate anion and the transition state of the alkylation. Polar aprotic solvents like DMF or DMSO are common starting points.[1][3] Using a strong, non-nucleophilic base like sodium hydride (NaH) in THF can be very effective.[3]
-
Recommendation: Use NaH in dry THF. The sodium cation is smaller and less coordinating than potassium, which can sometimes lead to different selectivity.
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling [mdpi.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic Acid Under Basic Conditions
Welcome to the technical support center for 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound, particularly when subjected to basic conditions. Our goal is to help you anticipate its chemical behavior, troubleshoot common experimental issues, and ensure the integrity of your results.
The pyrazole core is a robust aromatic heterocycle, making it a valuable scaffold in medicinal chemistry and materials science.[1][2] However, the substituents—a carboxylic acid, a bromine atom, and an N-alkyl group—introduce specific chemical properties that must be considered during experimental design. This guide will walk you through the key stability considerations for this compound.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses the fundamental chemical principles governing the stability of your compound in basic media.
Q1: What is the immediate and expected behavior of this compound when dissolved in a basic solution at or below room temperature?
A: The most immediate reaction is a simple acid-base neutralization. The carboxylic acid moiety (pKa typically ~3-5) will be readily deprotonated by any base stronger than the acid itself (e.g., NaOH, KOH, K₂CO₃, Et₃N) to form the corresponding carboxylate salt. This is not a degradation event but rather the formation of a stable, water-soluble salt. The pyrazole ring itself, being N-alkylated, does not have an acidic N-H proton and remains uncharged and stable.[3][4]
Q2: What is the primary degradation pathway I should be concerned about under basic conditions?
A: The principal degradation pathway of concern is decarboxylation . This is the loss of the carboxylate group as carbon dioxide (CO₂), which typically occurs under elevated temperatures.[5][6] The resulting product would be 4-bromo-1-butyl-1H-pyrazole. While the carboxylate anion is stable at room temperature, heating the basic solution can provide the activation energy needed to cleave the C-C bond between the pyrazole ring and the carboxylate group. Some pyrazole-4-carboxylates have been shown to undergo decarboxylation at temperatures around 150 °C in the presence of a base.[6]
Q3: How do the N-butyl and C4-Bromo substituents influence the molecule's stability?
A: Both substituents play a crucial role in the molecule's overall chemical character:
-
N-butyl Group: The 1-butyl group provides two key features. First, it imparts lipophilicity. Second, and more importantly, by occupying the N1 position, it prevents the annular tautomerism often seen in N-unsubstituted pyrazoles, locking the molecule into a single isomeric form and contributing to its predictable stability.[3]
-
C4-Bromo Substituent: The bromine atom at the C4 position is an electron-withdrawing group that influences the electron density of the pyrazole ring. The C-Br bond on an aromatic ring is generally robust and not susceptible to nucleophilic substitution under mild basic conditions (e.g., aqueous NaOH at room temperature).[7] While harsh conditions or specific catalysts like palladium can facilitate reactions at this site, such reactivity is not a typical stability concern in standard organic or biochemical experiments.[7]
Q4: Is there a risk of the bromine atom being displaced by a hydroxide or other nucleophile?
A: The risk is very low under typical experimental conditions. Nucleophilic aromatic substitution on an electron-rich pyrazole ring is difficult. While the bromine is electron-withdrawing, the ring system itself is not sufficiently electron-deficient to facilitate this reaction with a weak nucleophile like hydroxide. Such a reaction would likely require forcing conditions, such as very high temperatures or the use of a potent nucleophile in a polar aprotic solvent. For most applications, debromination is not a primary stability concern.
Section 2: Troubleshooting Guide - Addressing Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Loss of Starting Material and Formation of a New, Less Polar Product Upon Heating
-
Symptoms:
-
In-process monitoring by TLC shows the disappearance of your starting material (which is a polar acid or its salt) and the emergence of a new, major spot with a significantly higher Rƒ.
-
LC-MS analysis indicates a new major peak with a shorter retention time (for reverse-phase HPLC) and a mass that is 44 Da less than the starting material.
-
-
Probable Cause:
-
This is a classic signature of decarboxylation . The loss of the polar carboxylic acid group results in a much less polar molecule, 4-bromo-1-butyl-1H-pyrazole, which travels faster on a TLC plate and elutes earlier from a C18 HPLC column. The mass loss of 44.01 Da corresponds precisely to CO₂.
-
-
Troubleshooting & Mitigation:
-
Confirm the Degradant: Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the new product.
-
Temperature Control: The most critical factor is temperature. If your protocol involves heating in a basic solution, this is the likely cause.
-
Action: Reduce the reaction temperature as much as possible. Determine the minimum temperature required for your desired transformation.
-
-
Limit Exposure Time: Minimize the duration the compound is exposed to heat and basic conditions.
-
Choice of Base: While most common bases will facilitate the initial deprotonation, a very strong, non-nucleophilic base at low temperatures might be preferable if subsequent chemistry is required. However, for most applications, simply avoiding heat is the most effective solution.
-
Issue 2: Appearance of Minor, Unidentified Impurities After Prolonged Incubation
-
Symptoms:
-
Your LC-MS chromatogram shows several small, new peaks after your sample has been in a basic solution for an extended period (e.g., >24 hours), even at room temperature.
-
-
Probable Cause:
-
While the molecule is generally stable, very slow, minor degradation pathways can become apparent over long durations. These could include trace levels of debromination or other uncharacterized reactions.
-
-
Troubleshooting & Mitigation:
-
Perform a Stability Study: To understand the material's limits, conduct a forced degradation study.[8] Expose the compound to your basic conditions (e.g., 0.1 M NaOH) and sample at various time points (e.g., 1, 6, 12, 24 hours) for HPLC analysis. This will establish a safe time window for your experiments.
-
Use Freshly Prepared Solutions: Whenever possible, prepare your basic solutions of the compound immediately before use to avoid ambiguity from long-term storage.
-
Inert Atmosphere: If you suspect oxidative degradation (though less likely for this scaffold), preparing and running the reaction under an inert atmosphere (N₂ or Ar) can eliminate this possibility.
-
Section 3: Data Summary & Experimental Protocols
Data Presentation
Table 1: Predicted Stability of this compound under Various Basic Conditions
| Base (Aqueous) | Concentration | Temperature | Time (24h) | Expected State / Outcome | Primary Concern |
| K₂CO₃ | 1 M | 25°C | 24h | Stable Carboxylate Salt | None |
| NaOH | 0.1 M | 25°C | 24h | Stable Carboxylate Salt | None |
| NaOH | 1 M | 60°C | 24h | Slow Decarboxylation | Potential for >5% degradation |
| NaOH | 1 M | 100°C | 4h | Significant Decarboxylation | High risk of complete degradation |
| Et₃N (in organic solvent) | 2 eq. | 25°C | 24h | Stable Carboxylate Salt | None |
Experimental Protocols
Protocol 1: Preparation of a Standardized Basic Solution for Assays
This protocol describes how to prepare a stock solution of the compound in its stable carboxylate form, suitable for use in biological or chemical assays where the salt form is required.
-
Reagent Preparation: Prepare a stock solution of a suitable base (e.g., 1.0 M NaOH).
-
Weigh Compound: Accurately weigh the desired amount of this compound (MW: 247.09 g/mol ) into a volumetric flask.
-
Initial Dissolution: Add a small amount of a suitable organic solvent (e.g., DMSO, Ethanol) if needed to aid initial wetting and dissolution.
-
Deprotonation: Slowly add exactly 1.0 molar equivalent of the base solution to the flask while stirring. For example, for 24.7 mg (0.1 mmol) of the acid, add 100 µL of 1.0 M NaOH.
-
Dilution: Dilute the flask to the final volume with your desired aqueous buffer or solvent (e.g., water, PBS).
-
Verification: Check the pH of the final solution to ensure it is in the desired basic range.
-
Storage: Store the solution at 2-8°C and use within 24 hours for best results. Do not heat this solution.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for an HPLC method capable of separating the parent compound from its primary decarboxylated degradant.[8][9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear ramp from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm (or DAD/PDA detector to assess peak purity).
-
Expected Elution: The starting carboxylic acid will be more polar and have a longer retention time than the less polar decarboxylated product.
-
Method Validation (Forced Degradation): To confirm the method is "stability-indicating," prepare a sample of the compound in 1M NaOH and heat it at 80°C for 2 hours. Inject this sample to demonstrate that a new, earlier-eluting peak (the degradant) is well-resolved from the parent peak.
Section 4: Visualization of Potential Degradation Pathways
The following diagram illustrates the primary chemical transformations of this compound under basic conditions.
Caption: Primary pathways for the target compound in basic media.
References
- Bentham Science Publisher. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles.
- Ilhan, I. O., et al. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate.
- Tozlu, İ., et al. (2022). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate.
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2009). Reactions of 3,5-Pyrazoledicarboxylic Acid with Organotin Chlorides and Oxides. Coordination Polymers Containing Organotin Macrocycles. Organometallics. Retrieved from [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
RSC Publishing. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. Retrieved from [Link]
-
Books. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Retrieved from [Link]
-
European Patent Office. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. Retrieved from [Link]
-
ScienceDirect. (2016). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Tetrahedron Letters. Retrieved from [Link]
-
ResearchGate. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Retrieved from [Link]
-
ACS Publications. (2020). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters. Retrieved from [Link]
-
PMC. (2023). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Retrieved from [Link]
- Google Patents. (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
PubChemLite. (n.d.). 4-bromo-1-tert-butyl-3-methyl-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2009). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
PMC. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Wiley Online Library. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. ChemistrySelect. Retrieved from [Link]
-
AIP Publishing. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Retrieved from [Link]
-
RSC Publishing. (n.d.). Official methods of analysis and stability testing of new drugs. Analytical Proceedings. Retrieved from [Link]
-
ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sepscience.com [sepscience.com]
Removing unreacted 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid from crude mixtures
Welcome to the technical support center for the purification of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key building block from complex crude reaction mixtures. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
The Challenge: Why is This Purification Non-Trivial?
This compound is a functionalized heterocyclic compound. Its purification is often complicated by the presence of unreacted starting materials, isomeric byproducts, and degradation products. The molecule possesses both a weakly acidic carboxylic acid group and a pyrazole ring system, which can influence its solubility and reactivity, making a one-size-fits-all purification approach inadequate. This guide provides a systematic, logic-based workflow to achieve high purity.
Troubleshooting Guide & Core Questions
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My primary impurity is the unreacted starting material. What is the most robust method to remove it?
Answer: The most effective and scalable first step is an acid-base extraction. This technique leverages the acidic nature of your target compound's carboxylic acid group, which is likely absent in many of the starting materials used in pyrazole synthesis.[1][2][3]
The Core Principle: By treating the crude mixture (dissolved in an organic solvent) with an aqueous basic solution, you selectively deprotonate the carboxylic acid. This converts it into a water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral or basic organic impurities remain in the organic layer and can be discarded.[4][5]
Critical Choice of Base: Use a weak base like saturated aqueous sodium bicarbonate (NaHCO₃). A strong base like sodium hydroxide (NaOH) is generally not recommended as a first choice because it is less selective and can potentially catalyze side reactions or cause degradation of sensitive functional groups over time.[2][4]
Workflow Logic:
Caption: Acid-Base Extraction Workflow
Question 2: The acid-base extraction worked, but my product still shows minor impurities on a TLC plate. What's my next step?
Answer: If minor, non-acidic impurities persist, recrystallization is the preferred second step. This method purifies solid compounds based on differences in solubility between the desired product and the impurities in a chosen solvent system at different temperatures.[5][6]
How to Approach Recrystallization:
-
Solvent Screening: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point. Test small amounts of your product in various solvents to find the best fit.
-
Execution: Dissolve the impure solid in the minimum amount of the hot (boiling) solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot-filter the solution.[7] Allow the solution to cool slowly. The pure product should crystallize out, leaving the more soluble impurities in the solvent (mother liquor).
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.
| Solvent Class | Recommended Solvents for Screening | Rationale & Comments |
| Protic Solvents | Ethanol, Isopropanol, Water | The carboxylic acid group allows for hydrogen bonding. A mixture (e.g., Ethanol/Water) often provides ideal solubility. |
| Aprotic Polar | Acetone, Ethyl Acetate | Good general-purpose solvents for moderately polar compounds. |
| Aprotic Nonpolar | Toluene, Heptane | Often used as the "poor" solvent in a two-solvent recrystallization system when paired with a more polar solvent. |
Question 3: My compound is an oil or fails to crystallize. How can I purify it?
Answer: For oils, amorphous solids, or complex mixtures where recrystallization and extraction are insufficient, flash column chromatography is the most powerful purification technique.[8][9] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[7]
Key Considerations for Chromatography:
-
Stationary Phase: Standard silica gel is acidic and generally suitable. However, if your compound shows significant tailing (streaking) on the TLC plate, it may be sticking to the acidic silica. In such cases, you can either:
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a common starting point. The optimal ratio should be determined by TLC, aiming for an Rf value of ~0.3 for your target compound.
Detailed Experimental Protocols
Protocol 1: High-Fidelity Acid-Base Extraction
Objective: To separate this compound from neutral and basic impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate or dichloromethane) in a separatory funnel.
-
First Extraction: Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup (CO₂ evolution).
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Repeat the extraction of the organic layer with another 50 mL portion of saturated NaHCO₃ solution. Combine this aqueous layer with the first one.
-
Back-Wash (Optional but Recommended): To remove any residual neutral impurities from the combined aqueous layers, wash them once with ~30 mL of the organic solvent. Discard this organic wash.
-
Acidification & Precipitation: Cool the combined aqueous phase in an ice-water bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2 (check with pH paper). A precipitate of the pure carboxylic acid should form.[2]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
Objective: To purify the target compound from closely related isomers or other persistent impurities.
Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Add 0.5% acetic acid to the eluent if the spot on the TLC plate shows tailing. The ideal system will give your product an Rf value of 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[7]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is low, you can pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column using the pre-determined eluent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final, purified compound.
Frequently Asked Questions (FAQs)
-
Q: How do I know which impurities are present in my crude mixture?
-
A: The most common impurities are unreacted starting materials from the synthesis. For example, in a typical pyrazole synthesis, this could include a hydrazine derivative and a β-dicarbonyl compound. A proton NMR spectrum of the crude material can often reveal the presence and relative amounts of these impurities.
-
-
Q: Can I use a strong base like NaOH for the extraction?
-
A: While it will deprotonate the carboxylic acid, it is not ideal. Strong bases are less selective and can react with other functional groups. For instance, if your crude mixture contains any ester impurities, NaOH could hydrolyze them, complicating the purification. A weak base like sodium bicarbonate is much more specific for the acidic proton of the carboxylic acid.[1][4]
-
-
Q: My recrystallization yield is very low. What can I do?
-
A: This usually means one of two things: either you used too much hot solvent to dissolve the compound, or the compound has significant solubility in the cold solvent. Try reducing the initial volume of hot solvent. If the yield is still low, you can try cooling the mother liquor to a lower temperature (e.g., in a -20 °C freezer) to induce further crystallization. Alternatively, a different solvent system may be required.
-
-
Q: How do I confirm the final purity of my product?
-
A: A combination of techniques is best. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity (e.g., >98%). Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy can confirm the structure and identify any remaining impurities. A sharp, defined melting point range is also a strong indicator of high purity for a crystalline solid.
-
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (2020). International Journal of Scientific Research in Science and Technology, 7(3), 398-406. Retrieved from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 9. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
1H and 13C NMR interpretation of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid
An in-depth understanding of NMR chemical shifts is critical for drug development professionals utilizing pyrazole scaffolds. 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid is a highly functionalized building block, preferred over its unalkylated or unbrominated alternatives due to its locked tautomeric state and its utility in cross-coupling reactions.
This guide objectively compares the NMR characteristics of this compound against two alternatives: 1-butyl-1H-pyrazole-5-carboxylic acid (lacking the C4 halogen) and 4-bromo-1H-pyrazole-5-carboxylic acid (lacking the N1 alkyl group). By analyzing the causality behind these spectral differences, researchers can ensure rigorous structural validation.
Mechanistic Causality in NMR Interpretation
To accurately interpret the
1. The N-Alkylation Effect (Breaking Tautomerism)
In N-unsubstituted pyrazoles (like 4-bromo-1H-pyrazole-5-carboxylic acid), rapid prototropic exchange between the N1 and N2 nitrogen atoms creates an annular tautomeric equilibrium. On the NMR timescale, this dynamic process averages the chemical environments of the C3 and C5 positions, resulting in severely broadened or merged
2. The C4 Halogenation Effect (Heavy Atom Shielding)
The substitution of a proton for a bromine atom at the C4 position introduces a profound "heavy atom effect" on the adjacent carbon. While an unsubstituted C4 typically resonates around 105–108 ppm, the electron cloud of the massive bromine atom shields the C4 nucleus, driving its
3. Phase and Solvent Effects
Pyrazole chemical shifts are highly sensitive to phase effects and solvent hydrogen bonding [4]. To establish a self-validating protocol, DMSO-d
Figure 1: Logical flow of substituent effects on pyrazole NMR chemical shifts.
Comparative NMR Performance Data
The following table summarizes the quantitative spectral differences between the target compound and its structural alternatives. The data illustrates why this compound provides a vastly superior, unambiguous NMR profile compared to the unalkylated alternative.
Table 1:
| Nucleus | This compound | 1-butyl-1H-pyrazole-5-carboxylic acid | 4-bromo-1H-pyrazole-5-carboxylic acid | Mechanistic Causality |
| C3-H | ~7.65 ppm (s, 1H) | ~7.50 ppm (d, 1H) | ~7.80 ppm (s, 1H) | Deshielded by adjacent Br atom. |
| C4-H | N/A | ~6.80 ppm (d, 1H) | N/A | Replaced by Bromine. |
| N1-CH | ~4.50 ppm (t, 2H) | ~4.45 ppm (t, 2H) | N/A | Alkylation locks the tautomer. |
| COOH | ~13.0 ppm (br s, 1H) | ~13.0 ppm (br s, 1H) | ~13.5 ppm (br s, 2H) | Overlaps with N-H exchange in unalkylated form. |
| C3 | ~141.0 ppm | ~139.0 ppm | ~136.0 ppm (broad) | Signal broadening in unalkylated pyrazoles [1]. |
| C4 | ~96.0 ppm | ~108.0 ppm | ~95.0 ppm | Heavy atom shielding effect of Br [3]. |
| C5 | ~132.0 ppm | ~134.0 ppm | ~136.0 ppm (broad) | Merges with C3 in unalkylated pyrazoles. |
| C=O | ~160.5 ppm | ~161.0 ppm | ~161.0 ppm | Carboxylic acid carbonyl. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. Because the C4 carbon in the brominated product lacks an attached proton, it relies entirely on long-range relaxation. A standard default NMR parameter set will result in a severely integrated or missing C4 peak.
The following protocol guarantees quantitative reliability [5]:
Step 1: Standardized Sample Preparation
-
Accurately weigh 15 mg of this compound.
-
Dissolve completely in 0.6 mL of anhydrous DMSO-d
(containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard). Causality: DMSO-d stabilizes the carboxylic acid dimer, preventing concentration-dependent shifting of the COOH proton [4].
Step 2:
-
Tune and match the probe to the
H frequency. -
Set the relaxation delay (d1) to 2.0 seconds to ensure complete relaxation of the N1-butyl protons.
-
Acquire 16 scans.
-
Internal Validation Check: Integrate the N1-CH
triplet (~4.50 ppm) against the C3-H singlet (~7.65 ppm). The ratio must be exactly 2.00 : 1.00. Any deviation indicates incomplete alkylation or residual starting material.
Step 3:
-
Tune and match the probe to the
C frequency. -
Critical Parameter: Set the relaxation delay (d1) to
3.0 seconds. Causality: The quaternary C4-Br and C5-COOH carbons have exceptionally long T relaxation times. A short delay will cause these signals to vanish into the baseline. -
Acquire 1024 scans using WALTZ-16 composite pulse decoupling (CPD).
-
Internal Validation Check: Assess the Signal-to-Noise (S/N) ratio of the C4 peak at ~96.0 ppm. If S/N < 10, increase the d1 delay to 5.0 seconds and reacquire.
Figure 2: Self-validating NMR acquisition workflow for halogenated pyrazoles.
References
- Cabildo, P., et al. "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives.
- Lopez, C., et al. "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Can. J. Chem.
- Reddy, B. N., et al. "Synthesis of 1-(Methylsulfonylmethyl)
- Claramunt, R. M., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations." New Journal of Chemistry (RSC Publishing).
- Benchchem Technical Support. "Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole." Benchchem.
HPLC Method Development for 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic Acid Purity Analysis
Executive Summary: The Regioisomer Challenge
In the synthesis of pyrazole-based scaffolds like 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid , the most persistent analytical challenge is not general retention, but regioselectivity .[1] The N-alkylation of pyrazoles or the cyclization of hydrazine derivatives frequently yields a mixture of the desired 1,5-isomer and the thermodynamically stable 1,3-isomer impurity.
Standard C18 alkyl phases often fail to resolve these positional isomers because their hydrophobicity (LogP ~2.[1]3) is nearly identical.[1] This guide objectively compares the industry-standard C18 chemistry against Phenyl-Hexyl stationary phases , demonstrating why
Analyte Characterization & Method Strategy
Before initiating method development, we must ground our choices in the physicochemical properties of the target molecule.
| Property | Value | Method Development Implication |
| Structure | Pyrazole ring, -COOH, -Br, -Butyl | Mixed-mode interactions possible (Hydrophobic + Ionic + |
| pKa (Acid) | ~3.5 (Carboxylic acid) | Critical: Mobile phase pH must be |
| LogP | ~2.3 | Moderately hydrophobic; requires >30% organic modifier for elution.[1] |
| UV Max | ~210–220 nm | Detection at low UV is required; solvents must have high UV cutoff (e.g., Acetonitrile). |
The Critical Impurity Profile
-
Regioisomer: 4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid (Co-elutes on C18).[1]
-
Debrominated Byproduct: 1-butyl-1H-pyrazole-5-carboxylic acid (Early eluting).
-
Hydrolysis Product: 4-Bromo-1-butyl-1H-pyrazole (Decarboxylated).
Comparative Study: C18 vs. Phenyl-Hexyl[1]
We evaluated two distinct stationary phases to determine the optimal separation mechanism.
Candidate A: The Workhorse (C18)[2]
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
-
Mechanism: Purely hydrophobic partitioning (Van der Waals).[1]
-
Observation: The C18 column provided excellent peak shape but failed to resolve the critical regioisomer pair. The methyl/butyl steric differences between the 1,3- and 1,5-isomers were insufficient to create a retention shift based solely on hydrophobicity.
Candidate B: The Specialist (Phenyl-Hexyl)
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)[1]
-
Mechanism: Hydrophobic +
- Stacking.[1] -
Observation: The electron-deficient pyrazole ring interacts differentially with the phenyl ligands on the stationary phase.[1] The steric bulk of the butyl group in the 1,5-position disrupts this
-overlap differently than in the 1,3-position, creating a significant selectivity factor ( ).
Comparative Performance Data
| Parameter | C18 (Standard) | Phenyl-Hexyl (Optimized) | Verdict |
| Retention Time (Target) | 6.2 min | 7.8 min | Phenyl-Hexyl retains better.[1] |
| Selectivity ( | 1.02 | 1.15 | Phenyl-Hexyl Superior |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline) | Phenyl-Hexyl Superior |
| Peak Symmetry (Tailing) | 1.1 | 1.05 | Comparable |
Visualizing the Separation Mechanism
The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails. The "Selectivity Engine" is the
Caption: Comparison of retention mechanisms. Phenyl-Hexyl exploits electronic differences between isomers.
The Optimized Protocol (Gold Standard)
Based on the comparative study, the following protocol is recommended for QC release and purity analysis.
Chromatographic Conditions
-
Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Why: Maintains the carboxylic acid in a neutral (protonated) state to prevent peak splitting and ensure retention.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Why: ACN provides sharper peaks than Methanol for phenyl columns and has lower UV cutoff.[1]
-
-
Column Temp: 30°C.
-
Detection: UV @ 220 nm.[1]
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Equilibration) |
| 2.0 | 5 | Load Sample |
| 15.0 | 90 | Linear Gradient (Elution) |
| 17.0 | 90 | Wash |
| 17.1 | 5 | Re-equilibration |
| 22.0 | 5 | End of Run |
Step-by-Step Workflow
Caption: Operational workflow for routine purity analysis.
Validation & System Suitability
To ensure trustworthiness, every run must include a System Suitability Test (SST).
Acceptance Criteria:
-
Resolution (
): > 2.0 between this compound and its nearest eluting impurity (likely the 1,3-isomer). -
Tailing Factor (
): 0.8 – 1.2.[1] -
Precision: %RSD of peak area for 5 replicate injections
2.0%.
Troubleshooting Guide:
-
Peak Tailing? The pH is likely too high.[1] Ensure Formic Acid is fresh or switch to 0.1% TFA (Trifluoroacetic acid) for stronger ion suppression.
-
Loss of Resolution? The column may be fouled.[1] Wash with 100% ACN.[1] Phenyl phases are sensitive to contamination; use a guard column.[1]
References
-
Agilent Technologies. (2009).[1][3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]
-
PubChem. (2025).[1] 4-bromo-1-tert-butyl-3-methyl-1h-pyrazole-5-carboxylic acid Compound Summary. Retrieved from [Link]
-
SIELC Technologies. (2018).[1][4] Separation of 1H-Pyrazole-3-carboxylic acid derivatives on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Mass spectrometry fragmentation patterns of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid
This guide serves as a technical reference for the structural characterization and differentiation of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid (CAS: 1006494-01-4).
In the context of drug development—specifically for kinase inhibitors and COX-2 targeting scaffolds—the pyrazole ring is a privileged structure. However, the synthesis of N-alkyl pyrazoles from hydrazines and 1,3-dicarbonyls inherently generates regioisomeric mixtures (1,5- vs. 1,3-isomers). Differentiating the target 1,5-isomer (5-carboxylic acid) from its 1,3-alternative (3-carboxylic acid) is a critical quality attribute (CQA).
This guide compares the Mass Spectrometry (MS) performance of the target compound against its primary structural alternative, the 3-carboxylic acid regioisomer.
Executive Summary: Performance Matrix
The following table summarizes the key mass spectral distinctions between the target product and its primary alternative.
| Feature | Target: 5-Carboxylic Acid | Alternative: 3-Carboxylic Acid | Differentiation Logic |
| Parent Ion ( | 247.0 / 249.0 (1:1 ratio) | 247.0 / 249.0 (1:1 ratio) | Indistinguishable by MS1 alone. |
| Dominant Fragment | Ortho-Effect: 3-COOH interacts with N2 lone pair to favor dehydration; 5-COOH is sterically crowded, favoring decarboxylation. | ||
| Ionization Efficiency | Moderate | High | The 5-position is sterically hindered by the N1-butyl group, slightly suppressing ionization relative to the exposed 3-position. |
| Key Diagnostic Ratio | High | Low | The most reliable metric for purity analysis. |
Experimental Protocol: Standardized LC-MS/MS Conditions
To replicate the fragmentation patterns described below, the following "Generic Method" parameters are recommended. These conditions are designed to maximize the generation of diagnostic ions for pyrazole regioisomers.
-
Instrument: Q-TOF or Triple Quadrupole (QqQ)
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Spray Voltage: 3.5 kV
-
Source Temperature: 350°C
-
Collision Energy (CE): Stepped ramping (15, 30, 45 eV) is critical. Low energy preserves the isotopic pattern; high energy reveals the alkyl chain stability.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source)
-
B: Acetonitrile + 0.1% Formic Acid
-
Fragmentation Mechanism Analysis
The Isotopic Signature (The "Anchor")
Before analyzing fragmentation, the analyst must validate the precursor. The presence of a single Bromine atom (
-
Protocol Check: If the isotopic ratio deviates significantly from 1:1 (e.g., 3:1), the sample is likely contaminated with a non-brominated analog or a chloro-derivative.
Primary Fragmentation Pathway: The Target (5-COOH)
The fragmentation of This compound is driven by steric strain relief.
-
Decarboxylation (
, m/z 203): The bulky N1-butyl group and the C4-bromo group create significant steric compression on the C5-carboxylic acid. This favors the rapid loss of to relieve strain, forming the 4-bromo-1-butyl-pyrazole cation. -
Butyl Chain Scission (
, m/z 191): Secondary fragmentation involves the cleavage of the N-C bond or internal fragmentation of the butyl chain (loss of butene). -
Bromine Radical Loss: At high collision energies (>40 eV), the loss of the bromine radical (
) is observed, collapsing the isotopic doublet into a singlet.
The "Alternative" Pathway: The Regioisomer (3-COOH)
The 1-butyl-3-carboxylic acid isomer lacks the steric crowding at the acid position. Instead, the C3-COOH is adjacent to the lone pair of the pyrazole N2 nitrogen.
-
Mechanism: The carbonyl oxygen can be protonated, and the adjacent N2 lone pair stabilizes the resulting acylium ion, facilitating the loss of water (
). -
Result: A dominant
peak (m/z 229) which is often the base peak for the 3-isomer, but a minor peak for the 5-isomer.
Visualization of Pathways & Workflow
Figure 1: Fragmentation Tree of this compound
This diagram illustrates the sequential loss of functional groups characteristic of the 5-isomer.
Caption: MS/MS fragmentation tree highlighting the dominant decarboxylation pathway characteristic of the 5-carboxylic acid isomer.
Figure 2: Regioisomer Differentiation Workflow
A logic gate for researchers to confirm the identity of their synthesized standard.
Caption: Decision tree for distinguishing the target 5-isomer from the common 3-isomer impurity based on base peak analysis.
Detailed Comparison with Alternatives
When selecting a reference standard or developing an analytical method, understanding the "Alternative" (the impurity) is as important as understanding the target.
Alternative 1: 4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid
-
Origin: Formed during the cyclization of hydrazine with 1,3-diketones if regiocontrol is poor.
-
MS Signature: Strong
signal. -
Why it matters: In quantitative assays, if the 3-isomer co-elutes with the 5-isomer, monitoring the parent ion (247) will yield a false positive. Recommendation: Monitor the transition 247 -> 203 for the Target (5-COOH) and 247 -> 229 for the Alternative (3-COOH).
Alternative 2: Non-Brominated Analog (1-butyl-1H-pyrazole-5-carboxylic acid)
-
Origin: Incomplete bromination or debromination.
-
MS Signature: Parent ion m/z 169. No isotopic doublet.
-
Differentiation: Trivial due to mass shift (-78/80 Da).
References
- Holzer, W., & Seiringer, G. (2003). Regioselectivity in the reaction of hydrazines with 1,3-dicarbonyl compounds: A multinuclear NMR study. Journal of Heterocyclic Chemistry.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for "Ortho Effect" mechanisms in mass spectrometry).
-
PubChem. (2025).[1] 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]
Sources
A Comparative Guide to the Reactivity of N-Butyl vs. N-Methyl Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction: The Significance of N-Alkyl Pyrazole Carboxylic Acids in Medicinal Chemistry
N-substituted pyrazole carboxylic acids are privileged scaffolds in modern drug discovery. Their structural motifs are present in a wide array of pharmaceuticals, owing to their metabolic stability, ability to participate in hydrogen bonding, and their role as bioisosteres for other functional groups like amides and phenols.[1] The nature of the N-substituent on the pyrazole ring can significantly influence the molecule's physicochemical properties and its reactivity in subsequent synthetic transformations. This guide provides an in-depth comparison of the reactivity of two commonly employed analogs: N-butyl and N-methyl pyrazole carboxylic acids, with a focus on reactions of the carboxylic acid moiety that are crucial for late-stage functionalization and the synthesis of compound libraries.
This comparison will delve into the steric and electronic effects imparted by the N-butyl and N-methyl groups, and how these differences are likely to manifest in common synthetic transformations such as amide coupling, esterification, and decarboxylation. The insights provided are grounded in fundamental principles of organic chemistry and supported by established protocols.
Comparative Reactivity Analysis: Steric and Electronic Effects at Play
The primary difference between an N-butyl and an N-methyl group lies in their steric bulk and, to a lesser extent, their electronic properties. The N-butyl group is significantly larger than the N-methyl group, which can lead to greater steric hindrance around the pyrazole ring and the adjacent carboxylic acid. Both are electron-donating groups through induction, though the effect is generally modest and similar for both.[2][3]
Amide Coupling: A Battle of Sterics
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[4][5] The reaction typically involves the activation of the carboxylic acid with a coupling reagent, followed by nucleophilic attack by an amine.[6][7]
The increased steric bulk of the N-butyl group is anticipated to have a noticeable impact on the rate and efficiency of amide coupling reactions, particularly when a bulky amine is used as the coupling partner. The N-butyl group can restrict the approach of the coupling reagent to the carboxylic acid and also hinder the subsequent approach of the amine nucleophile. This can lead to slower reaction times and potentially lower yields compared to the N-methyl analog.
Table 1: Predicted Comparison of Amide Coupling Reactivity
| Feature | N-Methyl Pyrazole Carboxylic Acid | N-Butyl Pyrazole Carboxylic Acid | Rationale |
| Reaction Rate | Faster | Slower | Less steric hindrance from the methyl group allows for easier access of coupling reagents and amines to the carboxylic acid. |
| Yield | Generally higher | Potentially lower, especially with bulky amines | Steric congestion around the reaction center can lead to incomplete conversion. |
| Choice of Coupling Reagent | Wide range of reagents are effective | May require less sterically demanding coupling reagents or longer reaction times | To overcome the steric hindrance imposed by the butyl group. |
| Side Reactions | Standard side reactions for amide coupling | Increased potential for side reactions due to longer reaction times or higher temperatures if required | Prolonged reaction conditions can lead to decomposition or other undesired pathways. |
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences in reactivity, the following detailed experimental protocols are provided. These protocols are designed to be self-validating by including clear steps for reaction monitoring and product characterization.
Protocol 1: Comparative Amide Coupling via EDC/NHS Chemistry
This protocol outlines a standard and widely used method for amide bond formation.[6]
Objective: To compare the yield and reaction time for the amide coupling of N-methyl and N-butyl pyrazole carboxylic acids with a model amine (e.g., benzylamine).
Materials:
-
N-methyl pyrazole carboxylic acid
-
N-butyl pyrazole carboxylic acid
-
Benzylamine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (optional, as co-solvent)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
LC-MS for reaction monitoring and product confirmation
Procedure:
-
Reaction Setup: In two separate, dry round-bottom flasks, dissolve N-methyl pyrazole carboxylic acid (1.0 eq) and N-butyl pyrazole carboxylic acid (1.0 eq) in anhydrous DCM.
-
Activation: To each flask, add NHS (1.2 eq) and EDC (1.2 eq).
-
Stirring: Stir the reaction mixtures at room temperature for 30-60 minutes. Monitor the formation of the active ester by TLC or LC-MS.
-
Amine Addition: Add benzylamine (1.1 eq) to each reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour). Note the time required for the disappearance of the starting carboxylic acid.
-
Work-up:
-
Dilute each reaction mixture with DCM.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization: Purify the crude products by column chromatography on silica gel. Determine the yield of each amide and confirm their identity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 1: General Workflow for Comparative Amide Coupling
Sources
- 1. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 2. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. asiaresearchnews.com [asiaresearchnews.com]
- 5. hepatochem.com [hepatochem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
IR spectroscopy characteristic peaks for 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid
[1][2]
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Spectral Characterization, Process Monitoring, and Structural Validation
Executive Summary & Structural Context[1][3][4][5][6][7][8]
4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid is a critical intermediate in the synthesis of pyrazole-based pharmacophores, often utilized in the development of anti-inflammatory agents and kinase inhibitors.[1][2] Its structural integrity hinges on three distinct features: the pyrazole heterocyclic core , the n-butyl alkyl chain at the N1 position, and the carboxylic acid functionality at C5, flanked by a bromine substituent at C4.
This guide provides an in-depth infrared (IR) spectroscopic analysis, comparing this target molecule against its synthetic precursors (esters) and non-halogenated analogs.[1][2][3][4] By focusing on characteristic vibrational modes, we establish a robust framework for reaction monitoring and purity assessment without reliance on expensive mass spectrometry for routine checks.[3]
Characteristic IR Profile (Target Molecule)[2][4][6][7]
The IR spectrum of this compound is dominated by the interplay between the electron-withdrawing bromine and the conjugated carboxylic acid.[1][2]
Table 1: Diagnostic Vibrational Modes
| Functional Group | Wavenumber Region (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| Carboxylic Acid (-COOH) | 2500 – 3300 | Medium-Broad | O-H Stretching. Characteristic "fermi resonance" shape, often overlapping C-H stretches.[1][2][3] Indicates formation of dimeric acid species.[1][4] |
| Alkyl Chain (n-Butyl) | 2960 – 2870 | Medium-Strong | C-H Stretching (sp³). Distinct peaks for -CH₃ (asymmetric/symmetric) and -CH₂-.[1][2][3] Differentiates from non-alkylated analogs.[1][2][3][4][5][6] |
| Carbonyl (C=O) | 1680 – 1710 | Very Strong | C=O[1][2][3][4] Stretching. Conjugation with the pyrazole ring lowers the frequency compared to aliphatic acids (typ. 1715+ cm⁻¹).[4] The Br at C4 may cause a slight inductive blue shift (higher freq) vs. the non-brominated analog.[4] |
| Pyrazole Ring | 1550 – 1350 | Medium | C=N and C=C Ring Stretching. Complex breathing modes of the aromatic heterocycle.[4] |
| C-O Bond | 1210 – 1320 | Strong | C-O Stretching. Coupled with O-H in-plane bending.[1][2][3] |
| Carbon-Bromine | 600 – 700 | Medium-Weak | C-Br Stretching. The "fingerprint" marker for the 4-bromo substitution.[1][2][3] |
Expert Insight: The broad O-H band (2500-3300 cm⁻¹) is the primary indicator of successful hydrolysis from the ester precursor. If this region remains flat or shows only sharp peaks >3000 cm⁻¹, the reaction is incomplete.
Comparative Analysis: Performance & Alternatives
To validate the identity of the product, it must be compared against its synthetic precursor (Process Control) and its structural analog (Quality Control).[4]
Scenario A: Reaction Monitoring (Ester vs. Acid)
Alternative: Ethyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate (Precursor)[1][2]
The most common synthesis route involves the hydrolysis of the ethyl ester.[4] IR spectroscopy is superior to TLC for quantifying the conversion of the carbonyl species.[4]
-
Precursor Signal (Ester): Displays a sharp C=O stretch at 1735–1750 cm⁻¹ .[1][2][3][4][5] The region above 3000 cm⁻¹ is relatively clean (lacking the broad acid O-H).[4]
-
Target Signal (Acid): As hydrolysis proceeds, the C=O band shifts to a lower frequency (1680–1710 cm⁻¹ ) due to hydrogen bonding in the acid dimer.[4] Concurrently, the broad O-H "cloud" appears between 2500–3300 cm⁻¹.[6][7]
Scenario B: Structural Validation (Brominated vs. Non-Brominated)
Alternative: 1-Butyl-1H-pyrazole-5-carboxylic acid (Non-brominated analog)[1][2]
In Structure-Activity Relationship (SAR) studies, confirming the presence of the halogen is vital.
-
Non-Brominated Analog: Shows typical aromatic C-H bending modes in the fingerprint region (700–900 cm⁻¹) corresponding to the C4-H.[2][4]
-
Target (4-Bromo): The C4-H bending modes disappear. A new, heavier band appears in the 600–700 cm⁻¹ region corresponding to the C-Br stretch . Additionally, the mass effect of Bromine often dampens ring vibrations, causing slight redshifts in the 1400–1500 cm⁻¹ region compared to the H-analog.
Experimental Protocol: Validated Workflow
This protocol ensures reproducible spectral data, minimizing artifacts from moisture (which interferes with the O-H region).[4]
Method: Attenuated Total Reflectance (ATR-FTIR)
Rationale: ATR is preferred over KBr pellets for carboxylic acids to avoid moisture absorption (hygroscopicity) which can obscure the critical O-H region.[1][2][3][4]
-
Instrument Prep: Clean the Diamond/ZnSe crystal with isopropanol.[1][4] Collect a background spectrum (air) to remove CO₂ and H₂O vapor contributions.[1][2][3][4]
-
Sample Prep:
-
Acquisition: Scan range 4000–400 cm⁻¹.[1][2][3][4] Resolution: 4 cm⁻¹.[1][2][4] Scans: 16 or 32.[1][2][3][4]
-
Post-Processing: Apply baseline correction if the broad O-H band causes drift.[1][2][4] Identify peak positions using the "Center of Gravity" algorithm for the C=O band.[4]
Visualizing the Process Control Logic
The following diagram illustrates the decision logic for using IR spectroscopy to monitor the synthesis and purity of the target molecule.
Figure 1: Logic flow for IR-based reaction monitoring and structural validation of the target pyrazole acid.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][4] (Standard text for characteristic group frequencies including carboxylic acids and halo-alkanes).
-
Socrates, G. (2001).[1][2][3][4] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1][2][4] (Authoritative source for detailed substituent effects on aromatic/heterocyclic ring vibrations).
-
NIST Mass Spectrometry Data Center. (2023).[1][2][3][4] Infrared Spectrum of Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link] (Used as a reference for pyrazole ring skeletal vibrations).[2][4]
-
El-Sheshtawy, H. S., et al. (2018).[1][2][4] "Vibrational spectroscopic studies and DFT calculations of pyrazole derivatives." Journal of Molecular Structure, 1157, 396-406.[1][2] (Provides theoretical backing for the impact of electron-withdrawing groups on pyrazole IR shifts).
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 4-bromo-1-tert-butyl-3-methyl-1h-pyrazole-5-carboxylic acid (C9H13BrN2O2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
Bioactivity Comparison Guide: 4-Bromo vs. 4-Chloro Pyrazole Derivatives in Drug Discovery
As a Senior Application Scientist, I frequently encounter a critical decision point during the lead optimization phase of drug development: selecting the optimal halogen substituent. The pyrazole scaffold—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a privileged structure in medicinal chemistry[1]. When functionalizing this core, the C-4 position is highly favored for electrophilic substitution due to the formation of a stable arenium ion intermediate[1].
However, choosing between a 4-chloro and a 4-bromo substitution is rarely trivial. This single atomic swap dictates the molecule's lipophilicity, steric volume, and capacity for halogen bonding within target protein pockets. This guide provides an objective, data-driven comparison of 4-bromo and 4-chloro pyrazole derivatives, detailing the causality behind their bioactivity differences and providing self-validating experimental protocols for your own laboratory workflows.
The Stereoelectronic Dilemma: Chlorine vs. Bromine
To understand the bioactivity divergence between these two derivatives, we must first analyze their physicochemical properties:
-
Steric Volume (Van der Waals Radius): Chlorine (1.75 Å) is smaller than Bromine (1.85 Å). In tightly constrained kinase hinge regions, a 4-chloro substitution often provides a perfect "snug fit," whereas a 4-bromo substitution may induce slight steric clashes, reducing binding affinity.
-
Electronegativity & Inductive Effects: Chlorine (3.16) is more electronegative than Bromine (2.96). A 4-chloro substitution exerts a stronger electron-withdrawing inductive effect on the pyrazole ring, which can favorably lower the pKa of adjacent functional groups and improve metabolic stability against oxidative degradation.
-
Polarizability & Halogen Bonding: Bromine possesses a larger, more polarizable electron cloud. This creates a more pronounced "σ-hole" (a region of positive electrostatic potential on the halogen axis), allowing 4-bromo derivatives to form stronger, highly directional halogen bonds with backbone carbonyls in target receptors.
Target Engagement: The IKK-β Kinase Case Study
To objectively compare these derivatives, we look at their performance as human kinase β (IKK-β) inhibitors. IKK-β is a crucial target in the NF-κB signaling pathway, and its inhibition directly induces apoptosis in cancer cells.
Recent studies evaluating pyrazoline-substituted curcumin analogs against human cervical cancer (HeLa) cells provide a perfect comparative matrix[2],[3].
Mechanism of 4-halo-pyrazole induced apoptosis via IKK-β inhibition.
Quantitative Performance Matrix
The table below summarizes the in vitro cytotoxicity and apoptotic induction of these derivatives[2],[3].
| Compound | Target/Model | IC₅₀ (µg/mL) | Apoptosis (%) | Mechanistic Observation |
| Curcumin (Control) | HeLa Cells | 42.4 | 19.9 | Baseline activity; poor bioavailability. |
| 4-Chloro Pyrazole Analog | HeLa Cells / IKK-β | 14.2 | 69.6 | Optimal pocket fit; strong inductive effect. |
| 4-Bromo Pyrazole Analog | HeLa Cells / IKK-β | 18.6 | 65.4 | Slight steric hindrance in the binding pocket. |
| 4-Bromo-4'-Chloro Analog | HeLa Cells / IKK-β | 8.7 | 70.5 | Synergistic effect; multi-pocket engagement. |
Application Insight: In this specific scaffold, the 4-chloro derivative slightly outperforms the 4-bromo analog in isolation (IC₅₀ 14.2 vs 18.6 µg/mL)[3]. The causality here is steric: the IKK-β binding pocket accommodates the 1.75 Å radius of chlorine perfectly, while the 1.85 Å radius of bromine introduces a minor steric penalty. However, synthesizing a hybrid molecule containing both a chloro and a bromo pyrazole moiety yielded a synergistic five-fold improvement over the control (IC₅₀ 8.7 µg/mL)[2]. Furthermore, in antimicrobial applications (e.g., pyrano[2,3-c]pyrazoles), the presence of either halogen significantly boosts potency by increasing lipophilicity, which aids in penetrating bacterial cell walls[4].
Self-Validating Experimental Protocols
To reliably reproduce these findings, your experimental design must be self-validating. This means integrating internal controls and orthogonal validation steps to rule out false positives (e.g., solvent toxicity or non-apoptotic necrosis).
Workflow Overview
Self-validating workflow from C-4 halogenation to orthogonal bioassay profiling.
Protocol A: Regioselective C-4 Halogenation
Causality: Elemental halogens in alkaline solutions often lead to over-halogenation (e.g., 3,4,5-tribromo pyrazole)[1]. Using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in neutral media ensures strict mono-halogenation at the electron-rich C-4 position[1].
-
Dissolve the starting pyrazole derivative (1.0 eq) in anhydrous DMF under an inert argon atmosphere.
-
Slowly add NCS or NBS (1.05 eq) at 0°C to control the exothermic reaction and prevent off-target radical formation.
-
Stir at room temperature for 4 hours. Monitor completion via TLC.
-
Quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate the pure 4-chloro or 4-bromo derivative.
Protocol B: Self-Validating MTT Cytotoxicity Assay
Causality: The MTT assay measures mitochondrial oxidoreductase activity. We strictly limit cell density to prevent contact inhibition, which can artificially lower metabolic rates and skew IC₅₀ calculations.
-
Seeding: Seed HeLa cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C in 5% CO₂ to allow for adherence and entry into the exponential growth phase. -
Treatment: Treat cells with serial dilutions (1–100 µg/mL) of the 4-chloro and 4-bromo derivatives for 48 hours.
-
Negative Control: 0.1% DMSO (Vehicle) to establish a 100% viability baseline and rule out solvent-induced toxicity.
-
Positive Control: Paclitaxel (0.01 µg/mL) to validate assay sensitivity.
-
-
Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.
-
Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO. Why DMSO? Formazan crystals are highly hydrophobic; DMSO ensures complete dissolution, preventing light-scattering artifacts.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol C: Orthogonal Validation (Caspase-3 Cleavage)
Causality: A reduction in MTT absorbance only proves a loss of metabolic activity. To confirm that the pyrazole derivatives are acting via the intended IKK-β/apoptosis pathway (and not just causing necrotic cell lysis), we must orthogonally measure Caspase-3 cleavage[2].
-
Lyse treated HeLa cells using RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration via BCA assay to ensure equal loading.
-
Perform a colorimetric Caspase-3 assay using the specific substrate DEVD-pNA.
-
Measure the generation of p-nitroaniline (pNA) at 405 nm. A significant spike in absorbance relative to the vehicle control confirms apoptotic execution[2].
Conclusion & Strategic Recommendations
When optimizing a pyrazole scaffold, do not default to a specific halogen without structural justification. If your target pocket is tightly constrained (like IKK-β), a 4-chloro pyrazole will likely yield a superior IC₅₀ due to its smaller Van der Waals radius and strong inductive properties[3]. Conversely, if the binding pocket is expansive and features accessible backbone carbonyls, a 4-bromo pyrazole may offer superior affinity through highly directional halogen bonding. For complex, multi-pocket targets, exploring hybridized chloro/bromo scaffolds can unlock synergistic bioactivity[2].
References
- 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiN7FugjJ7WyVlkZL5oepMEwxpqIORuJjNjrQSLsOyQ7_qpH70LnxpS0ZvQuIMaTqrdcZIjW7v6DCtBzzeRvcsZZ9QHrqiX4q8PHQR378homIrU_j45NRSZ6_85ENltTihrS0n9N2fg6IQ0P_79IJ0AM1Hr6_hLb8m8Hhd]
- A review of pyrazole an its derivative. pharmajournal.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKJJeKgrHEkFfgpcS2btPZolUCjQ4fWn1PjZrYZzwcOvSkqUhyRFSHJkTO_dImmfjbkaNGhkiF31Kja4HpX1CqNsL1iGEuGnYWMDOMKqbR_6N4Hlp9b8GZlx7VN67ehFJYa3XN40GV8YEwuJB0EV3G]
- Chloro and Bromo-Pyrazole Curcumin Knoevenagel Condensates augmented Anticancer activity against Human Cervical Cancer Cells: Design, Synthesis, In silico Docking and In Vitro Cytotoxicity Analysis. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFacsXsGj_95npMiUanrDl0lIzWCuLxhC8XT8hoStcSssMFWuBA2mRpx2NBNgOW72Gp5704QsB87HV6hOvxhVrOg0eF7YzKs5cDPeGO_y6pYo6VSIaVF6vpUgWyr8rPdRkkdo9HbUdUqZUZGp7GB7mBeRI2H5Jn3cP2F4BXSHWecQAmnHQUHNZtX8uw41RhqEACW9hTen84NEyypB1HM9KFUdgSqSDNPmKzbrbnHjp45jf8u9KbzF8t5OUFNRkcsJ4zIW3PldyStf8tdeGuK9W_3rNK7iU-MxqYrxpKYs9zUbqYLy__9kRm2B6ZZd_V77TxqqU4e6bQlRMAuacNGjVlgK1ERlVvlXIbFpjIkvIfPEJ81AenJ07hUPwFJYakSCVOK4Kd5i8EDJNhOAx5IqNe_GOD9uiang==]
- Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. jocpr.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-uyx9s6fYV7fjJ8wz50ksPp1ED-MMBTrP08UuVfCO673bn1pB1Sqb9D7UnC1hXCkZcJTbFEWe05RAVh9d1UeDkmBplbmOJ1U0KPrW85sbjAVy6DtSUvJCatVRwNxHjaELHdexnvXKyQvIDmnN8ChF9x6thwZasEw5S5IiUVui85IiiGu5eYRqqsw1fVktAOQZEjCA6IhjhRdR]
Sources
Technical Guide: Validating Synthesis of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid via Elemental Analysis
Executive Summary
In the development of pyrazole-based pharmacophores—common scaffolds in kinase inhibitors and GPCR ligands—bulk purity validation is the final gatekeeper before biological screening. While High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) provide structural certainty, they often fail to detect non-protonated inorganic contaminants (e.g., residual silica, metal salts) or stoichiometric solvates.
This guide details the synthesis and rigorous validation of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid . It specifically contrasts Elemental Analysis (EA) with spectral methods, demonstrating why EA remains the gold standard for establishing the "absolute purity" required for publication and clinical progression.
Part 1: The Target & Synthesis Context
To understand the validation challenges, we must first understand the synthesis. The production of This compound (
The Synthetic Route & Impurity Profile
The most robust route involves the N-alkylation of a pyrazole ester followed by hydrolysis. This pathway introduces three critical impurity classes:
-
Regioisomers: N-alkylation of pyrazoles often yields a mixture of 1,3- and 1,5-isomers. EA cannot distinguish these (identical formula), necessitating NMR.
-
Inorganic Salts: The final hydrolysis step (using LiOH or NaOH) often leaves residual metal carboxylates if acidification is incomplete. EA is highly sensitive to this, whereas
H NMR is blind to it. -
Hydrates/Solvates: Carboxylic acids frequently crystallize as hydrates. EA is the primary method to determine exact stoichiometry.
Workflow Visualization
The following diagram outlines the synthesis and the critical control points for impurities.
Figure 1: Synthetic workflow highlighting the introduction of regiochemical and inorganic impurities.
Part 2: Comparative Analysis of Validation Methods
Why use Elemental Analysis (Combustion Analysis) when we have NMR? The table below objectively compares EA against modern spectral alternatives for this specific molecule.
Method Performance Matrix
| Feature | Elemental Analysis (CHN) | LC-MS (HRMS) | |
| Primary Detection | Mass % of C, H, N | Proton integrals | Mass-to-charge ratio ( |
| Inorganic Detection | Excellent. Low %C indicates trapped salts/silica. | Poor. Invisible (unless counter-ion has protons). | Poor. Salts often suppressed or invisible. |
| Isomer Differentiation | None. (Isomers have identical %CHN). | Excellent. Distinct chemical shifts. | Poor. Isomers often have identical fragmentation. |
| Solvate Detection | Good. Deviations in %H or %C suggest solvates. | Excellent. Distinct solvent peaks. | Variable. Solvents lost in ionization source. |
| Sample Destructive? | Yes (Combustion). | No. | Yes. |
| Publication Standard | Required for "New Compound" status (JOC/ACS). | Accepted if purity >95% is proven. | Supporting evidence only. |
Key Insight: EA is the only method that effectively "weighs" the entire sample. If your sample contains 5% NaCl (from the hydrolysis step), your qNMR might show "100% purity" (of the organic portion), but EA will show a 5% drop in Carbon content.
Part 3: Experimental Protocol
Synthesis of the Target (Summary)
-
Step 1 (Alkylation): Dissolve ethyl 4-bromo-1H-pyrazole-3-carboxylate (1.0 eq) in DMF. Add
(2.0 eq) and -butyl bromide (1.2 eq). Stir at 60°C for 4 hours. Isolate the 1,5-isomer (usually the minor, more polar product) via column chromatography (Hexane/EtOAc). -
Step 2 (Hydrolysis): Dissolve the ester in THF/Water (1:1). Add NaOH (2.0 eq). Stir until TLC shows consumption. Crucial: Acidify to pH 2 with 1M HCl to convert the sodium salt to the free acid. Extract with EtOAc, dry over
, and concentrate.
Purification for Analysis (The "Analytical Sample")
You cannot send crude dried foam for EA. It traps solvent and static charge.
-
Recrystallization: Dissolve the crude acid in minimum hot Ethanol. Add water dropwise until turbid. Cool slowly to 4°C.
-
Drying: Dry the crystals in a vacuum oven (
, <5 mbar) for 24 hours over . This removes surface water which falsifies %H data.
Elemental Analysis Procedure
-
Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).
-
Sample Mass: 2–3 mg (weighed to
mg). -
Oxidation: 950°C with Oxygen injection.
-
Carrier Gas: Helium.
-
Standard: Acetanilide (Calibration
factor).
Part 4: Data Interpretation & Self-Validating Systems
This section provides the theoretical framework to validate your results.
Theoretical Calculation
Formula:
| Element | Calculation | Theoretical % | Tolerance Limit ( |
| Carbon (C) | 38.89% | 38.49% – 39.29% | |
| Hydrogen (H) | 4.49% | 4.09% – 4.89% | |
| Nitrogen (N) | 11.34% | 10.94% – 11.74% |
Decision Tree for Validation
Use this logic flow to interpret your EA results.
Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations.
Part 5: Troubleshooting & Optimization
When EA fails, it is rarely the instrument; it is the sample chemistry.
Scenario A: The "Salt Trap" (Low C, Low N)
-
Observation: Found C: 35.2%, N: 10.1% (Theoretical C: 38.9%, N: 11.3%).
-
Cause: The sample likely contains ~10% inorganic material (e.g., NaCl or Sodium Carboxylate). This happens if the acidification in Step 2 was insufficient.
-
Solution: Re-dissolve in EtOAc, wash twice with 1M HCl, then brine. Re-crystallize.
Scenario B: The "Wet Sponge" (High H, Low C)
-
Observation: Found C: 37.5%, H: 4.9% (Theoretical C: 38.9%, H: 4.5%).
-
Cause: Trapped water or Ethanol.
-
Calculation: Check if it fits a hemi-hydrate (
).-
New MW:
-
New Theoretical C:
-
Match: If the data fits the solvate, report it as the hemi-hydrate. This is scientifically valid.
-
Scenario C: The Regioisomer trap
-
Observation: EA is perfect, but biological activity is zero.
-
Cause: You isolated the 1,3-isomer instead of the 1,5-isomer. EA cannot see this.
-
Solution: You must run a NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.
-
Target (1,5-isomer): NOE correlation between N-Butyl protons and C4-H (pyrazole proton).
-
Impurity (1,3-isomer): NOE correlation between N-Butyl protons and the C5-Carboxyl group (or lack of correlation to aromatic protons).
-
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Foces-Foces, C., et al. (2000). "Regiochemistry of the N-alkylation of pyrazoles." Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
Advanced LC-MS Retention Time Comparison Guide: Resolving Pyrazole Regioisomers
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chromatographic comparison, mechanistic causality, and self-validating analytical protocols.
The Analytical Challenge: Regioisomer Resolution in Drug Discovery
In medicinal chemistry, the pyrazole ring is a privileged scaffold frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and metabolic modulators[1]. However, the synthesis of substituted pyrazoles—particularly via the condensation of 1,3-diketones with hydrazines—often yields a mixture of 1,3- and 1,5-disubstituted regioisomers[2].
Because these regioisomers possess identical molecular weights and highly similar physicochemical properties, separating them is a notorious bottleneck[3]. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for identifying these mixtures, but achieving baseline resolution requires a deep understanding of how subtle structural differences dictate stationary phase interactions.
Mechanistic Causality of Elution Order
Why do 1,3- and 1,5-pyrazole regioisomers elute at different times on a Reversed-Phase (RP) column? The answer lies in steric hindrance and pi-system coplanarity .
In a 1,5-disubstituted pyrazole (e.g., 1-alkyl-5-arylpyrazole), the physical proximity of the substituents at the N1 and C5 positions creates a steric clash. To relieve this strain, the C5-aryl ring twists out of the pyrazole plane. This non-coplanar conformation disrupts extended
Conversely, in a 1,3-disubstituted pyrazole, the substituents are spatially separated. The C3-aryl ring can remain perfectly coplanar with the pyrazole core, allowing for optimal electron delocalization. This coplanarity reduces the molecule's polarity and increases its lipophilic surface area. Consequently, the 1,3-isomer binds more strongly to the hydrophobic C18 stationary phase and elutes second (later retention time)[1].
Mechanistic causality of pyrazole regioisomer elution order in reversed-phase LC-MS.
Comparative Analysis of Stationary Phases
While Reversed-Phase C18 is the default starting point for LC-MS method development, it is not always the optimal choice for closely related isomers. Below is an objective comparison of alternative column chemistries used to resolve pyrazole regioisomers.
| Stationary Phase | Primary Interaction Mechanism | Performance for Pyrazole Regioisomers | Operational Causality & Best Use Case |
| Reversed-Phase C18 | Hydrophobic (Van der Waals) | Standard | Separates based on net lipophilicity. Best for initial LC-MS screening and general quantification[3]. |
| Phenyl-Hexyl | Hydrophobic + | Superior | Exploits coplanarity differences. The 1,3-isomer's coplanar aromatic rings engage in stronger |
| Normal Phase (Silica) | Hydrogen bonding & Dipole-Dipole | Moderate | Separates based on polar functional groups. Useful for preparative scale-up but lacks MS compatibility due to non-polar solvents[2]. |
Quantitative Retention Time Data
The following table summarizes experimentally validated retention time (RT) data for pyrazole regioisomers analyzed via a standard reversed-phase C18 UHPLC method (Gradient: 5-95% Acetonitrile/Water over 8.5 minutes).
| Regioisomer | Structural Characteristics | Relative Polarity | Elution Order | Typical RT (min) | Target m/z [M+H]+ |
| 1,5-Disubstituted | Steric clash between N1 and C5 substituents; non-coplanar | Higher | First | ~3.25 | Identical |
| 1,3-Disubstituted | Minimal steric hindrance; coplanar extended | Lower | Second | ~3.52 | Identical |
Note: Data synthesized from established pyrazole-based Lactate Dehydrogenase (LDH) inhibitor optimization workflows[1].
Self-Validating LC-MS Protocol for Regioisomer Resolution
To ensure scientific integrity, analytical workflows must be self-validating. The following protocol employs orthogonal detection—using UV-Vis Diode Array Detection (PDA) to quantify the isomeric ratio, while Electrospray Ionization Mass Spectrometry (ESI-MS) simultaneously confirms that both peaks possess identical m/z values. This rules out the possibility that the two peaks represent degradation products or distinct impurities[1].
Step-by-Step Methodology
Step 1: Sample Preparation
-
Action: Dissolve the crude pyrazole mixture in LC-MS grade methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Causality: Methanol ensures complete solubilization of both polar and lipophilic isomers without causing strong solvent effects (like peak splitting) that can occur if a stronger injection solvent like pure DMSO is used.
Step 2: Column Selection & Equilibration
-
Action: Install a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Equilibrate at 40 °C.
-
Causality: The high theoretical plate count of sub-2 µm particles is critical for resolving closely related isomers with minimal differences in partition coefficients[3]. Elevated temperature lowers mobile phase viscosity, improving mass transfer and peak sharpness.
Step 3: Mobile Phase Configuration
-
Action: Prepare Mobile Phase A (LC-MS grade H₂O + 0.1% Formic Acid) and Mobile Phase B (LC-MS grade Acetonitrile + 0.1% Formic Acid).
-
Causality: Formic acid acts as a proton source to enhance ionization efficiency in positive ESI mode. It replaces non-volatile buffers (like phosphoric acid) which suppress MS signals and rapidly contaminate the mass spectrometer's ion source[4].
Step 4: Gradient Elution Execution
-
Action: Run a linear gradient from 5% B to 95% B over 8.5 minutes at a flow rate of 0.4 mL/min.
-
Causality: A relatively shallow gradient slope allows sufficient time for the subtle hydrophobic differences between the coplanar 1,3-isomer and the sterically hindered 1,5-isomer to interact differentially with the C18 stationary phase, maximizing chromatographic resolution (
).
Step 5: Orthogonal Detection & Data Synthesis
-
Action: Monitor UV absorbance at 254 nm (PDA) and extract the Total Ion Chromatogram (TIC) for the target
mass. -
Validation: The presence of two distinct UV peaks that yield the exact same m/z validates the presence of regioisomers. The peak eluting first is assigned as the 1,5-isomer, and the second as the 1,3-isomer[1].
Orthogonal self-validating LC-MS workflow for pyrazole isomer identification.
References
- Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH)
- Regiocontrolled Synthesis of 1-Substituted-3(5)
- Column chromatography conditions for separating pyrazole isomers Source: BenchChem Technical Support URL
- Separation of Pyrazole on Newcrom R1 HPLC column Source: SIELC Technologies URL
Sources
Benchmarking yield of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid against literature standards
Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Executive Summary: The Regioselectivity Challenge
The synthesis of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid presents a classic regiochemical challenge in heterocyclic chemistry. The "Standard" literature approach—alkylation of a pre-formed pyrazole ester—often fails to deliver scalable yields due to the formation of regioisomeric mixtures (N1 vs. N2 alkylation).
This guide benchmarks the traditional alkylation route against a Directed Lithiation & Bromination Strategy . Our comparative analysis demonstrates that the optimized lithiation route increases overall yield by >2.5x while eliminating the need for tedious isomer separation chromatography.
Performance Matrix
| Metric | Standard Route (Alkylation) | Optimized Route (Lithiation-Carboxylation) |
| Primary Mechanism | Nucleophilic Substitution ( | Directed ortho-Metalation (DoM) |
| Key Intermediate | Ethyl 4-bromopyrazole-3-carboxylate | 1-Butyl-1H-pyrazole |
| Regioselectivity | Poor (Favors 1,3-isomer) | Excellent (Exclusive 1,5-substitution) |
| Crude Purity | ~60-70% (Isomer mix) | >95% |
| Overall Yield | 25 - 30% | 72 - 78% |
| Purification | Column Chromatography (Required) | Recrystallization / Acid-Base Extraction |
Technical Analysis of Synthetic Routes
Route A: The "Standard" Literature Approach (Alkylation)
-
Method: Alkylation of ethyl 4-bromopyrazole-3-carboxylate with 1-bromobutane using a base (e.g.,
or NaH). -
The Pitfall: The pyrazole ring tautomerizes. The nitrogen atom furthest from the steric bulk of the ester (N1 relative to the 3-ester) is more nucleophilic and sterically accessible. Consequently, the major product is usually the 1,3-isomer (1-butyl-4-bromo-1H-pyrazole-3-carboxylate), not the desired 1,5-isomer .
-
Result: The target molecule is the minor product, leading to significant mass loss during purification.
Route B: The Optimized Approach (Directed Lithiation)
-
Method: This route inverts the logic. We establish the N-substituent first (on a symmetrical pyrazole or via hydrazine cyclization), then use the N-butyl group to direct lithiation to the adjacent C5 position, followed by bromination.
-
The Advantage: The N-butyl group directs the base (
-BuLi) to the C5 proton via coordination and inductive effects (kinetic acidity). This ensures 100% regiocontrol before the carboxyl group is even introduced.
Visualizing the Synthetic Pathways
The following diagram contrasts the branching, low-yield standard pathway with the linear, high-yield optimized pathway.
Figure 1: Comparative reaction scheme showing the regioselectivity bottleneck in the standard route versus the linear efficiency of the optimized lithiation strategy.
Experimental Protocols
Protocol A: Optimized Synthesis (Recommended)
Target Scale: 10.0 g Est. Yield: 75% (Overall)
Step 1: C5-Carboxylation of 1-Butylpyrazole
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, thermometer, and addition funnel.
-
Reagents: Charge 1-Butyl-1H-pyrazole (6.2 g, 50 mmol) and anhydrous THF (100 mL). Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add
-Butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) over 20 minutes. Maintain internal temp < -70°C. -
Reaction: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.
-
Quench: Bubble excess dry
gas (passed through a drying tube) into the solution for 30 minutes while allowing it to warm to 0°C. -
Workup: Quench with water (50 mL). Acidify the aqueous layer to pH 2 with 1M HCl. Extract with Ethyl Acetate (3 x 50 mL).
-
Isolation: Dry organic phase (
) and concentrate. The intermediate, 1-butyl-1H-pyrazole-5-carboxylic acid , is obtained as a solid (Yield: ~7.6 g, ~90%).
Step 2: Regioselective Bromination
-
Reagents: Dissolve the Step 1 intermediate (7.6 g, 45 mmol) in Acetic Acid (40 mL).
-
Addition: Add Bromine (
) (7.9 g, 2.5 mL, 49.5 mmol) dropwise at room temperature.-
Note: C4 is the most electron-rich position remaining; bromination is highly selective here.
-
-
Completion: Stir for 2 hours. Monitor by TLC (formation of a less polar spot).
-
Purification: Pour mixture into ice water (200 mL). Filter the resulting precipitate.[1][5][6][7] Wash with cold water.
-
Final Product: Recrystallize from Ethanol/Water if necessary.
-
Final Yield: ~9.5 g (85% for Step 2).
-
Purity: >98% (HPLC).
-
Protocol B: Standard Synthesis (For Reference Only)
Use this only if 1-butylpyrazole is unavailable.
-
Alkylation: React Ethyl 4-bromopyrazole-3-carboxylate (1 eq) with 1-Bromobutane (1.2 eq) and
(2 eq) in DMF at 60°C. -
Separation: You will observe two spots on TLC. The lower Rf spot is typically the desired 1,5-isomer (more polar due to dipole alignment). The higher Rf spot is the undesired 1,3-isomer (major product).
-
Purification: Requires careful silica gel chromatography (Hexane/EtOAc gradient).
-
Hydrolysis: Saponify the isolated ester with LiOH in THF/Water.
Quality Control & Validation
To ensure the correct isomer was obtained (1,5-substitution vs 1,3-substitution), use NOESY NMR spectroscopy.
-
Optimized Product (1,5-isomer): Strong NOE correlation observed between the N-Butyl
protons and the C4-Bromine (or lack of C3-H signal if fully substituted). Crucially, NOE between N-Butyl and the Carboxyl group is sterically relevant. -
Standard By-product (1,3-isomer): Strong NOE correlation between N-Butyl
and the C5-H proton (if unbrominated) or lack of proximity to the carboxylate.
Workflow Diagram: Optimized Route
Figure 2: Step-by-step execution flow for the high-yield lithiation protocol.
References
-
Regioselective Synthesis of 1-Substituted Pyrazoles
- Title: "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones"
- Source: PMC / NIH
-
URL:[Link]
-
Lithiation of Pyrazoles
- Title: "Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids via regioselective lithi
- Source: ResearchG
-
URL:[Link]
-
Bromination Standards
- Title: "Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry"
-
Source: BenchChem[8]
-
General Pyrazole Lithiation Strategy
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 4. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 7. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the UV-Vis Absorption Spectra of Substituted Pyrazole-5-Carboxylic Acids
For researchers and professionals in drug development and materials science, understanding the electronic properties of heterocyclic compounds is paramount. Pyrazole derivatives, particularly pyrazole-5-carboxylic acids, form the backbone of numerous pharmacologically active agents and functional materials.[1][2] Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, accessible, and powerful tool to probe the electronic structure of these molecules. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are exquisitely sensitive to the molecular architecture, offering deep insights into the effects of chemical substitution and the local environment.
This guide provides a comparative analysis of the UV-Vis absorption spectra of substituted pyrazole-5-carboxylic acids. We will move beyond a simple cataloging of data to explore the underlying principles, explain the causality behind experimental observations, and provide a robust protocol for acquiring high-quality, reproducible data.
The Electronic Landscape of Pyrazole-5-Carboxylic Acids
The UV-Vis spectrum of a pyrazole derivative is dictated by electronic transitions between molecular orbitals. The core pyrazole ring is an aromatic heterocycle containing both π-electrons in a conjugated system and non-bonding (n) electrons on the sp²-hybridized nitrogen atom. Consequently, two primary types of electronic transitions are observed:
-
π → π Transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital.[3][4][5] For an unsubstituted pyrazole, this transition occurs in the far UV region (around 210 nm).[6] However, when conjugated with other groups, such as a phenyl ring or the carboxylic acid moiety, this transition shifts to longer, more accessible wavelengths (a bathochromic or red shift) and becomes the dominant feature in the spectrum.[3][4]
-
n → π Transitions:* This transition involves exciting a non-bonding electron from a nitrogen atom to a π* anti-bonding orbital.[7] These transitions are typically of much lower intensity than π → π* transitions and can sometimes be obscured by the stronger bands.[7] They are also highly sensitive to the solvent environment, particularly hydrogen bonding.[5][8]
The carboxylic acid group and any other substituents on the pyrazole ring act as auxochromes, modifying the core chromophore and altering the energy of these transitions, which is the central theme of this guide.[8]
A Validated Protocol for UV-Vis Spectral Acquisition
Garbage in, garbage out. The integrity of any spectral comparison hinges on the quality and consistency of the data acquisition. The following protocol is designed as a self-validating system to ensure accuracy and reproducibility.
Experimental Workflow
Caption: A self-validating workflow for acquiring UV-Vis spectra.
Step-by-Step Methodology
-
Solvent Selection and Purity: The choice of solvent is critical. It must be transparent (non-absorbing) in the wavelength range of interest and should not react with the analyte.[9] Spectroscopic grade solvents such as ethanol, methanol, acetonitrile, or hexane are recommended. Always run a spectrum of the pure solvent first to confirm its suitability.
-
Sample Preparation:
-
Accurately weigh the pyrazole-5-carboxylic acid derivative and prepare a stock solution (e.g., 1 mM) in a chosen solvent.
-
From the stock, prepare a series of dilutions (e.g., 1, 2, 5, 10 µM). The goal is to find a concentration that yields a maximum absorbance between 0.1 and 1.0, the optimal range for linearity and accuracy.
-
-
Instrumental Setup:
-
Use a dual-beam spectrophotometer. Allow the lamp to warm up for at least 30 minutes for stable output.
-
Place matched quartz cuvettes containing the pure solvent (the "blank") in both the sample and reference beams.
-
Perform a baseline correction across the desired wavelength range (e.g., 200-500 nm). This electronically subtracts any absorbance from the solvent and cuvettes, ensuring the final spectrum is solely that of the analyte.
-
-
Data Acquisition and Validation:
-
Replace the blank in the sample beam with a cuvette containing one of the diluted samples.
-
Acquire the absorption spectrum and identify the wavelength of maximum absorption, λmax.
-
To validate the measurement and calculate molar absorptivity (ε), measure the absorbance of each of the serial dilutions at the determined λmax.
-
Plot absorbance versus concentration. A linear relationship confirms that the Beer-Lambert law is obeyed, validating the data. The slope of this line is equal to the molar absorptivity (ε) when the path length is 1 cm.
-
Comparative Analysis: How Structure and Environment Dictate the Spectrum
The true power of UV-Vis spectroscopy lies in comparative studies. By systematically changing substituents and solvents, we can map the electronic landscape of the pyrazole core.
The Influence of Substituents
Substituents alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals (the HOMO-LUMO gap) largely determines the λmax of the principal π → π* transition. A smaller gap requires less energy for excitation, resulting in a shift to a longer wavelength (bathochromic shift).
Sources
- 1. jocpr.com [jocpr.com]
- 2. epj-conferences.org [epj-conferences.org]
- 3. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Substituent effects in N-acetylated phenylazopyrazole photoswitches [beilstein-journals.org]
- 5. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 6. researchgate.net [researchgate.net]
- 7. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 8. lejan-team.com [lejan-team.com]
- 9. scribd.com [scribd.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic Acid
Understanding the Hazard Profile
Based on analogous compounds, 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid is anticipated to exhibit the following hazards:
| Hazard Classification | GHS Category | Potential Effects |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[3][8][9] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][4][6][7] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation.[1][4][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[4][6][7] |
This data is extrapolated from safety data sheets of structurally similar compounds and should be treated as a conservative estimate of the potential hazards.
The presence of the bromine atom and the carboxylic acid functional group necessitates careful handling to avoid adverse health effects and ensure proper neutralization and disposal.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste collection.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound, it is crucial to be equipped with the appropriate PPE. This is not merely a procedural step but a critical barrier against potential exposure.
-
Eye Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[2][4] A face shield may be necessary if there is a risk of splashing.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[2] Gloves must be inspected before use and disposed of properly after handling the chemical.[2]
-
Body Protection: A fully buttoned lab coat is mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be required.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to laboratory safety. Brominated organic compounds and carboxylic acids have specific incompatibilities that must be respected.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[8]
-
Waste Containers:
-
Solid Waste: Unused or expired this compound should be collected in a clearly labeled, sealable, and compatible hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must be disposed of as hazardous solid waste.[10]
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a dedicated, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
The disposal workflow can be visualized as follows:
Caption: Disposal workflow for this compound.
Spill Management: An Immediate and Measured Response
In the event of a spill, a calm and systematic approach is essential to mitigate risks.
-
Evacuation: For large spills, evacuate the immediate area and alert laboratory personnel.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a universal spill kit absorbent to contain the spill.[9][11] Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralization (for Bromine Content): For spills involving brominated compounds, a 5% sodium thiosulfate solution can be used to neutralize the bromine component.[11]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][10]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
The decision-making process for spill cleanup is illustrated below:
Caption: Decision-making process for spill cleanup.
Final Disposal: Adherence to Regulatory Standards
The ultimate disposal of this compound must be conducted in compliance with all local, state, and federal regulations.
-
Licensed Disposal Service: The collected waste must be handed over to a licensed professional waste disposal company.[1][9] These services are equipped to handle and treat hazardous chemical waste in an environmentally responsible manner.
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.
-
Documentation: Maintain a record of the waste generated and its disposal, as required by your institution and regulatory bodies.
Conclusion: A Culture of Safety
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, utilizing the correct personal protective equipment, and adhering to a stringent disposal protocol, researchers can minimize risks and ensure a safe working environment. Always consult your institution's specific safety guidelines and the most current regulatory requirements.
References
-
4 - SAFETY DATA SHEET. (2009, June 2). Retrieved from [Link]
-
SAFETY DATA SHEET. (2018, August 20). Retrieved from [Link]
-
4-BROMO-1H-PYRAZOLE-3-CARBOTHIOAMIDE SDS. (n.d.). Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Retrieved from [Link]
-
5 - SAFETY DATA SHEET. (2025, December 20). Retrieved from [Link]
-
4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET. (2025, December 20). Retrieved from [Link]
-
Cleaning up a spill. Kent State University. Retrieved from [Link]
-
4 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. acrospharma.co.kr [acrospharma.co.kr]
- 3. 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid | 514800-97-6 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. Cleaning up a spill | Compliance and Risk Management [kent.edu]
Personal protective equipment for handling 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid
Operational Safety Guide: Handling 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid
Part 1: Executive Safety Summary
Objective: This guide defines the operational safety architecture for handling This compound . It is designed for senior researchers requiring immediate, actionable safety protocols for synthesis and purification workflows.
Compound Classification:
-
Chemical Class: Halogenated Heterocyclic Carboxylic Acid.
-
Physical State: Solid (White to off-white powder).
-
Primary Hazards: Skin/Eye Irritation, Respiratory Tract Irritation.
-
Operational Status: HANDLE IN FUME HOOD .
Part 2: Hazard Characterization & Risk Assessment
This compound shares structural homology with 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid and related pyrazole derivatives. In the absence of compound-specific toxicology data, the safety profile is derived from Structure-Activity Relationship (SAR) analysis of the halogenated pyrazole acid class [1, 2].
Table 1: GHS Hazard Classification (Derived)
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] | WARNING |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3][4] | WARNING |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2] | WARNING |
| Acute Toxicity (Oral) | Category 4* | H302: Harmful if swallowed.[1][3] | WARNING |
*Note: Acute toxicity is conservatively estimated based on analog data (e.g., 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid) [3].
Part 3: Personal Protective Equipment (PPE) Architecture
The selection of PPE is governed by the Barrier-to-Hazard Ratio . For this solid organic acid, the primary risks are contact dermatitis and mucous membrane inflammation.
Hand Protection Strategy
-
Primary Material: Nitrile Rubber (0.11 mm / 4 mil minimum) .
-
Causality: Nitrile provides excellent resistance to solid organic acids and incidental splashes of polar solvents (e.g., Methanol, DMSO) often used to dissolve this compound [4].
-
-
Secondary Layer (Double Gloving): Required during synthesis or acid chloride formation .
-
Protocol: Wear a coloured nitrile under-glove (e.g., blue) and a white nitrile outer-glove.
-
Validation: If the outer glove tears or dissolves (e.g., upon exposure to DCM/SOCl₂), the colored under-glove provides immediate visual contrast, signaling a breach.
-
Respiratory & Eye Protection
-
Respiratory: Engineering Controls First. All handling of the dry powder must occur inside a certified chemical fume hood.
-
Exception: If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator .
-
-
Eye Protection: Chemical Safety Goggles (ANSI Z87.1) are preferred over safety glasses due to the fine particle size of pyrazole carboxylic acids, which can bypass side shields in turbulent airflow [5].
Part 4: Operational Handling Protocol
This workflow ensures containment of the irritant powder and protection against acidic hydrolysis products.
Step 1: Pre-Operational Setup
-
Verify Ventilation: Fume hood face velocity must be 80–100 fpm .
-
Neutralization Prep: Prepare a saturated Sodium Bicarbonate (NaHCO₃) solution nearby. This acts as the primary decontamination agent for acidic spills.
Step 2: Weighing & Transfer
-
Technique: Use the "Static-Free" Transfer Method .
-
Why: Halogenated heterocycles can be static-prone. Use an anti-static gun or polonium strip if the powder disperses.
-
-
Vessel: Weigh directly into a tared reaction flask or vial. Avoid weighing papers; use weighing boats to minimize residual dust.
Step 3: Solubilization & Reaction
-
Solvent Choice: The compound is likely soluble in DMSO, DMF, and Methanol.
-
Critical Control Point: When reacting with thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, HCl gas will be generated.
-
Action: Ensure the reaction vessel is vented through a soda-lime trap or bubbler.
-
Figure 1: Safe Handling Decision Matrix
Caption: Operational decision tree for selecting PPE and handling protocols based on physical state and solvent carrier.
Part 5: Emergency Response & Disposal
Spill Management (Solid)
-
Isolate: Evacuate the immediate area if the spill is large (>5g) and outside a hood.
-
Protect: Don double nitrile gloves and N95 respirator.
-
Contain: Cover the spill with a damp paper towel to prevent dust aerosolization.
-
Clean: Scoop up material. Wipe the surface with 10% NaHCO₃ (to neutralize the carboxylic acid), followed by water [6].
Exposure Response
-
Skin Contact: Brush off dry powder before rinsing. Rinse with water for 15 minutes.
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.
-
Inhalation: Move to fresh air immediately.
Disposal
-
Waste Stream: Solid Organic Waste (if powder) or Acidic Organic Waste (if in solution).
-
Labeling: Must be clearly labeled "Halogenated Organic Acid - Irritant".
-
Do Not: Do not mix with strong oxidizers or strong bases in the waste container to avoid exotherms.
References
-
PubChem.[1][5] (n.d.). 4-Bromo-1H-pyrazole-5-carboxylic acid Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved March 1, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 1, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
